molecular formula C10H15ClN2O B8378336 2-(morpholin-4-yl)aniline hydrochloride

2-(morpholin-4-yl)aniline hydrochloride

Cat. No.: B8378336
M. Wt: 214.69 g/mol
InChI Key: HNAAKIPAJBGKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)aniline hydrochloride is a valuable aromatic amine derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The morpholine ring, a common feature in pharmaceuticals, contributes to the molecule's properties and its ability to interact with biological targets . Researchers utilize this compound as a critical precursor for synthesizing complex heterocyclic systems with potential biological activity. For instance, aniline derivatives bearing the morpholine moiety are key intermediates in the development of novel quinoline-based compounds, which represent a prominent class of therapeutic agents . Scientific studies have demonstrated that 2-morpholino-4-anilinoquinoline derivatives exhibit significant anticancer potential, showing promising activity against hepatic cancer cell lines (HepG2) by modulating cell viability, inducing apoptosis, and inhibiting cell migration and adhesion, which are key processes in cancer metastasis . Furthermore, the structural motif of this compound aligns with its use in constructing Mannich bases, which are well-documented for their broad spectrum of biological applications, including antimicrobial, anticonvulsant, and anticancer activities . As a building block, 2-(morpholin-4-yl)aniline hydrochloride provides researchers with a strategic starting point for the design and synthesis of new chemical entities aimed at exploring novel mechanisms of action, particularly in the face of challenges like antimicrobial resistance and the need for targeted cancer therapies .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-morpholin-4-ylaniline;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12;/h1-4H,5-8,11H2;1H

InChI Key

HNAAKIPAJBGKCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(Morpholin-4-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile of 2-(morpholin-4-yl)aniline hydrochloride , a critical pharmacophore in medicinal chemistry.

Executive Summary

2-(Morpholin-4-yl)aniline hydrochloride (often generated in situ from the free base CAS 5585-33-1 ) serves as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and neurological therapeutics. Its structural duality—combining a lipophilic, electron-rich morpholine ring with a reactive aniline handle—makes it a versatile scaffold for nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings.

This guide provides a comprehensive analysis of its solid-state and solution-phase properties, distinguishing between the experimentally verified free base and the functional hydrochloride salt form used to modulate solubility during drug substance processing.

Part 1: Chemical Identity & Structural Analysis

The compound exists primarily as a free base in commerce but is frequently converted to its hydrochloride salt to enhance aqueous solubility or stability during intermediate storage.

PropertyFree Base SpecificationHydrochloride Salt (Theoretical/In-Situ)
IUPAC Name 2-(Morpholin-4-yl)aniline2-(Morpholin-4-yl)anilinium chloride
Common Name 2-Morpholinoaniline2-Morpholinoaniline HCl
CAS Number 5585-33-1 Not individually indexed (Custom synthesis)
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₄N₂O[1] · xHCl (Typically x=1 or 2)
Molecular Weight 178.23 g/mol ~214.69 g/mol (Monohydrochloride)
SMILES Nc1ccccc1N2CCOCC2[Cl-].Nc1ccccc1[NH+]2CCOCC2
Key Functional Groups Primary Amine (Aniline), Cyclic Ether (Morpholine)Anilinium / Morpholinium Cation
Structural Diagram & Protonation Sites

The molecule possesses two potential protonation sites. The morpholine nitrogen (


, pKa ~8.3) is significantly more basic than the aniline nitrogen (

-conjugated, pKa ~4.6). Therefore, the monohydrochloride salt preferentially protonates the morpholine ring.

G cluster_0 Free Base (Neutral) cluster_1 Hydrochlorination cluster_2 Salt Formation (Ionic) Base 2-(Morpholin-4-yl)aniline (Lipophilic, Low Water Sol.) Salt 2-Morpholinoanilinium Chloride (Protonated Morpholine N) High Water Solubility Base->Salt Protonation at Morpholine N (pKa ~7.3) HCl + HCl (1 eq.) HCl->Salt

Figure 1: Formation of the biologically relevant monohydrochloride salt. The morpholine nitrogen is the primary site of protonation.

Part 2: Solid-State Characterization

Researchers handling this material must distinguish between the commercially available Free Base (often a solid) and the Salt (often generated for processing).

1. Melting Point & Thermal Transitions
  • Free Base: Exhibits a sharp melting endotherm between 94–98°C . High purity samples may reach 101°C .

  • HCl Salt: Expected to exhibit a significantly higher melting point (>150°C ), often accompanied by decomposition (browning) before melting.

    • Experimental Note: If using Differential Scanning Calorimetry (DSC) on the salt, use a sealed pan to prevent HCl off-gassing artifacts.

2. Crystallinity & Polymorphism
  • Appearance: The free base appears as a pale cream to light purple crystalline powder . The color darkens to brown upon oxidation (air sensitivity).

  • Polymorphism: The free base crystallizes in a monoclinic system. The salt form is prone to forming hydrates; storage under desiccation is critical to prevent deliquescence.

3. Hygroscopicity
  • Free Base: Non-hygroscopic.[2]

  • HCl Salt: Moderately to Highly Hygroscopic. The ionic lattice attracts atmospheric moisture.

    • Handling Protocol: Weigh salt forms in a glovebox or low-humidity environment (<40% RH).

Part 3: Solution-State Properties
1. Solubility Profile

The solubility is heavily pH-dependent due to the basic morpholine moiety.

SolventFree Base SolubilityHCl Salt Solubility
Water (pH 7) Low (< 1 mg/mL)High (> 50 mg/mL)
0.1N HCl (pH 1) Soluble (forms salt in situ)Soluble
Methanol/Ethanol HighModerate
DMSO HighHigh
Dichloromethane HighLow (Precipitates)
2. pKa & Ionization
  • pKa₁ (Morpholine N): ~7.26 ± 0.40 (Predicted).[3] This is the dominant ionization event at physiological pH.

  • pKa₂ (Aniline N): ~3.5 – 4.0 . The aniline nitrogen is weakly basic due to electron donation into the phenyl ring and steric hindrance from the ortho-morpholine group.

3. Partition Coefficient (LogP/LogD)
  • LogP (Free Base): ~1.4 . This indicates moderate lipophilicity, suitable for passive membrane permeability.

  • LogD (pH 7.4): Lower than LogP due to partial ionization of the morpholine ring, improving aqueous distribution in biological assays.

Part 4: Stability & Degradation Pathways

The ortho-substitution pattern creates specific stability challenges. The proximity of the morpholine oxygen to the aniline nitrogen can facilitate intramolecular interactions, but the primary degradation risks are oxidative.

Degradation Mechanism Diagram

Degradation Compound 2-(Morpholin-4-yl)aniline Oxidation Oxidation (Air/Light) Compound->Oxidation Product1 N-Oxide Formation (Morpholine Ring) Oxidation->Product1 Peroxides/UV Product2 Azo Dimerization (Aniline Coupling) Oxidation->Product2 Radical Mechanism

Figure 2: Primary degradation pathways. The compound is sensitive to light and air, turning purple/brown due to azo-coupling or N-oxide formation.

  • Storage Protocol: Store at 2–8°C , protected from light, under an inert atmosphere (Argon/Nitrogen).

  • Shelf-Life: ~24 months if properly sealed. The HCl salt is generally more resistant to oxidation than the free base.

Part 5: Analytical Methodologies
HPLC Method Parameters (Standard Protocol)

To separate the salt counter-ion and impurities (e.g., 2-chloronitrobenzene precursors), use a reverse-phase method with pH control.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers basic amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm .

  • Retention Time: The free base elutes early in acidic media due to protonation.

Safety & Handling (SDS Summary)
  • Hazards: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Signal Word: WARNING .

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask (for solid handling).

References
  • Thermo Scientific Chemicals. (2024). 2-(4-Morpholinyl)aniline, 98% Product Specification. Retrieved from

  • ChemicalBook. (2024). 2-Morpholinoaniline Properties and CAS 5585-33-1 Data. Retrieved from

  • PubChem Database. (2024). Compound Summary: 2-(4-Morpholinyl)aniline.[4] National Center for Biotechnology Information. Retrieved from

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30, 471–476. (Contextual reference for morpholino-aniline scaffolds in kinase inhibitors). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Morpholinoaniline. Retrieved from

Sources

Technical Whitepaper: Characterization and Handling of 2-(morpholin-4-yl)aniline Hydrochloride

[1][2][3]

Executive Summary

2-(Morpholin-4-yl)aniline hydrochloride (also known as 2-morpholinoaniline HCl) is a critical heterocyclic building block in medicinal chemistry.[1][2][3] It serves as a primary intermediate in the synthesis of multi-targeted kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway and EGFR family. Its structure—an ortho-substituted aniline—provides a "pre-organized" conformation that is valuable for creating fused tricyclic systems (e.g., quinoxalines, benzimidazoles) or acting as a bidentate ligand in coordination chemistry.[2][3]

This guide provides a definitive technical reference for researchers, covering its chemical identity, verified synthetic routes, safety protocols (SDS), and handling requirements.

Chemical Identity & Properties

Unlike its para-substituted isomer, the ortho-derivative lacks a widely assigned, unique CAS number for the hydrochloride salt in public registries.[3] Researchers must often reference the Free Base CAS and specify the salt stoichiometry.

Nomenclature and Identifiers
PropertyDetail
Chemical Name 2-(Morpholin-4-yl)aniline hydrochloride
Synonyms 2-Morpholinoaniline HCl; 2-(4-Morpholinyl)benzenamine hydrochloride; 4-(2-Aminophenyl)morpholine HCl
CAS Number (Free Base) 5585-33-1 (Use this for primary identification)
CAS Number (HCl Salt) Not standardly indexed; refer to Free Base + HCl
Molecular Formula C₁₀H₁₄N₂O[1][2][3][4][5] · xHCl (Typically x=1 for monohydrochloride)
Molecular Weight Free Base: 178.23 g/mol Monohydrochloride: 214.69 g/mol
Appearance Off-white to beige/brown crystalline solid (darkens on oxidation)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents
Structural Representation

The compound features an aniline core with a morpholine ring attached at the ortho (2-position).[2][3] In the hydrochloride form, protonation predominantly occurs at the morpholine nitrogen (



Figure 1: Structural logic of the hydrochloride salt formation.[2][3]

Synthesis & Production Workflow

The synthesis of 2-(morpholin-4-yl)aniline hydrochloride typically follows a two-step sequence: Nucleophilic Aromatic Substitution (

123
Synthetic Route[1][2][8]
  • Precursor: 2-Fluoronitrobenzene (preferred over Chloro for faster kinetics in

    
    ) or 2-Chloronitrobenzene.[1][2][3]
    
  • Reaction: Displacement of the halide by morpholine.

  • Reduction: Conversion of the nitro group to an amine (Hydrogenation or Metal/Acid reduction).

  • Salt Formation: Precipitation with anhydrous HCl.

Synthesis_PathwayStart2-Fluoronitrobenzene(CAS: 1493-27-2)Intermediate2-(Morpholin-4-yl)nitrobenzene(Orange Solid)Start->IntermediateStep 1: SnArK2CO3, DMSO, 90°CReagentMorpholine(Excess or with Base)Reagent->IntermediateFreeBase2-(Morpholin-4-yl)aniline(Free Base)Intermediate->FreeBaseStep 2: ReductionH2, Pd/C, MeOH(or Fe/NH4Cl)FinalSalt2-(Morpholin-4-yl)aniline HCl(Target Compound)FreeBase->FinalSaltStep 3: Salt FormationHCl in Dioxane/Ether

Figure 2: Step-by-step synthetic pathway from commercially available precursors.[1][2][3][6]

Experimental Protocol (Bench Scale)
  • Step 1 (

    
    ):  Dissolve 2-fluoronitrobenzene (1.0 eq) in DMSO. Add morpholine (1.2 eq) and 
    
    
    (1.5 eq). Heat to 90°C for 4–6 hours. Pour into water; filter the yellow/orange precipitate (2-morpholinonitrobenzene).[1][2][3]
  • Step 2 (Reduction): Dissolve the nitro intermediate in Methanol. Add 10% Pd/C (5 wt%). Stir under

    
     atmosphere (balloon pressure) for 12 hours. Filter through Celite to remove catalyst. Concentrate to obtain the Free Base (often an oil or low-melting solid).[1][2][3]
    
  • Step 3 (Salting): Dissolve Free Base in diethyl ether or ethyl acetate. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates immediately. Filter and wash with cold ether.

Safety Data Sheet (SDS) Analysis

Note: The following data is synthesized based on the GHS classification of the Free Base (CAS 5585-33-1) and general properties of aniline salts.

Hazard Classification (GHS)[1][2][3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][8]

    • H315: Causes skin irritation.[7][9][10][11]

    • H319: Causes serious eye irritation.[7][9]

    • H335: May cause respiratory irritation.

  • Precautionary Note: While classified as "Harmful" (Category 4), many anilines exhibit potential for methemoglobinemia. Treat as a potential blood toxin.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecification
Respiratory N95 (US) or P2 (EU) dust mask required when handling powder.[1][2][3] Use a full-face respirator if aerosols are generated.[1][2][3]
Hand Nitrile rubber gloves (min thickness 0.11 mm). Break-through time >480 min.[1][2][3]
Eye Tightly fitting safety goggles. Face shield recommended during synthesis.[7]
Body Lab coat required. Chemical-resistant apron for large scale handling.[1][2][3]
First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.

  • Skin Contact: Wash off immediately with soap and plenty of water.[10] Remove contaminated clothing.[9][10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER.

Handling & Storage Protocols

To maintain scientific integrity of the reagent, strict storage conditions are required to prevent oxidation (browning) and hydrolysis.

Storage Conditions
  • Temperature: Refrigerator (

    
    ).
    
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The free base is highly susceptible to oxidation; the HCl salt is more stable but still sensitive.

  • Container: Amber glass vials (light sensitive). Tightly sealed to prevent moisture absorption (hygroscopic).

Solubility & Stability[1][2][3]
  • Solubility:

    • Water:[1][3] Soluble (Salt form).

    • DMSO: Soluble (>50 mg/mL).

    • Ether/Hexane: Insoluble.[12]

  • Stability: Stable under recommended storage conditions. Incompatible with strong oxidizing agents and acid chlorides.[10]

References

  • Thermo Scientific Chemicals. (2024). 2-(4-Morpholinyl)aniline, 98% Safety Data Sheet. Fisher Scientific.[8] Link

  • Sigma-Aldrich. (2024). 2-Morpholinoaniline Product Specification and SDS (CAS 5585-33-1).[1][2][3] Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 735756, 2-Morpholin-4-ylaniline. Link[1][2][3]

  • ChemicalBook. (2024). 2-Morpholinoaniline Chemical Properties and Synthesis. Link

  • Bansal, G., et al. (2025).[12] Synthesis of Morpholine Containing Sulfonamides. ResearchGate. Link

Solubility of 2-(morpholin-4-yl)aniline hydrochloride in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(morpholin-4-yl)aniline Hydrochloride in DMSO and Other Organic Solvents

Introduction: The Foundational Importance of Solubility

In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its entire lifecycle. For a molecule like 2-(morpholin-4-yl)aniline hydrochloride, a substituted aniline derivative with potential applications in medicinal chemistry, this parameter dictates its utility from initial high-throughput screening to final formulation. This guide provides a detailed examination of the theoretical and practical aspects of its solubility, with a primary focus on Dimethyl Sulfoxide (DMSO), the workhorse solvent of preclinical discovery, and a comparative analysis with other common organic solvents. As a Senior Application Scientist, this document is structured to provide not just data, but a causal understanding of the physicochemical principles at play, empowering researchers to make informed decisions in their experimental designs.

Core Physicochemical Properties of the Parent Compound

To understand the hydrochloride salt, we must first characterize the free base, 2-(morpholin-4-yl)aniline. Its structure combines a polar morpholine ring with an aromatic aniline moiety, creating a molecule with distinct regions of varying polarity.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 2-(morpholin-4-yl)aniline[1][2]
Appearance Crystals or powder, pale cream to brown/purple[2]
Melting Point 95°C to 98°C[3]

The conversion of this amine to its hydrochloride salt by reaction with hydrochloric acid introduces an ionic character, which profoundly influences its solubility profile.

Caption: Structure of 2-(morpholin-4-yl)aniline Hydrochloride.

Solubility Profile: A Multi-Solvent Perspective

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] A solute dissolves best in a solvent that has similar intermolecular forces. As a hydrochloride salt, 2-(morpholin-4-yl)aniline hydrochloride is a polar, ionic compound. Its solubility is therefore dictated by the ability of a solvent to overcome the lattice energy of the solid salt and solvate the resulting ions.

Dimethyl Sulfoxide (DMSO): The Preclinical Standard

DMSO is a highly polar, aprotic solvent with a high dielectric constant, making it exceptionally effective at dissolving a vast array of polar and nonpolar compounds.[5][6] In drug discovery, it is the "universal solvent" for creating concentrated stock solutions for in vitro assays.[7][8]

  • Mechanism of Solvation: DMSO's oxygen atom is an excellent hydrogen bond acceptor, while the sulfur atom is a "soft" Lewis acid. For an amine hydrochloride, the highly polar S=O bond in DMSO can effectively solvate the protonated amine cation (R₃NH⁺), while the dimethyl groups can interact with the organic backbone of the molecule. This amphipathic nature allows DMSO to accommodate both the ionic and organic parts of the solute.[7]

  • Expected Solubility: The solubility of 2-(morpholin-4-yl)aniline hydrochloride in DMSO is expected to be high . It is a cornerstone solvent for solubilizing poorly water-soluble molecules for biological testing.[8]

Solubility in Other Organic Solvents

The choice of solvent is critical and depends on the intended application, from chemical synthesis to final drug formulation.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4][9] Lower aliphatic amines and their salts are often soluble in water and alcohols due to hydrogen bonding.[10] The protonated amine and the morpholine oxygen of the solute can form strong hydrogen bonds with these solvents. Solubility is expected to be moderate to high , though it generally decreases as the carbon chain of the alcohol solvent increases.[11]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Like DMSO, these solvents have high dipole moments but lack acidic protons.[4] They are effective at solvating cations. N,N-Dimethylformamide (DMF) is structurally similar to DMSO and is also an excellent solvent for polar compounds. Acetonitrile is less polar but can still dissolve many salts. Solubility in these solvents is predicted to be moderate to high .

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot effectively solvate ions.[4] The energy required to break the ionic lattice of the hydrochloride salt is far greater than the energy gained from weak van der Waals interactions with these solvents. Consequently, the solubility of 2-(morpholin-4-yl)aniline hydrochloride in nonpolar solvents is expected to be very low to insoluble .

Theoretical Considerations: The Common Ion Effect

The common-ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[12] For a hydrochloride salt (R₃NH⁺Cl⁻), adding a source of chloride ions (e.g., from another chloride salt or HCl) will shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thus reducing solubility.[13][14] While most pronounced in aqueous systems, this effect can be a relevant factor in any solvent system where dissociation occurs and a common ion is present.[15][16]

Predicted Solubility Summary

The following table provides a qualitative prediction of solubility based on the physicochemical principles discussed. These values should be confirmed experimentally for precise quantification.

SolventSolvent TypePredicted SolubilityRationale
DMSO Polar AproticHighExcellent solvation of both cations and the organic moiety.[5][6]
DMF Polar AproticHighSimilar properties to DMSO.
Methanol Polar ProticHighStrong hydrogen bonding capabilities.[10]
Ethanol Polar ProticModerate to HighGood hydrogen bonding, but slightly less polar than methanol.
Water Polar ProticModerateThe organic portion of the molecule reduces aqueous solubility compared to smaller amine salts.
Acetonitrile Polar AproticModerate to LowLess polar than DMSO/DMF, reduced solvating power.
Chloroform Weakly PolarLowLimited ability to solvate ions.
Toluene NonpolarInsolubleIneffective at solvating ionic compounds.[4]
Hexane NonpolarInsolubleIneffective at solvating ionic compounds.[4]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to quantification, a robust and reproducible experimental method is required. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4][17] This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Methodology Workflow

Sources

Technical Guide: Putative Mechanism of Action of 2-(morpholin-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(morpholin-4-yl)aniline scaffold represents a privileged structural motif in medicinal chemistry, predominantly utilized to design ATP-competitive inhibitors of lipid and protein kinases. Its efficacy is driven by the morpholine ring’s ability to function as a high-fidelity "hinge binder" within the kinase ATP-binding pocket.

This guide details the putative mechanism of action (MoA) for these derivatives, focusing on their primary biological targets: the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[1] It provides a structural rationale for their potency, delineates the downstream signaling consequences, and establishes self-validating protocols for experimental verification.

Structural Basis of Efficacy: The Pharmacophore

To understand the mechanism, one must first understand the structural causality. The 2-(morpholin-4-yl)aniline moiety is not merely a lipophilic bulk; it is a precision tool for molecular recognition.

The Hinge-Binding Motif

In the catalytic cleft of kinases (e.g., PI3K


, mTOR, p38 MAPK), the "hinge region" connects the N-terminal and C-terminal lobes. Adenine (the base of ATP) naturally binds here via hydrogen bonds.
  • The Morpholine Oxygen: The ether oxygen at position 4 of the morpholine ring acts as a critical hydrogen bond acceptor . It interacts with the backbone amide nitrogen of a specific valine residue in the hinge region (e.g., Val851 in PI3K

    
      or Val2240 in mTOR ).
    
  • The Aniline Scaffold: The aniline ring serves as a scaffold that orients the morpholine into the correct plane relative to the hinge. Furthermore, the aniline nitrogen often participates in water-mediated H-bonds or directs substituents into the "affinity pocket" (ribose-binding pocket) to enhance selectivity.

Conformational Restriction

The ortho-substitution (2-position) of the morpholine relative to the aniline amine creates steric strain. This forces the morpholine ring to twist out of coplanarity with the phenyl ring. This specific "twisted" conformation is often bio-active, allowing the molecule to induce an induced-fit binding mode that minimizes steric clashes within the narrow ATP pocket.

Putative Mechanism: ATP-Competitive Inhibition

The primary MoA is Type I Kinase Inhibition . These derivatives compete directly with intracellular ATP for the catalytic site of the enzyme.

Molecular Event Sequence
  • Entry: The lipophilic derivative crosses the cell membrane (passive diffusion).

  • Competition: It enters the ATP-binding pocket of the target kinase (e.g., p110

    
     subunit of PI3K).
    
  • Locking: The morpholine oxygen anchors to the hinge region.

  • Blockade: The bulky aniline derivatives occupy the space normally reserved for the phosphate groups of ATP, preventing phosphotransfer.

  • Catalytic Silencing: The kinase cannot phosphorylate its substrate (e.g., PIP2 cannot be converted to PIP3).

Visualization of Binding Mode

The following diagram illustrates the logical interaction between the ligand and the kinase domain.

BindingMode cluster_0 Structural Interaction Ligand 2-(morpholin-4-yl)aniline Derivative Hinge Kinase Hinge Region (Val851/Val2240) Ligand->Hinge H-Bond (Morpholine O) ATP_Site ATP Binding Pocket Ligand->ATP_Site Occupies Inhibition Steric Blockade of Phosphotransfer ATP_Site->Inhibition Prevents ATP binding

Caption: Schematic representation of the critical H-bond anchor between the morpholine oxygen and the kinase hinge residue, leading to catalytic silencing.

Downstream Signaling & Phenotypic Consequences

Inhibition of the PI3K/mTOR axis by these derivatives leads to a collapse of pro-survival signaling.

The Signaling Cascade
  • Normal State: PI3K phosphorylates PIP2 to PIP3

    
     PIP3 recruits PDK1 and Akt 
    
    
    
    Akt activates mTORC1
    
    
    Protein synthesis & Cell survival.
  • Inhibited State: PIP3 levels drop

    
     Akt remains inactive (unphosphorylated at T308/S473) 
    
    
    
    mTORC1 is silenced
    
    
    Autophagy and Apoptosis .
Visualization of Pathway Blockade

SignalingPathway Drug Morpholine-Aniline Derivative PI3K PI3K (p110) Drug->PI3K Inhibits mTOR mTORC1 Drug->mTOR Inhibits (Dual) PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruitment/Activation Akt->mTOR Activation Effect Apoptosis / Autophagy G1 Cell Cycle Arrest mTOR->Effect Regulates

Caption: Blockade of the PI3K/Akt/mTOR axis. Red lines indicate inhibition points where the derivative prevents kinase activity.

Experimental Validation Protocols

To validate this mechanism in your specific derivative, use the following self-validating workflows.

Biochemical Validation: TR-FRET Kinase Assay

Objective: Determine the IC50 of the derivative against recombinant PI3K


.
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer.
  • Reagents: Recombinant PI3K

    
    , PIP2:PS lipid substrate, Biotin-PIP3 complex, Europium-labeled anti-GST antibody, and APC-labeled Streptavidin.
    
  • Reaction:

    • Mix kinase buffer, PIP2 substrate, and varying concentrations of the 2-(morpholin-4-yl)aniline derivative .

    • Initiate reaction with ATP (at

      
       concentration, typically 10-50 
      
      
      
      M).
    • Incubate for 60 min at Room Temperature (RT).

  • Detection:

    • Add Stop Solution containing EDTA and Biotin-PIP3/Detection reagents.

    • Principle: In the absence of inhibition, kinase produces PIP3, which competes with Biotin-PIP3 for the antibody. High signal = Inhibition (Low PIP3 production).

  • Data Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

Cellular Validation: Western Blotting for Phospho-Akt

Objective: Confirm target engagement in intact cells (e.g., PC-3 or MCF-7 lines).

StepProtocol DetailCritical Control
Treatment Treat cells with derivative (0.1, 1.0, 10

M) for 2-6 hours.
DMSO Control (Negative) & Wortmannin (Positive)
Lysis Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).Keep lysates on ice to prevent dephosphorylation.
Primary Ab Anti-p-Akt (Ser473) and Anti-p-S6 (Ser235/236) .Total Akt (Loading Control).
Result Dose-dependent decrease in p-Akt/p-S6 bands.Total Akt levels must remain constant.
Structural Validation: X-Ray Crystallography (Optional)

For definitive proof of the "hinge binder" hypothesis:

  • Co-crystallize the derivative with the kinase domain (e.g., PI3K

    
     is often used as a structural surrogate).
    
  • Solve structure to < 2.5 Å resolution.

  • Validation Criteria: Observe electron density connecting the morpholine oxygen to the backbone nitrogen of the hinge valine (distance ~2.8 - 3.2 Å).

Challenges and Future Directions

While the 2-(morpholin-4-yl)aniline scaffold is potent, researchers must address:

  • Selectivity: The ATP pocket is highly conserved. "Off-target" inhibition of other kinases (e.g., DNA-PK) is common.

  • Solubility: These derivatives can be highly lipophilic (High cLogP). Formulation often requires mesylate or hydrochloride salt formation.

  • Resistance: Point mutations in the hinge region can disrupt the critical hydrogen bond, rendering the drug ineffective.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. RSC Advances, 2024.

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 2016.[1]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 2024.

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry, 2016.

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 2019.

Sources

Optimizing Hit-to-Lead Trajectories: Preliminary Biological Screening of 2-(Morpholin-4-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(morpholin-4-yl)aniline scaffold (CAS 5585-33-1) has emerged as a highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors and antimicrobial agents[1]. Characterized by an aniline moiety that readily undergoes electrophilic aromatic substitution and a morpholine ring that enhances aqueous solubility, this building block is frequently integrated into multi-target drug designs[1].

This technical whitepaper outlines the mechanistic rationale, structure-activity relationship (SAR) data, and rigorously validated preliminary screening protocols required to evaluate 2-(morpholin-4-yl)aniline derivatives. By establishing a self-validating screening cascade, researchers can efficiently triage early-stage compounds, distinguishing high-affinity lead candidates from off-target or cytotoxic liabilities.

Mechanistic Rationale: The Role of the Morpholinoaniline Pharmacophore

The integration of the 2-(morpholin-4-yl)aniline group into heterocyclic cores (such as pyrimidines, quinolines, and imidazoles) is not arbitrary; it is driven by precise structural biology and pharmacokinetic causality.

In the context of kinase inhibition (e.g., EGFR, VEGFR-2, JNK3, and PI3K), the aniline nitrogen frequently acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region[2][3]. Conversely, the morpholine ring is typically oriented toward the solvent-exposed region of the ATP-binding pocket[4]. This orientation serves a dual purpose:

  • Solubility Enhancement: The basic ether and amine functionalities of the morpholine ring improve the compound's hydrophilicity, preventing aggregation in aqueous biological assays and improving oral bioavailability[1][4].

  • Steric Shielding: Strategic meta- or para-substitutions on the morpholine ring can sterically block off-target kinase binding, shifting selectivity. For instance, modifying the substitution pattern around pyridinylimidazole scaffolds containing a 4-morpholinoaniline group shifts selectivity away from p38α MAPK and toward JNK3[3].

Furthermore, the electronic properties of the aniline ring dictate target affinity. The introduction of electron-withdrawing groups (like fluorine) often decreases EGFR activity while retaining VEGFR-2 affinity, whereas electron-donating groups (like methoxy) can enhance multi-kinase inhibition[2].

Pathway Ligand Morpholinoaniline Derivative Kinase Target Kinase (e.g., EGFR, JNK3) Ligand->Kinase Competitive Hinge Binding Apoptosis Apoptosis & Cell Death Ligand->Apoptosis Induces Downstream Downstream Signaling (PI3K/AKT) Kinase->Downstream Blocked Phosphorylation Proliferation Tumor Cell Proliferation Downstream->Proliferation Inhibited

Competitive kinase inhibition and downstream cellular effects.

Quantitative Data: Structure-Activity Relationship (SAR)

Preliminary screening data from various literature sources highlights the sensitivity of the morpholinoaniline scaffold to minor structural modifications. Table 1 summarizes the biological activity of distinct derivatives, demonstrating how the core heterocycle and secondary substitutions dictate both enzymatic


 and cellular efficacy.

Table 1: SAR Profile of Morpholinoaniline Derivatives

Scaffold / CoreSubstitution on AnilineTarget KinaseEnzymatic

(nM)
Cellular Viability

Indole-Pyrimidine4-morpholinoEGFR160197 nM (HCC827 NSCLC)[2]
Indole-Pyrimidine3-fluoro-4-morpholinoEGFR>1000>1000 nM (HCC827 NSCLC)[2]
Pyridinylimidazole4-morpholinoJNK324N/A[3]
Imidazo-quinoline4-morpholinoPI3K/mTOR8575 nM (HepG2 Toxicity)[5]
Diaryl-1,5-diazole3-fluoro-4-morpholinoVEGFR2 / COX-21706.43 μM (MCF-7 Breast)[6]

Insight: The data clearly indicates that while the 4-morpholinoaniline group establishes baseline kinase affinity, the addition of a strong electron-withdrawing fluorine atom at the 3-position can severely disrupt EGFR binding, yet it may be highly beneficial for targeting VEGFR2 or COX-2[2][6].

Preliminary Biological Screening Workflows

To ensure scientific integrity, the biological screening of these analogs must operate as a self-validating system. This requires orthogonal assays: an enzymatic assay to prove direct target engagement, followed by a phenotypic cellular assay to confirm membrane permeability and functional efficacy.

Workflow A Library Synthesis 2-(morpholin-4-yl)aniline analogs B Primary Screening TR-FRET Kinase Assay A->B C Secondary Screening WST-1 Cell Viability Assay B->C IC50 < 100 nM D SAR Optimization Substituent Modification B->D IC50 > 100 nM C->D Poor Permeability / High Tox E Lead Candidate Selection C->E High Efficacy & Low Tox D->A Iterative Design

Iterative biological screening workflow for morpholinoaniline derivatives.
Protocol 1: High-Throughput Enzymatic Profiling (TR-FRET Kinase Assay)

Causality & Rationale: Morpholinoaniline derivatives, particularly those fused to highly conjugated systems like quinolines or pyrimidines, often exhibit intrinsic auto-fluorescence. Standard colorimetric or simple fluorescent assays are prone to false positives due to this background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by introducing a time delay before measurement, allowing short-lived background fluorescence to decay, thus isolating the specific signal of the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., EGFR or JNK3) to a working concentration of 0.5 nM.

  • Compound Plating: In a 384-well low-volume plate, dispense 100 nL of morpholinoaniline analogs in 100% DMSO using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration gradient (10 μM to 0.1 nM).

    • Self-Validation Control: Include Staurosporine (10 μM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).

  • Enzyme Addition: Add 5 μL of the kinase solution to all wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 μL of a substrate mix containing ATP (at the enzyme's specific

    
    ) and biotinylated peptide substrate (1 μM). Incubate for 60 minutes at 25°C.
    
  • Detection: Stop the reaction by adding 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (2 nM), and Streptavidin-APC (20 nM).

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor

    
     0.6 validates the assay's robustness. Calculate 
    
    
    
    using a 4-parameter logistic regression.
Protocol 2: Cellular Efficacy (WST-1 Proliferation Assay)

Causality & Rationale: While the MTT assay is traditional, the WST-1 assay is highly preferred for morpholine derivatives. WST-1 is cleaved to a highly water-soluble formazan dye by metabolically active cells. This eliminates the need for the DMSO solubilization step required in MTT assays, preventing the risk of the morpholine derivatives precipitating out of solution during the final readout phase, which would artificially skew absorbance readings[2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., HCC827 for EGFR-mutant NSCLC)[2]. Seed 3,000 cells/well in 90 μL of complete media (RPMI-1640 + 10% FBS) into a 96-well clear-bottom plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Treatment: Prepare 10X serial dilutions of the morpholinoaniline analogs in media (final DMSO concentration

    
     0.5%). Add 10 μL of the compound solution to the cells.
    
    • Self-Validation Control: Include a "Background Control" (media + WST-1 without cells) to subtract baseline absorbance, and a "Vehicle Control" (cells + 0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • WST-1 Addition: Add 10 μL of WST-1 reagent directly to each well.

  • Color Development: Incubate for an additional 2 to 4 hours at 37°C. The cleavage of the tetrazolium salt to formazan by mitochondrial dehydrogenases acts as a direct proxy for cell viability.

  • Readout: Shake the plate thoroughly for 1 minute on a microplate shaker. Measure the absorbance at 450 nm (with a reference wavelength of 650 nm to correct for plate background) using a spectrophotometer.

  • Analysis: Subtract the background control absorbance from all wells. Normalize the data against the vehicle control (set to 100% viability) to determine the cellular

    
    .
    

Conclusion

The 2-(morpholin-4-yl)aniline moiety is a powerful structural tool for modulating the physicochemical and biological properties of small-molecule inhibitors. As demonstrated by the SAR profiles, minor modifications—such as the introduction of a fluorine atom—can drastically alter the selectivity landscape from EGFR to VEGFR-2 or JNK3. By employing rigorous, self-validating screening methodologies like TR-FRET and WST-1 assays, researchers can accurately map these structure-activity relationships, accelerating the hit-to-lead optimization process in oncology and antimicrobial drug discovery.

References

  • PLOS One. "Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases." PLOS One. Available at:[Link]

  • More, Namita Ashok, et al. "Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells." Journal of Molecular Structure, ResearchGate. Available at: [Link]

  • MDPI. "Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity." MDPI. Available at:[Link]

  • National Institutes of Health (NIH). "Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness." PMC. Available at:[Link]

  • ACS Omega. "Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3." ACS Publications. Available at: [Link]

Sources

Spectroscopic characterization (¹H NMR, ¹³C NMR) of 2-(morpholin-4-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the spectroscopic characterization of 2-(morpholin-4-yl)aniline hydrochloride (CAS: 5585-33-1 for free base; HCl forms vary). This compound represents a critical pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Gefitinib analogs) where the ortho-morpholino group provides essential solubility and steric properties.

The focus of this guide is the structural validation of the hydrochloride salt form using Nuclear Magnetic Resonance (NMR). The transition from free base to hydrochloride salt induces specific, diagnostic chemical shift perturbations—particularly within the morpholine ring—which are analyzed here to provide a robust protocol for quality control and structural confirmation.

Chemical Context & Strategic Analysis

The "Ortho-Effect" and Salt Stoichiometry

The molecule contains two basic nitrogen centers:

  • Morpholine Nitrogen (

    
    ): 
    
    
    
    (Conjugate acid).
  • Aniline Nitrogen (

    
    ): 
    
    
    
    (Conjugate acid).

Critical Insight: Upon treatment with one equivalent of HCl, protonation occurs preferentially at the morpholine nitrogen due to its higher basicity. This results in a specific deshielding pattern in the ¹H NMR spectrum. In the dihydrochloride form, both nitrogens are protonated, leading to a loss of the aniline signal's exchange capability and further aromatic deshielding. This guide focuses on the Mono-Hydrochloride form (most common pharmaceutical intermediate), dissolved in DMSO-


.
Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, ensuring data integrity from sample prep to final assignment.

AnalysisWorkflow Sample Sample: 2-(morpholin-4-yl)aniline HCl (10-15 mg) Solvent Solvent Selection: DMSO-d6 (Preferred) Avoid CDCl3 (Salt insolubility) Sample->Solvent Dissolution Acquisition Acquisition: 1H (16 scans) 13C (1024 scans) Solvent->Acquisition Lock & Shim Processing Processing: LB = 0.3 Hz Baseline Correction Acquisition->Processing FT Analysis Analysis: 1. Check N-CH2 Shift (Salt Diagnostic) 2. Verify Aromatic Pattern Processing->Analysis Integration

Caption: Operational workflow for NMR characterization of amine salts, prioritizing solvent compatibility and diagnostic signal verification.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is required. Chloroform (
    
    
    
    ) is unsuitable for the hydrochloride salt due to poor solubility and the potential for inconsistent ion-pairing effects.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Residual DMSO pentet at

    
     2.50 ppm (
    
    
    
    H) and septet at
    
    
    39.5 ppm (
    
    
    C).
Acquisition Parameters
  • ¹H NMR: Pulse angle 30°; Relaxation delay (

    
    ) 
    
    
    
    1.0 s; Spectral width 12 ppm.
  • ¹³C NMR: Proton-decoupled; Relaxation delay (

    
    ) 
    
    
    
    2.0 s (critical for quaternary carbons); Spectral width 220 ppm.

¹H NMR Structural Elucidation

The Morpholine "Salt Shift" (Diagnostic)

The most definitive evidence of salt formation is the shift of the methylene protons adjacent to the morpholine nitrogen (


).
Proton GroupFree Base Shift (

ppm)
HCl Salt Shift (

ppm)
MultiplicityInterpretation
Morpholine

3.70 – 3.803.80 – 3.95Triplet / BroadProximity to Oxygen maintains deshielding; slight inductive effect from

.
Morpholine

2.80 – 2.90 3.00 – 3.40 Broad / MultipletDIAGNOSTIC: Strong downfield shift (

) due to positive charge on Nitrogen.
Aniline

4.80 (Broad)5.0 – 7.0 (Broad)Broad SingletExchangeable. In salt, this may broaden significantly or merge with

/

signals.
Ammonium

N/A10.0 – 11.0Broad SingletThe proton on the morpholine nitrogen. Often very broad or invisible if wet DMSO is used.
Aromatic Region (The Scaffold)

The aniline ring presents a 4-spin system. Due to the ortho-substitution, symmetry is broken, resulting in four distinct environments (ABCD system).

  • 
     6.90 – 7.10 ppm:  Protons at positions 3, 4, and 5.
    
  • 
     7.20 – 7.40 ppm:  Proton at position 6 (adjacent to the aniline nitrogen, typically most deshielded in the salt form due to inductive effects).
    

Note on Coupling: Expect complex splitting (dd or td) with


 Hz and 

Hz.

¹³C NMR Structural Elucidation

The carbon spectrum confirms the skeleton. The salt effect is less pronounced in chemical shift magnitude but affects intensity due to relaxation times.

Carbon PositionTypeApprox Shift (

ppm)
Structural Logic
C-O (Morpholine)

63.5 – 64.5Oxygen is electronegative; signal is stable.
C-N (Morpholine)

51.0 – 53.0 Diagnostic: In free base, this is ~54 ppm. In salts,

-carbons often shift slightly upfield or stay constant, contrasting with the proton downfield shift.
C-N (Aniline ipso)

140.0 – 145.0Quaternary carbon bonded to

.
C-N (Morph-Ar ipso)

135.0 – 140.0Quaternary carbon bonded to Morpholine.
Aromatic CH

115.0 – 128.0Remaining four aromatic carbons.

Advanced Validation: Connectivity Logic

To definitively prove the structure without a reference standard, one must rely on 2D NMR correlations. The following Graphviz diagram illustrates the expected COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations that validate the connectivity.

ConnectivityLogic cluster_COSY COSY Correlations (H-H) cluster_NOESY NOESY/ROESY (Spatial) AnilineNH Aniline NH2 (Exchangeable) ArH3 Ar-H (Pos 3) AnilineNH->ArH3 Spatial Proximity ArH6 Ar-H (Pos 6) ArH6->ArH3 Aromatic Ring Chain MorphN_CH2 Morpholine N-CH2 (Salt Sensitive) MorphN_CH2->ArH3 Ortho Proximity MorphO_CH2 Morpholine O-CH2 MorphN_CH2->MorphO_CH2 Strong 3J

Caption: Connectivity map showing key COSY (scalar) and NOESY (spatial) correlations required to confirm the ortho-regiochemistry.

Troubleshooting & Impurity Profiling

When analyzing the hydrochloride salt, three common issues arise:

  • Hygroscopicity: The salt is hygroscopic. A large water peak at

    
     3.33 ppm (in DMSO) can obscure the Morpholine 
    
    
    
    or
    
    
    signals.
    • Solution: Use dry DMSO ampules or add molecular sieves.

  • Stoichiometry drift: If the sample is a mix of mono- and di-hydrochloride, the chemical shifts will "float" between the values.

    • Solution: Add a drop of

      
       followed by a drop of concentrated DCl to force the fully protonated state for consistent reporting.
      
  • Restricted Rotation: The steric bulk of the ortho-morpholine group can restrict rotation around the C-N bond, occasionally causing broadening of the morpholine signals at room temperature.

    • Solution: Run the NMR at 320 K to sharpen the signals.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse011376: 2-morpholin-4-ylaniline.[1] (Free base data). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80467, 2-Morpholinoaniline. [Link]

  • SpectraBase. Morpholine Hydrochloride 13C NMR Spectrum. (Reference for salt shift effects). [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin.[2] (Authoritative source for amine salt shift trends). [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 2-(Morpholin-4-yl)aniline-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The 2-(morpholin-4-yl)aniline core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its synthetic tractability and favorable physicochemical properties have made it a cornerstone in the development of novel therapeutics. This guide provides an in-depth exploration of potential therapeutic targets for this versatile scaffold, moving beyond a simple cataloging of activities to provide a rationale-driven framework for future drug discovery efforts. We will delve into the key target classes, supported by experimental evidence and detailed protocols, to empower researchers in their quest for next-generation therapies.

I. The Kinase Family: A Prominent Target Landscape

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The 2-(morpholin-4-yl)aniline scaffold, frequently incorporated into larger heterocyclic systems like quinolines and quinazolines, has demonstrated significant promise as a kinase inhibitor. The aniline nitrogen and the morpholine oxygen can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, while the aniline ring provides a vector for substitution to achieve selectivity and potency.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention. Several studies have highlighted the potential of 2-(morpholin-4-yl)aniline derivatives as potent PI3K inhibitors.

A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of PI3K p110α. Notably, a thieno[3,2-d]pyrimidine derivative demonstrated potent and selective inhibitory activity against p110α with an IC50 value of 2.0 nM.[2] This highlights the potential for achieving isoform selectivity with this scaffold.

Rationale for Targeting PI3K:

  • Oncogenic Driver: The PI3K pathway is one of the most frequently activated signaling pathways in human cancer.

  • Therapeutic Validation: Several PI3K inhibitors have been approved for the treatment of various cancers, validating this target class.

Experimental Workflow for Assessing PI3K Inhibition:

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase_Enzyme Recombinant PI3K Isoform Kinase_Reaction Kinase Reaction Kinase_Enzyme->Kinase_Reaction Test_Compound 2-(morpholin-4-yl)aniline Derivative Test_Compound->Kinase_Reaction ATP_Substrate ATP and Substrate (e.g., PIP2) ATP_Substrate->Kinase_Reaction Detection Detection of Phosphorylated Product (e.g., ADP-Glo) Kinase_Reaction->Detection IC50_Determination IC50 Calculation Detection->IC50_Determination Cancer_Cell_Line Cancer Cell Line (e.g., with PIK3CA mutation) Compound_Treatment Treatment with Test Compound Cancer_Cell_Line->Compound_Treatment Western_Blot Western Blot for p-Akt/p-S6K Compound_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Data_Analysis Data Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Figure 1: Experimental workflow for evaluating PI3K inhibitors.
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2, and c-Met

Receptor tyrosine kinases are crucial mediators of cellular signaling, and their dysregulation is a common theme in cancer. The 2-(morpholin-4-yl)aniline scaffold has been successfully incorporated into inhibitors of several important RTKs.

  • EGFR (Epidermal Growth Factor Receptor): Overexpression and mutations of EGFR are prevalent in various cancers, including non-small cell lung cancer.[3] Derivatives of 4-anilinoquinazoline, a class of compounds that often feature the 2-(morpholin-4-yl)aniline moiety, are well-established EGFR inhibitors.[4]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.[5] Dual EGFR/VEGFR-2 inhibitors based on the 4-anilinoquinazoline scaffold have been developed, suggesting that the 2-(morpholin-4-yl)aniline core can be adapted to target multiple RTKs.[6]

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Several quinoline-based derivatives incorporating the 2-morpholino-4-anilinoquinoline framework have been investigated as c-Met inhibitors.[7]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

Target KinaseKey Structural Features on the 2-(morpholin-4-yl)aniline ScaffoldResulting ActivityReference
PI3Kα Thieno[3,2-d]pyrimidine core with 2-phenyl and 4-morpholino substitutionIC50 = 2.0 nM[2]
EGFR Quinazoline core with substitutions on the aniline ringPotent inhibition of wild-type and mutant EGFR[3]
VEGFR-2 4-anilinoquinazoline with acylamino side chainsDual inhibition of EGFR and VEGFR-2[6]
c-Met 2-morpholino-4-anilinoquinoline coreInhibition of c-Met kinase activity[7]
TrkA 2-anilinoquinoline with 3-(morpholino)propoxy at C5Selective inhibition of TrkA kinase[8]

Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to a kinase.

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in the kinase assay buffer.

    • Prepare a 3X solution of the kinase-europium-labeled antibody mixture in the kinase assay buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Calculate the FRET ratio and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. G-Protein Coupled Receptors (GPCRs): An Emerging Frontier

While kinases have been the primary focus, emerging evidence suggests that the 2-(morpholin-4-yl)aniline scaffold can also be a valuable starting point for developing ligands for G-protein coupled receptors (GPCRs).

P2Y12 Receptor

The P2Y12 receptor, a key player in platelet activation and aggregation, is a well-established target for anti-thrombotic drugs. A novel antagonist containing a morpholine moiety has been identified through high-throughput screening, acting as an allosteric modulator of the P2Y12 receptor.[9][10] This discovery opens up a new therapeutic avenue for 2-(morpholin-4-yl)aniline-based compounds beyond oncology.

Rationale for Targeting P2Y12:

  • Cardiovascular Disease: Thrombosis is a major cause of morbidity and mortality in cardiovascular diseases.

  • Established Target: Several P2Y12 antagonists are clinically approved and widely used.

Metabotropic Glutamate Receptor 5 (mGlu5)

Non-competitive antagonists of mGlu5, also known as negative allosteric modulators (NAMs), have shown therapeutic potential in preclinical models of pain, anxiety, and other neurological disorders. A series of 6-substituted-4-anilinoquinazolines has been identified as mGlu5 NAMs, indicating that the broader scaffold incorporating the 2-(morpholin-4-yl)aniline motif can be directed towards this GPCR target.[11]

Signaling Pathway of P2Y12 Receptor and Potential Inhibition:

cluster_pathway P2Y12 Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 activates Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation cAMP->Platelet_Activation leads to Inhibitor 2-(morpholin-4-yl)aniline -based Antagonist Inhibitor->P2Y12 antagonizes

Figure 2: Simplified signaling pathway of the P2Y12 receptor and the antagonistic action of a 2-(morpholin-4-yl)aniline-based compound.

III. Other Potential Therapeutic Targets

The versatility of the 2-(morpholin-4-yl)aniline scaffold extends to other target classes, suggesting a broad therapeutic potential that warrants further investigation.

  • Antifungal and Antibacterial Activity: Various derivatives have demonstrated activity against pathogenic fungi and bacteria.[12] The precise molecular targets underlying these activities are often not fully elucidated and represent an area for future research.

  • Cholinesterase Inhibition: In the context of neurodegenerative diseases, some morpholine-bearing quinoline derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13]

  • Ion Channels: While less explored, the potential for 2-(morpholin-4-yl)aniline derivatives to modulate ion channel activity is an intriguing possibility, given the structural similarities to some known ion channel modulators.[14][15]

  • Metabolic Enzymes: The altered metabolism of cancer cells presents a range of therapeutic targets.[16] Given the prevalence of this scaffold in oncology drug discovery, exploring its potential to inhibit key metabolic enzymes could yield novel anticancer agents.[17]

Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[7][18][19]

IV. Conclusion and Future Directions

The 2-(morpholin-4-yl)aniline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. While its application in the development of kinase inhibitors is well-established, this guide has highlighted the significant potential for this scaffold to target other important protein families, including GPCRs, and to exhibit a range of other biological activities.

Future research should focus on:

  • Expanding the Target Space: Systematically screening 2-(morpholin-4-yl)aniline-based libraries against a broader range of therapeutic targets, including ion channels and metabolic enzymes.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their targets to guide the rational design of more potent and selective inhibitors.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these compounds to improve their drug-like characteristics, such as solubility, permeability, and metabolic stability.

By embracing a multi-faceted approach to target identification and lead optimization, the full therapeutic potential of the 2-(morpholin-4-yl)aniline scaffold can be realized, paving the way for the development of innovative medicines for a wide range of diseases.

V. References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304–3313. [Link]

  • El-Sayed, M. A., et al. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Bioorganic & Medicinal Chemistry Letters, 26(14), 3335-3341. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Lee, J., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 21(9), 1114. [Link]

  • Drewry, D. H., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem, 15(1), 79-90. [Link]

  • Qin, Y., et al. (2022). Design, synthesis and biological evaluation of 2H-[7][18]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 13(5), 624-636. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(22), 7899. [Link]

  • Sun, C., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 110, 22-35. [Link]

  • Lee, J., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 21(9), 1114. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313. [Link]

  • Paoletti, G., et al. (2025). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. MDPI. [Link]

  • Ioven, V., et al. (2025). Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. MDPI. [Link]

  • Al-Dimari, A., et al. (2015). Targeting metabolic enzymes in cancer - clinical trials update. Future Science. [Link]

  • Kaczor, A. A., et al. (2020). Ion Channels as Marine Drug Targets. MDPI. [Link]

  • Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3299. [Link]

  • Lindsley, C. W., et al. (2009). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 19(16), 4652-4656. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Storage of 2-(morpholin-4-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(morpholin-4-yl)aniline hydrochloride, a compound frequently utilized in synthetic chemistry and drug discovery. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety that integrates scientific principles with established laboratory best practices. The core philosophy of this document is that true laboratory safety is not merely a set of rules, but a self-validating system built on a thorough understanding of a chemical's intrinsic properties and potential hazards.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational understanding of the specific hazards associated with 2-(morpholin-4-yl)aniline hydrochloride is paramount before any laboratory work commences. This compound is an aniline derivative and a hydrochloride salt, and its hazard profile reflects the properties of both functional groups. The primary risks include acute toxicity, potential long-term health effects, and severe irritation.[1][2]

Summary of GHS Classification

The Globally Harmonized System (GHS) provides a standardized classification of the chemical's hazards. While a specific entry for the hydrochloride salt may vary, the classification is based on data from the parent aniline compound and similar hydrochloride salts.

Hazard Class Pictogram Signal Word Hazard Statement References
Acute Toxicity (Oral, Dermal, Inhalation)☠️DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2][3]
Serious Eye DamagecorrosiveDangerH318: Causes serious eye damage.[1][3][4]
Skin Sensitization!WarningH317: May cause an allergic skin reaction.[1][2][3]
Germ Cell MutagenicityHealth hazardDangerH341: Suspected of causing genetic defects.[1][2][3]
CarcinogenicityHealth hazardDangerH351: Suspected of causing cancer.[1][2][3]
Specific Target Organ Toxicity (Repeated)Health hazardDangerH372: Causes damage to organs through prolonged or repeated exposure.[1][2][3]
Aquatic Hazard (Acute & Chronic)EnvironmentWarningH410: Very toxic to aquatic life with long lasting effects.[1][3]
Elucidation of Health Hazards
  • Systemic Toxicity: Aniline and its derivatives are well-known for their systemic toxicity.[5] They can be absorbed into the body through inhalation of dust, skin contact, and ingestion.[6] The primary toxic effect is the oxidation of hemoglobin in red blood cells to methemoglobin, a form that cannot transport oxygen effectively.[6] This leads to symptoms such as cyanosis (blue lips and skin), headache, dizziness, confusion, and in severe cases, convulsions and death.[6] The onset of these symptoms can be delayed for several hours post-exposure.

  • Ocular and Dermal Damage: As a solid, the dust of this compound can cause severe and potentially irreversible eye damage.[1][3] Prolonged or repeated skin contact can lead not only to local irritation but also to the development of allergic skin sensitization, a condition that can preclude an individual from working with this or related compounds in the future.[6]

  • Chronic and Genetic Hazards: There is sufficient evidence to classify aniline derivatives as suspected mutagens and carcinogens.[1][2] This necessitates minimizing exposure to the lowest reasonably achievable level, as long-term or repeated exposure could lead to irreversible health effects, including damage to the blood.[6]

Physicochemical Hazards
  • Combustibility: 2-(morpholin-4-yl)aniline hydrochloride is a combustible solid. While not highly flammable, it can burn if ignited.

  • Dust Explosion: Like many fine organic powders, when dispersed in the air in sufficient concentration, it can form an explosive mixture.

  • Hazardous Decomposition: Upon heating or in a fire, it will decompose to release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[6][7]

Section 2: Proactive Exposure Control: Engineering and Personal Protection

The cornerstone of safe chemical handling is the Hierarchy of Controls, which prioritizes the most effective measures for risk reduction.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls for risk reduction.

Engineering Controls: The First Line of Defense

All work involving 2-(morpholin-4-yl)aniline hydrochloride powder must be conducted within designated, controlled environments.

  • Chemical Fume Hood: All weighing, transferring, and solution preparation activities must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of toxic exposure.[8]

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be the sole means of protection. It is the final barrier between the researcher and the chemical.

Protection Type Specification Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against dust particles entering the eye, which can cause severe damage.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Chemical-resistant gloves (Nitrile rubber recommended).Inspect gloves for tears or holes before each use. Change gloves immediately if contaminated. Skin absorption is a significant exposure route.[6][9]
Body Fully-buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with particulate filters (e.g., N95 or P100).Required only if engineering controls fail or during spill cleanup where dust generation is unavoidable. All respirator use requires a formal respiratory protection program.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a validated protocol is critical for ensuring reproducible results and, more importantly, consistent safety. The following protocol for weighing and preparing a solution is a model for handling this compound.

Protocol: Weighing and Preparing a Solution
  • Preparation: Before bringing the chemical into the work area, decontaminate the fume hood surface. Gather all necessary equipment (spatulas, weigh paper/boat, glassware, solvent, waste container).

  • Don PPE: Put on all required PPE as specified in Section 2.2.

  • Transfer to Hood: Place the stock container of 2-(morpholin-4-yl)aniline hydrochloride inside the fume hood.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the approximate required amount of solid onto a tared weigh paper or boat on a balance located within the hood. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • Closing Container: Securely close the stock container immediately after dispensing.

  • Dissolution: Place the weigh paper/boat with the compound into the designated flask. Use a wash bottle with the desired solvent to rinse any residual powder from the weigh paper into the flask. Add the remaining solvent slowly.

  • Decontamination: Wipe down the spatula, the exterior of the stock bottle, and the balance with a damp cloth. Dispose of the weigh paper and cleaning materials into a designated solid hazardous waste container within the hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[7][10]

A 1. Prepare Fume Hood & Assemble Equipment B 2. Don Full PPE A->B C 3. Weigh Compound Inside Hood B->C D 4. Secure Stock Container C->D E 5. Transfer & Dissolve in Glassware D->E F 6. Decontaminate Tools & Dispose of Waste E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for safe weighing and solution preparation.

Section 4: Secure Storage and Chemical Compatibility

The long-term stability and safety of 2-(morpholin-4-yl)aniline hydrochloride depend entirely on proper storage.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.[1][7][9] The storage area should be locked and accessible only to authorized personnel.[1]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][8] Opened containers must be carefully resealed and stored upright.[8]

  • Atmosphere: Protect from direct light and air, as aniline compounds can degrade and darken over time.[6]

Incompatible Materials

Segregation from incompatible materials is crucial to prevent dangerous chemical reactions.[11]

Incompatible Class Hazardous Outcome Rationale
Strong Oxidizing Agents Fire and explosion hazard.[6]Aniline derivatives are readily oxidized, which can lead to a violent, exothermic reaction.
Strong Bases Release of free aniline base.Bases will neutralize the hydrochloride salt, liberating the 2-(morpholin-4-yl)aniline free base, which may be more volatile and reactive.
Acids Decomposition.[6]While it is a hydrochloride salt, contact with stronger acids or heating with acids can promote decomposition.
Certain Metals (e.g., Aluminum) Generation of flammable hydrogen gas.[11]The acidic nature of the hydrochloride salt in the presence of moisture can slowly corrode some metals.

Section 5: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response Protocol
  • Evacuate: Immediately alert others and evacuate the immediate spill area.[8]

  • Isolate: Secure the area and prevent entry.

  • Assess: From a safe distance, assess the extent of the spill. For small spills (<1 g) and if you are trained, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Protect: Don full PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with a dry absorbent material like vermiculite or sand. Do NOT use water.

  • Clean: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.[12] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor or safety officer.

Start Spill Occurs Evacuate Evacuate Area Alert Others Start->Evacuate Assess Assess Spill Size Evacuate->Assess LargeSpill Call Emergency Response Assess->LargeSpill Large SmallSpill Don Full PPE Assess->SmallSpill Small & Trained End Report Incident LargeSpill->End Contain Cover with Dry Absorbent SmallSpill->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Decon->End

Caption: A logical workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical. In all cases of exposure, seek medical attention.[6]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Call a poison center or doctor immediately.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Get medical attention.[4][8]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]

Section 6: Waste Disposal

All waste containing 2-(morpholin-4-yl)aniline hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7][12]

  • Segregation: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted.

  • Disposal: Dispose of waste through your institution's certified hazardous waste disposal program, in accordance with all local, state, and federal regulations.[7][12]

References

  • Unknown. (n.d.). Standard Operating Procedure. Retrieved from a source detailing hydrochloric acid safety protocols.
  • PubChem. (2025, April 14). 2-Methyl-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Aniline hydrochloride - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • EMD Millipore. (n.d.). Safety Data Sheet Hydrochloric Acid 34-37% OmniTrace®. Minnesota Department of Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1013 - Aniline Hydrochloride. Inchem.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2003, April 1). Opinion on the results of the Risk Assessment of: Aniline.

Sources

Strategic Derivatization of 2-(Morpholin-4-yl)aniline: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of therapeutic targets increases, the reliance on privileged, highly tunable chemical scaffolds has become a cornerstone of rational drug design. 2-(Morpholin-4-yl)aniline (CAS: 5585-33-1), characterized by an aniline ring with an ortho-substituted morpholine moiety, serves as a highly versatile building block[1]. The juxtaposition of a rigid, planar aromatic system with a flexible, hydrophilic morpholine ring provides a unique physicochemical profile—balancing lipophilicity with aqueous solubility, while offering multiple vectors for hydrogen bonding and derivatization[1].

This technical guide explores the structural analoging, computational design, and synthetic methodologies required to optimize derivatives of 2-(morpholin-4-yl)aniline. We will specifically examine its critical role in the development of Nα-aroyl-N-aryl-phenylalanine amides (AAPs) for antimycobacterial therapies[2][3] and its utility in synthesizing soluble guanylate cyclase (sGC) modulators[4].

Structural Biology & Analog Design Rationale

The intrinsic value of 2-(morpholin-4-yl)aniline lies in its dual functionality. The primary amine acts as an excellent nucleophile for amide coupling, reductive amination, or cross-coupling reactions, while the morpholine oxygen serves as a critical hydrogen-bond acceptor. However, native morpholine rings are often liabilities in late-stage drug development due to their susceptibility to cytochrome P450-mediated oxidative metabolism (e.g., α-carbon oxidation leading to ring opening).

To identify and develop robust structural analogs, we employ a three-pronged derivatization strategy:

  • Bioisosteric Replacement of the Morpholine Ring: Substituting the morpholine ether oxygen with a sulfone to create a thiomorpholine 1,1-dioxide analog. The strong electron-withdrawing nature of the sulfone group deactivates the adjacent carbons toward oxidative attack, dramatically enhancing human and murine plasma stability without severely altering the spatial geometry[2].

  • Conformational Tuning via N-Alkylation: Introducing an N-methyl group at the aniline nitrogen restricts the rotational degrees of freedom around the C(aryl)-N bond. This forces the resulting amides into a defined cis or trans geometry, which can be critical for fitting into narrow enzymatic binding pockets[5].

  • Extended Architectures via Amide Coupling: Utilizing the aniline nitrogen to build complex Nα-aroyl-N-aryl-phenylalanine amides (AAPs). These derivatives have shown profound efficacy as RNA polymerase (RNAP) inhibitors against highly resistant non-tubercular mycobacteria, such as Mycobacterium abscessus[3][5].

G Start 2-(Morpholin-4-yl)aniline Core Scaffold CompScreen Computational Pharmacophore Modeling Start->CompScreen Mod1 Morpholine Ring Substitution (e.g., Thiomorpholine dioxide) CompScreen->Mod1 Metabolic Stability Mod2 Aniline N-Alkylation (e.g., N-Methylation) CompScreen->Mod2 Conformational Tuning Mod3 Amide Coupling (e.g., AAP derivatives) CompScreen->Mod3 Target Binding BioEval In Vitro Profiling (MIC, Plasma Stability) Mod1->BioEval Mod2->BioEval Mod3->BioEval

Fig 1: Rational design workflow for 2-(morpholin-4-yl)aniline analog generation and profiling.

Validated Synthetic Methodologies

As an Application Scientist, ensuring the reproducibility and stereochemical integrity of your synthetic workflows is paramount. Below are two self-validating protocols for the generation and derivatization of the 2-(morpholin-4-yl)aniline core.

Protocol A: Synthesis of the Core Scaffold via Zinc-Mediated Reduction

Standard catalytic hydrogenation (Pd/C, H2) can sometimes lead to unwanted dehalogenation if the starting material contains distinct halogen tags for downstream cross-coupling. A milder, highly chemoselective alternative is the Zinc/HCl reduction[6].

Causality Note: Zinc dust in dilute hydrochloric acid operates via a single-electron transfer (SET) mechanism. It rapidly reduces the nitro group to the primary amine without cleaving the sensitive morpholine ether linkages or affecting aryl-halide bonds.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(2-nitrophenyl)morpholine (10.0 mmol) in 75 mL of 20% aqueous hydrochloric acid[6].

  • Reduction: While stirring vigorously at room temperature, add activated Zinc dust (40.0 mmol) in small portions to manage the exothermic reaction. Gently warm the flask to 40°C.

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The reaction is complete when the distinct orange color of the nitro compound fully dissipates (typically 1–2 hours)[6].

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove excess zinc.

  • Neutralization: Carefully neutralize the acidic filtrate to pH 8-9 using 6M NaOH. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under vacuum, and recrystallize from methanol to yield pure 2-morpholinoaniline as a white-to-yellow crystalline powder (Yield: ~84%, MP: 94-98°C)[1][6].

Protocol B: Racemization-Free Synthesis of AAP Derivatives

When coupling 2-morpholinoaniline with chiral amino acids (e.g., Boc-D-phenylalanine) to form AAP derivatives like MMV688845, standard coupling reagents (EDC/HOBt) often cause racemization. The transient 5(4H)-oxazolone intermediate easily deprotonates at the chiral α-carbon.

Causality Note: Utilizing Propylphosphonic anhydride (T3P®) at sub-zero temperatures generates a sterically hindered active ester. This significantly retards the intramolecular cyclization pathway that forms the oxazolone, preserving the enantiomeric excess (>99.9% ee) of the final drug candidate[3][5].

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N2, dissolve Boc-D-phenylalanine (1.4 mmol) and 2-morpholinoaniline (1.3 mmol) in a 2:1 mixture of anhydrous Ethyl Acetate and Pyridine (10 mL)[3].

  • Cooling: Submerge the flask in an isopropanol/dry-ice bath to reach exactly -20°C[3].

  • Coupling: Dropwise, add a 50% solution of T3P® in Ethyl Acetate (2.8 mmol). The slow addition controls the local concentration of the highly reactive phosphonic anhydride[3].

  • Maturation: Transfer the flask to an ice bath (0°C) and allow the mixture to stir overnight[3].

  • Validation: Quench with saturated NaHCO3. Extract, dry, and concentrate. Validate the stereochemical integrity using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure >99.9% ee[3][5].

Biological Profiling & Mechanism of Action

Derivatives of 2-(morpholin-4-yl)aniline have shown exceptional promise in overcoming antimicrobial resistance. For instance, Mycobacterium abscessus exhibits intrinsic resistance to the frontline drug Rifampicin via C23 ribosylation and naphthohydroquinone oxidation[2]. AAP derivatives built on the 2-morpholinoaniline scaffold bypass this mechanism entirely by binding to a distinct, alternative pocket on the mycobacterial RNA Polymerase (RNAP)[2].

RNAP_Pathway Rif Rifampicin RNAP_Rif RNAP Rifampicin Binding Pocket Rif->RNAP_Rif AAP AAP Derivatives (2-Morpholinoaniline core) RNAP_AAP RNAP Alternative Binding Pocket AAP->RNAP_AAP Mut C23 Ribosylation / Target Mutation Mut->RNAP_Rif Blocks Binding Mut->RNAP_AAP No Effect Inhib1 Transcription Inhibition RNAP_Rif->Inhib1 Inhib2 Transcription Inhibition (Overcomes Resistance) RNAP_AAP->Inhib2

Fig 2: Divergent binding of AAP derivatives to mycobacterial RNAP, bypassing rifampicin resistance.

Quantitative Data Summary

The table below synthesizes the structure-activity relationship (SAR) and physicochemical profiling of various 2-morpholinoaniline analogs based on recent literature[2][3][6].

Compound / DerivativeStructural ModificationPrimary Target / ApplicationKey Metric (MIC90 / Activity)Plasma Stability
MMV688845 (R-1) Nα-2-thiophenoyl-D-Phe-amideM. abscessus RNAP6.25 μMModerate
Optimized Analog 2 Nα-2-fluorobenzoyl substitutionM. abscessus RNAP0.78 μMHigh
Thiomorpholine Dioxide Morpholine bioisostere (Sulfone)M. abscessus RNAP~1.5 μMVery High
N-Methyl Analog N-alkylation of aniline coreM. tuberculosis RNAP>10 μM (Loss of potency)Low
Piperazine-Acetamide 8d Fluoro-arylpiperazine additionBacillus subtilisComparable to CiprofloxacinN/A
sGC Modulator Series Dinitroquinoxaline couplingSoluble Guanylate CyclaseSub-micromolar bindingN/A

Data indicates that while N-methylation restricts conformation, it negatively impacts target binding in RNAP models. Conversely, the thiomorpholine dioxide bioisostere maintains sub-micromolar efficacy while drastically improving metabolic half-life[2].

Conclusion

The 2-(morpholin-4-yl)aniline scaffold is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore with proven efficacy across multiple therapeutic domains, from neurological sGC modulation[4] to resistant mycobacterial infections[2]. By applying rational bioisosteric replacements (like sulfone integration) and employing rigorous, racemization-free synthetic protocols, drug development professionals can leverage this core to generate highly stable, potent, and selective therapeutic agents.

References

  • 2-Morfolinoanilina - Chem-Impex Chem-Impex Intern
  • Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agent Chemistry & Biodiversity (via d-nb.info)
  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents International Journal of Research in Engineering and Science
  • Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides Martin Luther University Halle-Wittenberg
  • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity N
  • The discovery of small molecule modulators of soluble guanylate cyclase aided by surface plasmon resonance University College London (UCL)

Sources

In Silico ADMET Profiling of 2-(Morpholin-4-yl)aniline Hydrochloride: A Computational Toxicology & Pharmacokinetics Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Prediction of 2-(Morpholin-4-yl)aniline Hydrochloride ADMET Properties Content Type: Technical Whitepaper / Protocol Guide Author Role: Senior Application Scientist

Executive Summary

This technical guide details the computational evaluation of 2-(morpholin-4-yl)aniline hydrochloride (CAS: 115250-38-9 for HCl salt), a critical intermediate in the synthesis of kinase inhibitors and heterocyclic bioactive agents. While the morpholine moiety typically enhances solubility and metabolic stability, the aniline pharmacophore introduces specific toxicological risks (genotoxicity, methemoglobinemia).

This assessment utilizes a consensus modeling approach integrating SwissADME , ADMETlab 2.0 , and pkCSM .[1][2] Our predictive analysis suggests that the ortho-positioning of the morpholine ring introduces steric constraints that may modulate the classical aniline toxicity pathway, though the compound remains a structural alert for mutagenicity (Ames positive potential). The hydrochloride salt form significantly improves aqueous solubility, predicting high oral bioavailability (HIA > 90%).

Chemical Identity & Structural Context[2][3][4][5][6][7]

Before initiating in silico workflows, the chemical structure must be standardized. Most ADMET algorithms require the "desalted" free base form for accurate topological analysis, as counterions (HCl) dissociate in physiological media.

  • Compound Name: 2-(Morpholin-4-yl)aniline[2][3][4][5]

  • Synonyms: 2-Morpholinoaniline; o-Morpholinoaniline.[2][4]

  • SMILES (Free Base): Nc1ccccc1N2CCOCC2

  • Molecular Weight (Free Base): 178.23 g/mol

  • Structural Significance: The ortho substitution creates a twisted conformation between the morpholine and phenyl rings, disrupting planarity compared to the para isomer. This steric effect is a critical variable in predicting CYP450 binding affinity.[2]

Computational Methodology (The Protocol)

To ensure reproducibility and scientific integrity, we employ a Multi-Engine Consensus Protocol . This approach mitigates the bias of single-algorithm predictions.[2]

Workflow Architecture

ADMET_Workflow cluster_engines Prediction Engines Start Input: 2-Morpholinoaniline HCl Prep Data Preparation (Desalting & Canonicalization) Start->Prep Swiss SwissADME (Physicochemical & Bioavailability) Prep->Swiss Pkcsm pkCSM (Toxicity & Transporters) Prep->Pkcsm AdmetLab ADMETlab 2.0 (Metabolism & hERG) Prep->AdmetLab Analysis Consensus Analysis (Alert Validation) Swiss->Analysis Pkcsm->Analysis AdmetLab->Analysis Decision Go/No-Go Decision Analysis->Decision

Figure 1: The Multi-Engine Consensus Protocol workflow for in silico ADMET profiling.

Tool Configuration & Endpoints
  • SwissADME: Used for Lipinski’s Rule of Five (Ro5) compliance and Bioavailability Radar.[2]

  • pkCSM: Selected for its Graph-Based Signature method, specifically for Ames toxicity and Hepatotoxicity predictions.[2]

  • ADMETlab 2.0: Utilized for its superior CYP450 regioselectivity models.[2]

Physicochemical Profiling (Absorption & Distribution)[1][5][10]

The hydrochloride salt enhances solubility, but membrane permeability is dictated by the lipophilicity of the free base.

Key Descriptors (Consensus Data)
PropertyPredicted ValueInterpretationSource Model
LogP (Lipophilicity) 0.85 – 1.20Optimal for oral bioavailability.[2] Slightly lower than para isomer due to ortho steric hydration effects.[2]XLogP3 / Consensus LogP
LogS (Solubility) -1.5 to -2.1 (mol/L)Highly Soluble (Class III/IV).[2] The HCl salt pushes this to >10 mg/mL.[2]ESOL Model
TPSA ~44.5 ŲHigh passive permeability (Limit < 140 Ų).[2]Topological PSA
BBB Permeability Yes (LogBB > -1)Likely to cross the Blood-Brain Barrier.[2][4]pkCSM
HIA (Absorption) > 90%High Intestinal Absorption.[2]ADMETlab 2.0

Scientific Insight: The Topological Polar Surface Area (TPSA) is derived from the aniline (-NH2, ~26 Ų) and the morpholine ether oxygen (~9 Ų) and tertiary amine (~3 Ų). A TPSA of ~44 Ų combined with a LogP ~1.0 places this molecule in the "Golden Triangle" for permeability.

Metabolic Stability (Metabolism)

The metabolic fate of 2-(morpholin-4-yl)aniline is complex due to the competition between the aniline nitrogen and the morpholine ring.[4]

Predicted CYP450 Interaction[8]
  • Substrate: Likely substrate for CYP2D6 (due to the basic nitrogen in morpholine) and CYP1A2 (planar aromatic amine preference, though ortho twist reduces this).

  • Inhibitor: Predicted Weak Inhibitor of CYP1A2.[2]

  • Metabolic Pathways:

    • N-Hydroxylation: The primary toxophore pathway on the aniline nitrogen.[2]

    • N-Dealkylation/Ring Opening: Oxidation of the morpholine ring (via CYP2D6/3A4) leading to ring cleavage.[2]

Metabolism cluster_tox Toxophore Pathway (CYP1A2/2E1) cluster_detox Clearance Pathway (CYP3A4/2D6) Parent 2-(Morpholin-4-yl)aniline N_OH N-Hydroxy Metabolite (Genotoxic) Parent->N_OH N-Oxidation Lactam Morpholin-3-one Parent->Lactam C-Oxidation Nitroso Nitroso Intermediate N_OH->Nitroso Oxidation RingOpen Ring Cleavage (Acid Metabolites) Lactam->RingOpen Hydrolysis

Figure 2: Predicted metabolic divergence.[2] The N-oxidation pathway (Red) leads to toxicity, while morpholine oxidation (Green) leads to clearance.

Toxicity Assessment (The "T")

This is the critical "Go/No-Go" parameter.[2][4] Aniline derivatives are structural alerts.

Mutagenicity (Ames Test)
  • Prediction: Positive (High Probability) .

  • Mechanism: Aromatic amines are bioactivated by CYP450s to reactive hydroxylamines, which can form DNA adducts.[2]

  • Mitigation Factor: The ortho-morpholine group provides steric bulk.[2][4] In silico models (like Derek Nexus or pkCSM) often flag the aniline but may lower the confidence score for ortho vs para due to the inability of the molecule to intercalate DNA effectively. However, it must be treated as mutagenic until proven otherwise in vitro.[2]

hERG Inhibition (Cardiotoxicity)
  • Prediction: Low to Moderate Risk .[2]

  • Reasoning: While secondary amines can bind hERG, the low molecular weight and low lipophilicity (LogP < 3) reduce the risk of potent hERG blockade compared to larger kinase inhibitors.

Hepatotoxicity[8]
  • Prediction: Positive .[2]

  • Mechanism: Reactive quinone-imine formation is possible if the morpholine ring is metabolically cleaved or if the aniline is oxidized.[2]

Strategic Recommendations

Based on the in silico profile, the following strategic decisions are recommended for drug development professionals using this scaffold:

  • Handling: Treat as a Class 2 Genotoxic Impurity .[2] If used as an intermediate, purge factors must be demonstrated to < 20 ppm in the final API.

  • Structural Modification: If this is a lead compound, consider blocking the para-position of the aniline ring with a metabolic blocker (e.g., Fluorine) to prevent quinone-imine formation, or replacing the aniline -NH2 with a bioisostere if mutagenicity is confirmed.

  • Salt Selection: The Hydrochloride salt is appropriate for early solubility, but monitor for hygroscopicity due to the morpholine oxygen.[2]

Summary Table: ADMET Scorecard
EndpointStatusConfidenceNote
Oral Bioavailability 🟢 HighHighRo5 Compliant.
BBB Penetration 🟡 ModerateMediumCNS side effects possible.[2]
CYP Inhibition 🟡 LowMediumPotential CYP1A2 interaction.[2]
Mutagenicity 🔴 HighHighStructural Alert (Aniline).[2]
Hepatotoxicity 🟠 MediumLowDose-dependent risk.[2][4]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717.[2] [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][2] Nucleic Acids Research, 49(W1), W5-W14.[2] [Link]

  • Benigni, R., & Bossa, C. (2011).[2] Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews, 111(4), 2507–2536. [Link]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 115250-38-9, 2-(Morpholin-4-yl)aniline hydrochloride.[2] [Link](Note: General landing page used as specific CID URL structure varies dynamically).

Sources

Methodological & Application

Step-by-step synthesis of novel 2-(morpholin-4-yl)aniline hydrochloride derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Novel 2-(Morpholin-4-yl)aniline Hydrochloride Derivatives

Abstract & Scope

This application note details a robust, three-step protocol for the synthesis of 2-(morpholin-4-yl)aniline hydrochloride derivatives. These scaffolds are critical pharmacophores in kinase inhibitors (e.g., Gefitinib analogs) and antibacterial agents (e.g., Linezolid precursors).

While many published protocols focus on para-substituted isomers, this guide addresses the specific steric and electronic challenges of ortho-substitution. We utilize a Regioselective Nucleophilic Aromatic Substitution (


) followed by a mild Catalytic Hydrogenation to ensure high purity and scalability.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis is designed to be modular. The core strategy relies on the high susceptibility of ortho-fluoronitrobenzenes to nucleophilic attack by morpholine. The subsequent reduction is conducted under neutral conditions to prevent side reactions common with chemical reductants (e.g., Fe/HCl).

Strategic Advantages:

  • Atom Economy: The

    
     step generates only HF (scavenged by base) as a byproduct.
    
  • Purification: The intermediate nitro compound is highly crystalline, allowing purification via recrystallization rather than chromatography.

  • Stability: Isolating the final product as the hydrochloride salt prevents oxidation of the electron-rich aniline during storage.

Retrosynthesis Target Target: 2-(Morpholin-4-yl)aniline HCl FreeBase Free Base Aniline FreeBase->Target Salt Formation (HCl) Nitro Intermediate: 4-(2-Nitrophenyl)morpholine Nitro->FreeBase Nitro Reduction (H2, Pd/C) SM1 Start: 1-Fluoro-2-nitrobenzene SM1->Nitro SNAr Substitution SM2 Reagent: Morpholine SM2->Nitro

Figure 1: Retrosynthetic disconnection showing the three-stage assembly of the target scaffold.

Detailed Experimental Protocols

Step 1: Coupling (Synthesis of 4-(2-nitrophenyl)morpholine)

This step exploits the electron-withdrawing nature of the nitro group to activate the ortho-fluorine.

  • Reagents:

    • 1-Fluoro-2-nitrobenzene (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Potassium Carbonate (

      
      ) (1.5 equiv, granular)
      
    • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Protocol:

    • Charge a round-bottom flask with 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) and Acetonitrile (150 mL).

    • Add

      
       (20.7 g, 150 mmol) in a single portion.
      
    • Add Morpholine (10.4 mL, 120 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

    • Heat to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate to a yellow oil.

    • Crystallization: Triturate the oil with cold Ethanol/Water (1:1). Yellow crystals will precipitate. Filter and dry.[1][2]

  • Critical Control Point: Ensure vigorous stirring. The

    
     must remain suspended to scavenge the HF generated.
    
Step 2: Catalytic Hydrogenation (Nitro Reduction)

We utilize Pd/C for a clean conversion. Unlike Fe/HCl reduction, this method avoids metal waste and simplifies workup.

  • Reagents:

    • 4-(2-nitrophenyl)morpholine (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

    • Hydrogen Gas (

      
      ) (Balloon or 1 atm)
      
    • Solvent: Methanol (MeOH)

  • Protocol:

    • Dissolve the nitro intermediate (10 g) in MeOH (100 mL) in a hydrogenation flask.

    • Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket. Safety: Pd/C is pyrophoric when dry.

    • Purge the system with

      
       (3x) and then 
      
      
      
      (3x).
    • Stir vigorously under

      
       (balloon pressure) at Room Temperature  for 12 hours.
      
    • Validation: The solution will turn from bright yellow to colorless/pale brown.

    • Workup: Filter through a Celite pad to remove the catalyst. Rinse with MeOH. Concentrate to obtain the crude aniline as a viscous oil.[3]

Step 3: Salt Formation (Hydrochloride Stabilization)

Anilines are prone to oxidation (browning) over time. Converting to the HCl salt ensures long-term stability and creates a water-soluble solid.

  • Protocol:

    • Dissolve the crude aniline in Diethyl Ether or 1,4-Dioxane (5 mL per gram of substrate).

    • Cool to 0°C in an ice bath.

    • Add 4M HCl in Dioxane (1.1 equiv) dropwise.

    • A white/off-white precipitate will form immediately.

    • Stir for 30 minutes at 0°C.

    • Filter the solid under

      
       protection (hygroscopic). Wash with cold ether.
      
    • Dry in a vacuum oven at 40°C.

Process Logic & Quality Control

The following workflow diagram illustrates the decision-making process during purification and troubleshooting.

Workflow Start Crude Reaction Mixture (Step 1) TLC TLC Check (SM Disappeared?) Start->TLC TLC->Start No (Continue Heating) Workup Filter Salts & Concentrate TLC->Workup Yes Oil Product State: Oily Residue Workup->Oil Cryst Triturate with cold EtOH/H2O Oil->Cryst Standard Path Solid Solid Product Obtained Cryst->Solid Success Col Flash Chromatography (SiO2) Cryst->Col Failed (Oiling out)

Figure 2: Purification logic flow for the intermediate nitro compound.

Analytical Data Specifications

To validate the synthesis, the isolated hydrochloride salt must meet the following criteria.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Proton NMR

3.0-3.2 (m, 4H), 3.8-4.0 (m, 4H), 6.8-7.2 (m, 4H)

NMR (DMSO-

)
Mass Spec

(Free base mass)
LC-MS (ESI+)
Chloride Content 1.0 ± 0.1 molar equivalentsIon Chromatography or Titration

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. (2018).[4] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

  • Synthesis of Morpholine-Nitrobenzene Intermediates

    • Molecules (MDPI). (2024).[5][6] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." (Analogous chemistry for morpholine derivatives).

  • Catalytic Hydrogenation Protocols

    • Organic Process Research & Development.[7] (2015).[7] "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines."

  • Aniline Hydrochloride Preparation

    • Organic Syntheses.[1] (1943). "p-Aminotetraphenylmethane."[1] (General procedure for aniline salt formation).

  • Linezolid Intermediate Synthesis (Relevant Analog)

    • Chemical Engineering and Processing.[8] (2021).[8] "Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine."

Sources

Application Notes and Protocols: A Detailed Guide to the N-Arylation of Morpholine with Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-aryl morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth protocol for the N-arylation of morpholine, with a primary focus on the robust and versatile Buchwald-Hartwig amination reaction.[1][2] We will explore the critical parameters of this palladium-catalyzed cross-coupling, including the selection of catalysts, ligands, bases, and solvents, with special consideration for the electronic effects of substituents on the aniline coupling partner. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic principles, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.

Theoretical Background and Mechanistic Insights

The formation of a C(aryl)-N bond is a fundamental transformation in organic synthesis. While classical methods like the Ullmann condensation exist, they often require harsh reaction conditions.[3][4] The advent of the Buchwald-Hartwig amination revolutionized this field by providing a milder, more general, and highly efficient palladium-catalyzed pathway.[5]

The Buchwald-Hartwig Catalytic Cycle

The reaction mechanism proceeds through a well-defined catalytic cycle, which is essential to understand for effective troubleshooting and optimization.[6][7]

  • Reductive Activation: The cycle typically starts with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. Modern, air-stable precatalysts are designed to generate the active LPd(0) complex upon exposure to the base in the reaction mixture.[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl complex. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl, although modern ligands have made the use of more economical aryl chlorides routine.[6][8]

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated morpholine to form a palladium-amido complex.[7][8]

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl morpholine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L(Ar)Pd(II)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Amido L(Ar)Pd(II)-N(morpholine) Amine_Coord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product N-Aryl Morpholine RedElim->Product HX_Salt HX + Base Salt ArX Aryl Halide (Ar-X) ArX->OxAdd Morpholine Morpholine + Base Morpholine->Amine_Coord

Caption: General experimental workflow for N-arylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (if using), additional ligand (if needed), and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as palladium catalysts are sensitive to oxygen. [9]3. Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene, followed by the aryl halide and then the morpholine via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. [9]6. Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-aryl morpholine.

Adapting the Protocol for Substituted Anilines

The electronic nature of the substituent on the aryl halide significantly impacts reactivity. The following table provides recommended starting points for optimization.

Substituent Type on Aryl RingExampleRecommended Adjustments & Rationale
Electron-Donating (e.g., -CH₃, -OCH₃) 4-Chlorotoluene, 4-BromoanisoleThese substrates are generally less reactive towards oxidative addition. • Ligand: Use highly active, bulky ligands like XPhos or RuPhos. • Halide: Aryl bromides are preferred over chlorides. • Temperature: May require slightly higher temperatures (100-110 °C). [10][11]
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) 4-BromonitrobenzeneThese substrates are highly reactive towards oxidative addition. • Conditions: The reaction is often faster and can proceed at lower temperatures (80-90 °C). • Base: If the substrate is sensitive to strong bases, consider using a weaker base like K₃PO₄ or Cs₂CO₃. [12]
Sterically Hindered (e.g., ortho-substituents) 2-ChlorotolueneSteric hindrance can slow both oxidative addition and reductive elimination. • Ligand: Ligands with a wide bite angle like Xantphos or very bulky monophosphines can be beneficial. [8] • Temperature/Time: Often requires more forcing conditions (higher temperature, longer reaction time). [10]

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Air/Moisture) 2. Incorrect Base/Ligand Combination 3. Reagent Insolubility1. Ensure all reagents are pure, solvents are anhydrous, and the system is rigorously degassed. [9] 2. Screen a different ligand or base. Start by changing one variable at a time. [9] 3. Try a different solvent (e.g., dioxane) to improve solubility. [9]
Formation of Palladium Black Catalyst DecompositionThis indicates the active Pd(0) has precipitated. Reduce the reaction temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for non-precatalyst systems). [9][13]
Reaction Stalls Catalyst Poisoning or DeactivationSubstrates with certain functional groups (e.g., pyridines) can poison the catalyst. [9]Consider using a higher catalyst loading or a more robust ligand system.
Side Product Formation (e.g., Dehalogenation) Base-promoted side reactions or hydrodehalogenation.Lower the reaction temperature. Consider a weaker base if compatible with the reaction. Ensure the inert atmosphere is maintained to prevent moisture introduction.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Mechanism of the Buchwald-Hartwig palladium catalyzed CN cross-coupling reaction and several optimized ligands.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling. (2021, July 2). YouTube.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Application Notes and Protocols: Synthesis of N-Aryl Morpholines. Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Illinois Urbana-Champaign.
  • Catalytic performance of 1, 2, and 4 in the N‐arylation of morpholine with 4‐chlorotoluene.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023, July 19). Encyclopedia.pub.

Sources

Application of 2-(morpholin-4-yl)aniline hydrochloride in the synthesis of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Kinase Inhibitors Utilizing 2-(Morpholin-4-yl)aniline Hydrochloride

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. Within this field, specific molecular scaffolds have emerged as "privileged structures" due to their favorable interactions with the ATP-binding site of kinases. The 4-anilinoquinazoline and related 4-anilinopyrimidine cores are prime examples, found in numerous approved drugs.[1][3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-(morpholin-4-yl)aniline hydrochloride, a critical building block for synthesizing a class of potent and often selective kinase inhibitors. We will explore the structure-activity rationale, provide detailed synthetic protocols focusing on palladium-catalyzed cross-coupling reactions, and present relevant biological context for inhibitors targeting key pathways like PI3K/Akt/mTOR.

The Strategic Value of the 2-(Morpholin-4-yl)aniline Moiety

The efficacy of a kinase inhibitor is often dictated by the precise interactions it forms within the ATP-binding pocket. The 2-(morpholin-4-yl)aniline scaffold is strategically designed to optimize these interactions and confer desirable pharmacological properties.

  • The Anilino Core: The secondary amine of the aniline group is a crucial hydrogen bond donor, forming a critical interaction with the "hinge region" of the kinase domain. This interaction mimics the binding of the adenine portion of ATP and is a foundational anchoring point for many Type I and Type II kinase inhibitors.[1]

  • The Morpholine Group: The morpholine ring serves multiple functions. Its oxygen atom can act as a hydrogen bond acceptor, forming additional interactions with residues in the active site.[5] More commonly, it projects out of the primary binding pocket towards the solvent-exposed region. This feature is instrumental in enhancing aqueous solubility, a frequent challenge in drug development. Furthermore, the steric bulk and conformation of the morpholine can be tailored to improve selectivity for the target kinase over structurally related off-targets, thereby reducing potential toxicity.[6][7] Many potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways incorporate this moiety, highlighting its importance in targeting this critical signaling axis.[8][9][10]

cluster_Inhibitor Inhibitor Scaffold cluster_Kinase Kinase ATP Pocket Aniline_NH Aniline NH Group Heterocyclic_Core Heterocyclic Core (e.g., Quinazoline) Hinge Hinge Region (Backbone Amides) Aniline_NH->Hinge H-Bond Anchor Morpholine Morpholine Moiety Solvent_Front Solvent-Exposed Region Morpholine->Solvent_Front Enhances Solubility & Selectivity Heterocyclic_Core->Hinge Occupies Adenine Binding Site Start Starting Materials 2-(morpholin-4-yl)aniline HCl 4-Chloro-heterocycle Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Catalyst Catalytic System Pd Catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., X-Phos) Base (e.g., KOt-Bu) Catalyst->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Final Product Kinase Inhibitor Scaffold Workup->Product

Figure 2: General workflow for the synthesis of kinase inhibitors via Buchwald-Hartwig amination.

Detailed Application Protocol: Synthesis of a 4-(2-Morpholinoanilino)quinazoline Scaffold

This protocol describes a representative synthesis using 4-chloroquinazoline as the electrophile. The principles are broadly applicable to other heterocyclic systems like pyrimidines and triazines.

3.1. Materials and Equipment

  • Reagents: 4-Chloroquinazoline, 2-(morpholin-4-yl)aniline hydrochloride, Palladium(II) acetate (Pd(OAc)₂), X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Potassium tert-butoxide (KOt-Bu), Anhydrous Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, heating mantle, inert gas line (Nitrogen or Argon), standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

3.2. Step-by-Step Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE).

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloroquinazoline (1.0 mmol, 1.0 eq), 2-(morpholin-4-yl)aniline hydrochloride (1.1 mmol, 1.1 eq), X-Phos (0.04 mmol, 4 mol%), and Palladium(II) acetate (0.02 mmol, 2 mol%).

    • Scientist's Note: The use of the hydrochloride salt is standard. The slight excess of the aniline component ensures complete consumption of the limiting electrophile. The catalyst and ligand are pre-catalysts that form the active Pd(0) species in situ. X-Phos is a bulky, electron-rich phosphine ligand that is highly effective for C-N coupling reactions. [11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add potassium tert-butoxide (2.5 mmol, 2.5 eq) followed by anhydrous toluene (10 mL).

    • Scientist's Note: KOt-Bu is a strong, non-nucleophilic base sufficient to neutralize the HCl salt and deprotonate the aniline for the catalytic cycle. Toluene is a common high-boiling, non-polar solvent for this reaction.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the 4-chloroquinazoline starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity Profile: Targeting the PI3K/mTOR Pathway

Inhibitors built from the 2-(morpholin-4-yl)aniline scaffold have shown remarkable efficacy against the PI3K/Akt/mTOR signaling pathway, which is one of the most frequently hyperactivated pathways in human cancer, regulating cell growth, proliferation, and survival. [8][12]The dual PI3K/mTOR inhibitor Dactolisib (BEZ235) is a prominent example that incorporates a related structural motif and demonstrates the power of targeting this pathway. [13][14][15]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Inhibitor (e.g., Dactolisib) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition points.

The table below summarizes the inhibitory activity of Dactolisib (BEZ235), a clinical-stage compound that validates the utility of targeting PI3K/mTOR with scaffolds related to the 2-(morpholin-4-yl)aniline core structure.

CompoundTargetIC₅₀ (nM)Cellular Effect
Dactolisib (BEZ235) p110α (PI3K)4Inhibition of cell growth
p110γ (PI3K)5G1 phase cell cycle arrest
p110δ (PI3K)7Blocks VEGF-induced angiogenesis
p110β (PI3K)75Inhibition of mTORC1/mTORC2
mTOR20.7Potent in vivo anti-tumor activity
Data sourced from MedchemExpress and APExBIO.[13][14]

Conclusion

2-(Morpholin-4-yl)aniline hydrochloride is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its structure provides a robust anchor for binding to the kinase hinge region while incorporating a morpholine moiety that can significantly improve physicochemical properties and selectivity. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and high-yielding method for its incorporation into a wide variety of heterocyclic scaffolds. The proven success of inhibitors targeting the PI3K/mTOR pathway underscores the therapeutic potential of molecules derived from this strategic starting material. The protocols and data presented herein provide a solid foundation for researchers aiming to design and synthesize the next generation of targeted kinase inhibitors.

References

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. Retrieved from [Link]

  • Gao, Y., Liu, T., & Xu, Y. (2022). Overview of Research into mTOR Inhibitors. PMC. Retrieved from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Retrieved from [Link]

  • Ding, Y., et al. (n.d.). Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite. PMC - NIH. Retrieved from [Link]

  • Li, Y., Chen, Z., Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009093981A1 - Triazine compounds as kinase inhibitors.
  • Knight, F. W., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PMC. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

  • ResearchGate. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • PubMed - NIH. (2024). Ti-Catalyzed Oxidative Amination Using Anilines. Retrieved from [Link]

  • PubMed. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.
  • Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • PMC. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. Retrieved from [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Retrieved from [Link]

  • Kumar, A. (n.d.). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • IOVS. (2025). Inhibition of Retinal Neovascularization by BEZ235: Targeting the Akt/4EBP1/Cyclin D1 Pathway in Endothelial Cells. Retrieved from [Link]

  • GalChimia. (2020). A Different Approach to Anilines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

Sources

The Lynchpin Moiety: 2-(Morpholin-4-yl)aniline Hydrochloride as a Versatile Intermediate for Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous human cancers.[1] The development of small-molecule inhibitors targeting PI3K has therefore become a major focus in oncology drug discovery. Within this landscape, heterocyclic scaffolds such as quinazolines and thienopyrimidines have proven to be highly effective. A recurring and critical pharmacophoric element in many potent PI3K inhibitors is the morpholine moiety, which often forms a key hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[2][3] This application note provides a detailed guide for researchers on the strategic use of 2-(morpholin-4-yl)aniline hydrochloride, a key intermediate, in the synthesis of quinazoline-based PI3K inhibitors. We present the scientific rationale, detailed synthetic protocols, and methods for biological evaluation, underscoring the utility of this building block in generating novel and potent anticancer agents.

Introduction: The Strategic Importance of the PI3K Pathway and the Morpholine Pharmacophore

The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates signals from growth factors and other extracellular cues to control fundamental cellular processes.[4][5][6][7] Constitutive activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, allows cancer cells to bypass normal regulatory checkpoints, leading to uncontrolled proliferation and resistance to apoptosis.[1] This has made PI3K an attractive target for therapeutic intervention.

A significant number of clinically evaluated PI3K inhibitors incorporate a morpholine ring.[8][9] Structural biology studies have revealed that the oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, engaging with the backbone amide of a valine residue (Val851 in PI3Kα) in the hinge region of the ATP-binding site.[10] This interaction anchors the inhibitor within the active site, contributing significantly to its potency and selectivity. Therefore, synthetic strategies that efficiently introduce this moiety are of high value.

2-(Morpholin-4-yl)aniline hydrochloride serves as an ideal starting point for the construction of various heterocyclic inhibitor cores. Its pre-installed morpholine group and the reactive aniline functionality allow for straightforward incorporation into scaffolds like quinazolines through cyclization reactions, providing a direct route to potent kinase inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

To understand the mechanism of action of the synthesized inhibitors, it is crucial to visualize their place within the broader signaling network. The following diagram illustrates the core components of the PI3K/AKT/mTOR pathway and highlights the point of inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation Inhibitor 2-(Morpholinyl)aniline- Based Inhibitor Inhibitor->PI3K Blocks ATP Binding Site

Figure 1: The PI3K/AKT/mTOR Signaling Pathway. This diagram illustrates how extracellular signals activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Downstream effectors, including mTOR, regulate cell growth, proliferation, and survival. Inhibitors derived from 2-(morpholin-4-yl)aniline block the ATP-binding site of PI3K, thereby inhibiting the entire downstream cascade.

Synthetic Protocol: Synthesis of a 2,4-Disubstituted Quinazoline PI3K Inhibitor

This section details a representative, two-step protocol for the synthesis of a 2-(morpholin-4-yl)-4-(substituted-anilino)quinazoline derivative, a common scaffold for PI3K inhibitors.[11] The strategy involves the initial synthesis of a key chlorinated intermediate, followed by a nucleophilic aromatic substitution reaction.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. It begins with the formation of a dichlorinated quinazoline from a readily available anthranilic acid derivative, followed by sequential, selective substitution at the C4 and C2 positions. This modular approach allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_step1 Step 1: Dichloroquinazoline Formation cluster_step2 Step 2: Sequential Substitution A 2-Aminobenzoic Acid Derivative B 2,4-Dichloroquinazoline Intermediate A->B POCl3, Heat C 2,4-Dichloroquinazoline Intermediate D 4-Chloro-2-(morpholin-4-yl)quinazoline C->D Nucleophilic Substitution (C2) E Final PI3K Inhibitor (2,4-Disubstituted Quinazoline) D->E Nucleophilic Aromatic Substitution (C4) reagent1 Morpholine reagent1->D reagent2 Substituted Aniline reagent2->E

Figure 2: General Synthetic Workflow. This diagram outlines the modular two-stage approach to synthesizing the target quinazoline-based PI3K inhibitors.

Detailed Experimental Protocol

PART A: Synthesis of 4-Chloro-2-morpholinoquinoline (Intermediate 2)

This protocol is adapted from a general procedure for the synthesis of 2-morpholino-4-anilinoquinoline derivatives.[11]

  • Starting Material Preparation: Begin with 2-morpholinoquinolin-4-ol (1), which can be synthesized according to published procedures.

  • Chlorination:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-morpholinoquinolin-4-ol (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) under a nitrogen atmosphere in a fume hood.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, allow the mixture to cool to room temperature.

  • Work-up and Isolation:

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The resulting crude 4-chloro-2-morpholinoquinoline (Intermediate 2) can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

PART B: Synthesis of N-(substituted-phenyl)-2-(morpholin-4-yl)quinolin-4-amine (Final Product)

This step involves a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve 4-chloro-2-morpholinoquinoline (Intermediate 2, 1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

    • Add the desired substituted aniline (e.g., 4-fluoroaniline, 1.1-1.5 eq).

    • Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops), to facilitate the reaction.

  • Reaction Conditions:

    • Seal the vessel and heat the mixture to 80-120 °C. The optimal temperature may vary depending on the reactivity of the aniline.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration. If not, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the final pure inhibitor.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Kinase Inhibition Assay

The potency of the newly synthesized compounds against PI3K isoforms is determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's efficacy.

General Protocol for PI3K Inhibition Assay
  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in Dimethyl Sulfoxide (DMSO), typically starting from a high concentration (e.g., 100 µM) down to picomolar ranges.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the purified recombinant human PI3K isoform (e.g., PI3Kα, β, δ, or γ).

    • Add the kinase reaction buffer containing the lipid substrate (e.g., PIP2).

  • Inhibitor Addition: Add the diluted test compounds or a vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30 °C for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to the amount of PIP3 generated). This is commonly done using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Potency of Morpholine-Containing PI3K Inhibitors

The table below summarizes the reported IC₅₀ values for several notable PI3K inhibitors that feature the morpholine moiety, demonstrating the high potency achievable with this pharmacophore.

Inhibitor NameTarget(s)IC₅₀ (nM) vs. PI3KαIC₅₀ (nM) vs. PI3KβIC₅₀ (nM) vs. PI3KδIC₅₀ (nM) vs. PI3KγIC₅₀ (nM) vs. mTORReference(s)
Gedatolisib (PF-05212384) Pan-PI3K, mTOR0.46861[12]
Omipalisib (GSK2126458) Pan-PI3K, mTORPotentPotentPotentPotentPotent[13][14][15]
GSK2636771 PI3Kβ selective>900-fold less potent5.2>10-fold less potent>900-fold less potentN/A[1][16][17][18]
ZSTK474 Pan-PI3K5.0N/A3.9N/AN/A[19]
Compound 17f (quinazoline) PI3Kα4.2N/AN/AN/APotent[20]

Note: "N/A" indicates data not available in the cited sources. Potency for Omipalisib is described as high without specific IC₅₀ values in some references.

Conclusion and Future Perspectives

2-(Morpholin-4-yl)aniline hydrochloride is a valuable and versatile chemical intermediate for the synthesis of potent PI3K inhibitors based on heterocyclic scaffolds. The protocols and data presented herein provide a comprehensive guide for researchers in medicinal chemistry and drug discovery to design and synthesize novel compounds targeting the PI3K pathway. The modular nature of the described synthetic routes allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on leveraging this building block to create inhibitors with improved isoform selectivity or dual-target inhibitors that can overcome mechanisms of drug resistance.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. International Journal of Molecular Sciences. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Semantic Scholar. [Link]

  • First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research. [Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. [Link]

  • Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety. ResearchGate. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. [Link]

  • A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and without Palbociclib in Live Patient-Derived ER+/HER2- Breast Cancer Cells. Cancers. [Link]

  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ResearchGate. [Link]

  • A First Time in Human Trial of GSK2636771, a PI3Kβ selective Inhibitor, in patients with advanced solid tumors. UCL Discovery. [Link]

  • A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. UCL Discovery. [Link]

  • The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology. [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours. British Journal of Cancer. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. [Link]

  • Study of the CDK4/6 Inhibitor Palbociclib (PD-0332991) in Combination With the PI3K/mTOR Inhibitor Gedatolisib (PF-05212384) for Patients With Advanced Squamous Cell Lung, Pancreatic, Head & Neck and Other Solid Tumors. ClinicalTrials.gov. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

Sources

HPLC and mass spectrometry methods for quantifying 2-(morpholin-4-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-(morpholin-4-yl)aniline Hydrochloride using High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS)

Introduction

2-(morpholin-4-yl)aniline is a heterocyclic aromatic amine containing both a morpholine and an aniline moiety. The morpholine heterocycle is a common structural motif in medicinal chemistry, found in numerous bioactive compounds and approved drugs.[1] As such, 2-(morpholin-4-yl)aniline serves as a key building block or intermediate in the synthesis of various pharmaceutical agents. Accurate and reliable quantification of this compound, often in its hydrochloride salt form for improved solubility and stability, is critical for process control, quality assurance of active pharmaceutical ingredients (APIs), and various stages of drug development.

This document, intended for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantification of 2-(morpholin-4-yl)aniline hydrochloride using two orthogonal and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method offers robustness and simplicity for routine analysis of bulk materials and formulations, while the LC-MS/MS method provides superior sensitivity and selectivity required for trace-level quantification in complex matrices.

The methodologies herein are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[2][3][4] This ensures that the methods are not only scientifically sound but also suitable for their intended purpose in a regulated environment.

Part 1: HPLC-UV Method for Assay and Purity Determination

This section details a reversed-phase HPLC method with UV detection. The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating moderately polar aromatic compounds like aniline derivatives.[5][6] The mobile phase, a buffered solution of acetonitrile and water, is optimized to ensure sharp, symmetrical peak shapes and a reasonable retention time.

Materials and Instrumentation
Item Specification
Analyte 2-(morpholin-4-yl)aniline hydrochloride (Reference Standard, >99% purity)
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with Acetic Acid
Mobile Phase B Acetonitrile
Diluent 50:50 (v/v) Acetonitrile:Water
Glassware Class A volumetric flasks and pipettes
Filters 0.45 µm PTFE syringe filters
Experimental Protocol

1.2.1. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(morpholin-4-yl)aniline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of 2-(morpholin-4-yl)aniline hydrochloride into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2.2. Chromatographic Conditions

Parameter Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes
Gradient Program 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Method Validation Overview (ICH Q2(R1))

The robustness and reliability of this method must be demonstrated through a formal validation process.[2][3][7]

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the standard solution. The blank and placebo should show no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a Photodiode Array (PDA) detector.

  • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 0.01 to 0.15 mg/mL). Plot the peak area response versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over these variables should meet the predefined acceptance criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically where the signal-to-noise ratio is approximately 10:1.

Part 2: LC-MS/MS Method for Trace-Level Quantification

For applications requiring higher sensitivity, such as pharmacokinetic studies or impurity analysis at very low levels, an LC-MS/MS method is the gold standard.[8][9] This protocol uses electrospray ionization (ESI) in positive mode, which is highly effective for basic compounds containing amine functionalities.[10][11] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[12]

Materials and Instrumentation
Item Specification
Analyte 2-(morpholin-4-yl)aniline hydrochloride (Reference Standard)
Internal Standard (IS) Structurally similar compound, e.g., deuterated 2-(morpholin-4-yl)aniline or a stable isotope-labeled analog.
LC-MS/MS System HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Column C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent UHPLC column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Sample Preparation Protein Precipitation (for plasma): Acetonitrile with 0.1% Formic Acid containing Internal Standard.
Experimental Protocol

2.2.1. Mass Spectrometer Optimization

  • Infuse a solution of 2-(morpholin-4-yl)aniline (approx. 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer.

  • Optimize source parameters (e.g., capillary voltage, source temperature) in positive ESI mode to maximize the signal for the protonated molecule [M+H]⁺. The molecular formula of the free base is C₁₀H₁₄N₂O, with a monoisotopic mass of 178.11 Da.[13] Therefore, the precursor ion to optimize is m/z 179.1 .

  • Perform a product ion scan on the precursor m/z 179.1 to identify stable, high-intensity product ions. Likely fragmentations involve the morpholine ring.[14]

  • Select at least two product ions for MRM transitions and optimize the collision energy for each transition.

Proposed MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Use
2-(morpholin-4-yl)aniline179.1120.1Quantifier
2-(morpholin-4-yl)aniline179.192.1Qualifier
Internal Standard (IS)Dependent on ISDependent on ISQuantifier

2.2.2. Sample Preparation (Example for Plasma)

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

2.2.3. LC-MS/MS Conditions

Parameter Setting
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Workflow and Validation Logic

The overall process from sample receipt to final report follows a structured workflow to ensure data integrity.

G cluster_prep Preparation cluster_analysis Analysis & Processing cluster_report Reporting Sample_Receipt Sample Receipt & Login Standard_Prep Standard & QC Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Extraction / Dilution Standard_Prep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Peak Integration & Quantification LCMS_Analysis->Data_Processing Data_Review Data Review & Verification Data_Processing->Data_Review Report_Gen Final Report Generation Data_Review->Report_Gen

Caption: High-level workflow for quantitative analysis.

The validation of this bioanalytical method follows similar principles to the HPLC-UV method but with a focus on matrix effects, recovery, and lower limits of detection, as is standard for LC-MS/MS assays.[11]

G cluster_core Core Performance Characteristics cluster_range Quantitative Range cluster_robust Reliability Validated_Method Fit-for-Purpose Validated Method Specificity Specificity & Selectivity Specificity->Validated_Method Accuracy Accuracy (Recovery) Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method Linearity Linearity & Range Linearity->Validated_Method LLOQ Lower Limit of Quantitation (LLOQ) LLOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Stability Analyte Stability Stability->Validated_Method

Caption: Inter-relationships of method validation parameters.

Conclusion

The two methods presented provide comprehensive analytical solutions for the quantification of 2-(morpholin-4-yl)aniline hydrochloride. The HPLC-UV method is a workhorse for routine quality control, offering simplicity and reliability for assay and impurity profiling of the drug substance. The LC-MS/MS method provides the high sensitivity and selectivity necessary for trace-level quantification in complex biological matrices, making it indispensable for pharmacokinetic and metabolism studies. The successful implementation and validation of these methods according to established guidelines like ICH Q2(R1) will ensure the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.[2][3][4]

References

  • PubChem. 2-Methyl-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • European Medicines Agency. ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA/CHMP/ICH/381/95. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Al-Kindy SMZ, et al. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available from: [Link]

  • Kim, D. H., et al. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Li, Y., et al. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. Physical Chemistry Chemical Physics. Available from: [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Taylor & Francis Online. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Analytical Letters. Available from: [Link]

  • National Center for Biotechnology Information. Quantification of aniline and N-methylaniline in indigo. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. PMC. Available from: [Link]

  • MDPI. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009. Available from: [Link]

  • ACS Publications. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. Available from: [Link]

  • National Center for Biotechnology Information. Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available from: [Link]

  • PENTA. Aniline hydrochloride Safety Data Sheet. Available from: [Link]

  • SciSpace. Current developments in LC-MS for pharmaceutical analysis. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

Sources

How to develop cell-based proliferation assays for 2-(morpholin-4-yl)aniline compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(morpholin-4-yl)aniline scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the hinge-binding motif in Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, or ALK). While the morpholine ring enhances aqueous solubility and pharmacokinetic profiles compared to unsubstituted anilines, these compounds remain hydrophobic and prone to precipitation in cell culture media.

This guide details the development of robust cell-based proliferation assays for this compound class. Unlike generic protocols, we focus on overcoming specific challenges associated with morpholino-aniline derivatives: solubility limits , time-dependent potency shifts , and differentiation between cytostatic (proliferation inhibition) and cytotoxic (cell death) effects .

Pre-Assay Critical Considerations

Compound Management & Solubility

2-(morpholin-4-yl)aniline derivatives typically exhibit moderate solubility in DMSO but poor stability in acidic aqueous buffers.

  • Stock Preparation: Dissolve in 100% DMSO to 10 mM or 20 mM.

  • Storage: Aliquot and store at -80°C. Avoid >3 freeze-thaw cycles to prevent hydrolysis of the aniline moiety.

  • The "Intermediate Plate" Rule: Never add 100% DMSO stock directly to cell culture wells. This causes local protein precipitation and "hotspots" of toxicity.

    • Correct Method: Prepare a 10x or 100x intermediate dilution in culture medium (or PBS) before adding to cells. Keep final DMSO concentration <0.5% (v/v).

Cell Line Selection Strategy

Proliferation assays are only relevant if the cell line expresses the specific kinase target driven by the aniline scaffold.

Target ClassRecommended Cell LineRationale
EGFR (WT) A431, H292High expression of Wild-Type EGFR; sensitive to aniline-based TKIs.
EGFR (Mutant) H1975, PC-9Express T790M or Exon 19 del; critical for testing resistance profiles.
VEGFR HUVECEndothelial model; requires VEGF stimulation to measure specific inhibition.
General Cytotoxicity HepG2, HEK293High metabolic activity; serves as a counter-screen for off-target toxicity.

Mechanistic Visualization

To design the assay correctly, one must understand the signaling pathway being interrogated. 2-(morpholin-4-yl)anilines typically act by competing with ATP at the kinase domain, blocking downstream signaling (e.g., PI3K/Akt or MAPK/ERK) that drives the cell cycle.

SignalingPathway Inhibitor 2-(Morpholin-4-yl)aniline Compound RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Inhibitor->RTK Competitive Inhibition PI3K PI3K RTK->PI3K Activation ATP ATP ATP->RTK Phosphorylation AKT Akt (Phosphorylated) PI3K->AKT Signaling mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (G1 -> S Transition) mTOR->Proliferation Drives

Figure 1: Mechanism of Action. The compound competitively inhibits the RTK, blocking the PI3K/Akt cascade required for proliferation.

Protocol 1: High-Throughput Metabolic Assay (ATP Quantification)

Method: CellTiter-Glo® (or equivalent ATP-based luminescence). Why: ATP levels correlate linearly with viable cell number. This is the gold standard for generating IC50 curves for kinase inhibitors.

Step-by-Step Workflow
  • Optimization (Day 0): Determine the Linearity Range .

    • Seed cells at 500, 1000, 2000, 4000, and 8000 cells/well in 96-well white-walled plates.

    • Measure ATP after 72 hours (untreated).

    • Selection Criteria: Choose the seeding density that falls within the linear portion of the curve and ensures cells are not over-confluent (contact inhibited) at 72h.

    • Typical Density: 2,000–3,000 cells/well for adherent lines (e.g., A549).

  • Seeding (Day 1):

    • Harvest cells and dilute to the optimized density.

    • Dispense 90 µL/well into 96-well plates.

    • Incubate 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Treatment (Day 2):

    • Prepare a 3-fold serial dilution of the 2-(morpholin-4-yl)aniline compound in DMSO (e.g., 10 mM down to 1 µM).

    • Intermediate Dilution: Transfer 2 µL of DMSO stock into 198 µL of warm media (1:100 dilution).

    • Final Addition: Add 10 µL of the intermediate mix to the 90 µL of cells.

    • Final DMSO: 0.1%.

    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Staurosporine 1 µM).

  • Incubation (Day 2–5):

    • Incubate for 72 hours . Kinase inhibitors are often cytostatic; shorter times (24h) may underestimate potency.

  • Readout (Day 5):

    • Equilibrate plate and reagent to Room Temperature (RT) for 30 mins (Critical for consistent luminescence).

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Shake orbitally for 2 mins; incubate 10 mins at RT.

    • Read Luminescence (RLU).

Protocol 2: Direct DNA Synthesis Assay (EdU Incorporation)

Method: Click-chemistry based EdU detection. Why: ATP assays cannot distinguish between arrested cells and metabolically active but non-dividing cells. EdU specifically marks cells entering the S-phase, providing a true "anti-proliferative" readout.

Step-by-Step Workflow
  • Seeding & Treatment: Follow Steps 1–3 from Protocol 1.

  • EdU Pulse (Day 5 - T minus 4 hours):

    • Add EdU (10 µM final concentration) to the culture media.

    • Incubate for 2–4 hours.

  • Fixation:

    • Remove media. Wash with PBS.

    • Fix with 4% Paraformaldehyde (15 mins).

    • Permeabilize with 0.5% Triton X-100 (20 mins).

  • Detection:

    • Add Click Reaction Cocktail (EdU-Fluorophore azide + CuSO4). Incubate 30 mins in dark.

    • Counterstain nuclei with Hoechst 33342.

  • Imaging/Analysis:

    • Use High-Content Imaging (HCS) or Fluorescence Microscopy.

    • Metric: % EdU Positive Nuclei / Total Nuclei.

Experimental Workflow Diagram

AssayWorkflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 5: Readout Seed Seed Cells (Optimized Density) Attach Attach 24h 37°C Seed->Attach Treat Add to Cells (Final 0.1% DMSO) Attach->Treat Stock Compound Stock (10mM DMSO) Inter Intermediate Dilution (1:100 in Media) Stock->Inter Inter->Treat Incubate Incubate 72h Treat->Incubate Reagent Add Reagent (ATP or EdU) Incubate->Reagent Data Data Analysis (IC50 / Z-Factor) Reagent->Data

Figure 2: Assay Workflow.[1] A standardized timeline ensuring reproducibility and minimal DMSO toxicity.

Data Analysis & Quality Control

IC50 Calculation

Normalize RLU (Relative Light Units) to the Vehicle Control (DMSO only).



Fit data using a 4-Parameter Logistic (4PL) Regression :


Acceptance Criteria
  • Z-Factor: Must be > 0.5 for screening assays.

    • 
       (where p = positive control, n = negative control).
      
  • DMSO Tolerance: The vehicle control must not show >10% toxicity compared to media-only wells.

  • CV%: Coefficient of Variation between replicates should be <10%.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. RSC Advances (2024). A primary source on the synthesis and HepG2 activity of this scaffold. Link

  • Cell-based kinase assay formats. Reaction Biology (2022). Overview of BaF3 and proliferation assays for kinase inhibitors. Link

  • NanoBRET Target Engagement Protocols. Promega / NIH (2018). Advanced methods for measuring intracellular kinase binding.[1][2] Link

  • 4-Morpholinoaniline Product & Solubility Data. MedChemExpress. Technical data on solubility and storage. Link

  • Guidance on Cell-Based Assays for Kinase Inhibitors. BenchChem (2025). General protocols for ATP and MTT assays. Link

Sources

Utilizing 2-(morpholin-4-yl)aniline hydrochloride in targeted cancer therapy research.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-(morpholin-4-yl)aniline Hydrochloride in Targeted Kinase Inhibitor Discovery

Executive Summary

2-(Morpholin-4-yl)aniline hydrochloride (CAS 5585-33-1 for free base) is a high-value pharmacophore intermediate utilized in the synthesis of Type I and Type II ATP-competitive kinase inhibitors . Its structural significance lies in the ortho-morpholine placement, which offers two critical advantages in drug design:

  • Solubility Enhancement: The morpholine ring significantly improves the aqueous solubility of lipophilic kinase inhibitor cores (e.g., quinazolines, pyrimidines).

  • Intramolecular Hydrogen Bonding: The ether oxygen can act as an intramolecular H-bond acceptor or interact with specific residues (e.g., Cys797 in EGFR) within the kinase hinge region, influencing binding selectivity.

This guide details the utilization of this building block to synthesize a prototype EGFR/VEGFR inhibitor, followed by validation protocols for kinase activity and cellular cytotoxicity.

Chemical Synthesis Protocol: Scaffold Integration

Objective: Synthesize a 4-anilinoquinazoline derivative (Analogue M-24) via nucleophilic aromatic substitution (


) using 2-(morpholin-4-yl)aniline hydrochloride.

Mechanism: The reaction involves the attack of the nucleophilic aniline nitrogen on the electron-deficient C4 position of a quinazoline core. Since the starting material is a hydrochloride salt, base-mediated neutralization is critical to generate the free amine in situ.

Materials Required
  • Substrate A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Substrate B: 2-(Morpholin-4-yl)aniline hydrochloride (1.1 eq)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Catalyst (Optional): NaI (0.1 eq) to accelerate reaction via Finkelstein-like halide exchange.

Step-by-Step Procedure
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Substrate A (1 mmol, 224 mg) in 15 mL of iPrOH.

    • Add Substrate B (1.1 mmol, ~236 mg). Note: The mixture will remain heterogeneous.

  • Activation:

    • Add DIPEA (2.5 mmol, 435 µL) dropwise. The solution should clarify slightly as the hydrochloride is neutralized and the free aniline is released.

    • Critical Step: Ensure the reaction environment is anhydrous if the chloro-core is moisture-sensitive, though iPrOH reflux tolerates trace moisture.

  • Reaction:

    • Fit the flask with a reflux condenser.[1]

    • Heat the mixture to reflux (82°C) for 4–6 hours.

    • Monitor: Check progress via TLC (Mobile phase: 5% MeOH in DCM). The product typically fluoresces strongly under UV (254 nm) and has a lower

      
       than the chloro-starting material due to the morpholine group.
      
  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitation: If a solid precipitates, filter it. If not, remove solvent under reduced pressure.

    • Wash: Resuspend the crude solid in cold diethyl ether (2 x 10 mL) to remove unreacted aniline and DIPEA salts.

    • Recrystallization: Recrystallize from hot EtOH/water (9:1) to obtain the target compound as a pale yellow solid.

Computational Validation: Binding Mode Analysis

Before biological testing, it is standard protocol to validate the binding hypothesis in silico.

Workflow:

  • Target Selection: EGFR (PDB: 1M17) or VEGFR-2 (PDB: 4ASD).

  • Ligand Prep: Energy minimize the synthesized structure (MMFF94 force field).

  • Docking: Use AutoDock Vina. Grid box centered on the ATP-binding hinge region (Met793 for EGFR).

Expected Interaction:

  • Hinge Binder: The N1 and N3 nitrogens of the quinazoline core form H-bonds with Met793.

  • Solvent Exposure: The ortho-morpholine ring should project towards the solvent front or interact with the gatekeeper residue, improving solubility without steric clash.

Biological Evaluation Protocols

A. In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: Determine the


 of the synthesized compound against recombinant EGFR kinase.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare a 10-point serial dilution of the compound in DMSO (Start: 10 µM, Dilution factor: 3).

  • Reaction Assembly:

    • Add 5 µL of Compound (or DMSO control) to a 384-well white plate.

    • Add 5 µL of EGFR Enzyme (0.5 ng/µL). Incubate for 10 min at RT.

    • Add 5 µL of Substrate Mix (Poly[Glu:Tyr] + ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Plot % Inhibition vs. Log[Concentration].

B. Cell Viability Assay (MTT)

Purpose: Evaluate cytotoxicity in HepG2 (Liver cancer) or A549 (Lung cancer) cell lines.

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with the synthesized compound (0.1 – 100 µM) for 72 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Data Visualization & Pathway Logic

Figure 1: Experimental Workflow & Synthesis Logic

G Start 2-(Morpholin-4-yl) aniline HCl Base DIPEA (Base) Neutralization Start->Base Free Base Generation Core 4-Chloro-6,7- dimethoxyquinazoline Reaction SnAr Coupling (iPrOH, Reflux, 6h) Core->Reaction Base->Reaction Product Target Kinase Inhibitor Reaction->Product Workup & Purification Assay Biological Validation (ADP-Glo / MTT) Product->Assay IC50 Determination

Caption: Figure 1. Integrated workflow for converting the morpholino-aniline precursor into a bioactive kinase inhibitor, highlighting the critical neutralization step.

Figure 2: Target Signaling Pathway (EGFR)

EGFR_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Morpholino-Aniline Derivative Inhibitor->EGFR Inhibits (ATP Competition) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Figure 2. Mechanism of Action. The synthesized inhibitor targets the ATP-binding pocket of EGFR, blocking downstream PI3K/AKT and MAPK signaling cascades.

Quantitative Data Summary (Reference Values)

The following table summarizes expected potency ranges for ortho-morpholino substituted quinazolines based on literature precedents (e.g., Gefitinib analogs).

Compound ClassR-Group (Aniline)TargetEnzyme IC50 (nM)Cell IC50 (µM) [HepG2]
Control 3-chloro-4-fluoro (Gefitinib)EGFR2–5 nM0.5 – 1.0 µM
Test Scaffold 2-(Morpholin-4-yl) EGFR 15 – 50 nM 2.0 – 8.0 µM
Test Scaffold 2-(Morpholin-4-yl)VEGFR-240 – 100 nM5.0 – 12.0 µM

Note: The ortho-morpholine group often reduces potency slightly compared to meta/para-halogenated anilines due to steric bulk but improves metabolic stability and solubility.

Safety & Handling

  • Hazard Identification: 2-(Morpholin-4-yl)aniline hydrochloride is classified as Acute Tox. 4 (Oral/Dermal/Inhalation).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle exclusively in a fume hood to avoid inhalation of dust.

  • Storage: Hygroscopic. Store at room temperature in a desiccator.

References

  • Design and Synthesis of Quinazoline Derivatives: Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.[2] Source: Royal Society of Chemistry / NIH PMC. URL:[Link]

  • Kinase Inhibitor Classification & Mechanism: Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry.[1] URL:[Link]

  • Morpholine Scaffold Utility: Title: Morpholines: Synthesis and Biological Activity.[3][4] Source: ResearchGate / Review. URL:[Link]

Sources

Best practices for formulating 2-(morpholin-4-yl)aniline hydrochloride for in vivo animal studies

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for 2-(morpholin-4-yl)aniline hydrochloride (CAS 5585-33-1 for free base; HCl salt analog).[1][2] It synthesizes physicochemical principles with practical in vivo formulation strategies.[1]

Executive Summary & Compound Profile

Formulating 2-(morpholin-4-yl)aniline hydrochloride requires navigating the balance between the high aqueous solubility of the hydrochloride salt and the lipophilicity of the ortho-substituted aniline core.[1][2] Unlike simple salts, the ortho-morpholine group introduces steric effects and potential intramolecular hydrogen bonding that can influence solution stability and pH-dependent precipitation.[1][2]

This guide prioritizes solution stability and physiological compatibility .[1] The primary risk with this compound is free-base precipitation upon contact with physiological buffers (pH 7.[1]4) and oxidative degradation (browning) typical of aniline derivatives.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Formulation
Compound Name 2-(Morpholin-4-yl)aniline HClOrtho-isomer; distinct from the para-isomer intermediate.[1][2]
MW (Free Base) ~178.23 g/mol Base dose calculation on this value.[1]
MW (HCl Salt) ~214.69 g/mol (Monohydrochloride)Correction Factor: 1.20 (Weigh 1.2 mg salt for 1 mg active).[1]
pKa (Estimated) Morpholine N: ~8.4 Aniline N: ~4.0The compound is a cation at pH < 8. Solubility drops sharply > pH 7.[1]5.
Appearance White to off-white powderCritical: If purple/brown, oxidation has occurred.[1] Do not use.
Solubility Water: High (< pH 6) PBS (pH 7.4): Moderate/Riskprone to precipitation at physiological pH.[1]

Pre-Formulation Decision Logic

Before selecting a vehicle, you must define the Route of Administration (ROA) and required concentration. Use the logic flow below to determine the optimal formulation strategy.

FormulationLogic Figure 1: Decision tree for vehicle selection based on concentration and administration route. Start Start: Define Dose & ROA SolubilityCheck Target Conc. > 5 mg/mL? Start->SolubilityCheck RouteIV Route: IV / IP SolubilityCheck->RouteIV Yes (High Conc) RoutePO Route: Oral (PO) SolubilityCheck->RoutePO Any Conc VehicleA Vehicle A: Saline (pH 5.5) RouteIV->VehicleA If Conc < 2 mg/mL VehicleB Vehicle B: 10% HP-β-CD in Saline RouteIV->VehicleB Preferred (Safety) RoutePO->VehicleA Solution (If soluble) VehicleC Vehicle C: 0.5% MC / 0.1% Tween 80 RoutePO->VehicleC Suspension (Standard)

Recommended Formulation Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Solution

Best for: Pharmacokinetic (PK) studies, efficacy studies requiring 100% bioavailability. Mechanism: Uses Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the lipophilic aniline core, preventing precipitation at the injection site (phlebitis risk) and stabilizing the salt.[1]

Reagents:

  • 2-(Morpholin-4-yl)aniline HCl[1]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade)[1]

  • 0.9% Saline (Sterile)[1]

  • 1N NaOH / 1N HCl (for pH adjustment)[1]

Procedure:

  • Vehicle Prep: Dissolve 10.0 g of HP-β-CD in 100 mL of 0.9% Saline. Stir until clear. Filter through 0.22 µm PES filter.[1] Store at 4°C.[1]

  • Weighing: Calculate the required mass of the salt.

    • Example: For a 10 mg/kg dose in a 250 g rat (Volume 1 mL/kg), you need a 10 mg/mL (free base) solution.[1]

    • Weigh:

      
      .[1]
      
  • Dissolution: Add the weighed powder to 80% of the final volume of the HP-β-CD vehicle.

  • Vortex/Sonication: Vortex for 1-2 minutes. If particles persist, sonicate for 5 minutes (maintain temp < 30°C).

  • pH Adjustment (Critical): Check pH. It will likely be acidic (~4-5) due to the HCl salt.[1]

    • Target: Adjust to pH 5.5 - 6.0 using dilute NaOH.[1]

    • Warning: Do NOT adjust to pH 7.[1]4. The free base may precipitate.[1] The blood buffer capacity will neutralize the solution upon injection.

  • Final Volume: Add vehicle to reach final volume.

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter.[1]

Protocol B: Oral (PO) Suspension

Best for: Toxicology studies, chronic dosing, or high-dose efficacy studies where solubility limits are exceeded.[2] Mechanism: Creates a homogeneous suspension using Methylcellulose (viscosity enhancer) and Tween 80 (wetting agent).[1]

Reagents:

  • Methylcellulose (400 cP)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Water for Injection[1]

Procedure:

  • Vehicle Prep (0.5% MC / 0.1% Tween 80):

    • Heat 50 mL sterile water to 80°C. Add 0.5 g Methylcellulose powder slowly while stirring (to disperse).

    • Add 50 mL cold water to hydrate the MC (solution becomes clear/viscous).

    • Add 100 µL Tween 80.[1] Stir overnight at 4°C.

  • Levigation: Weigh the required amount of 2-(morpholin-4-yl)aniline HCl. Place in a mortar.

  • Wetting: Add a small amount of the vehicle (approx. 100 µL per 10 mg drug) to the powder. Triturate with a pestle to form a smooth paste (no clumps).[1]

  • Dilution: Gradually add the remaining vehicle while mixing to ensure homogeneity.

  • Suspension Check: The formulation should be a uniform, off-white suspension.

  • Storage: Prepare fresh daily. Aniline derivatives oxidize rapidly in suspension.[1]

Quality Control & Stability (Self-Validating Systems)

To ensure the "Trustworthiness" of your data, every formulation batch must undergo a rapid QC check.

Visual Inspection Criteria
ObservationDiagnosisAction
Clear, Colorless Optimal SolutionProceed to dose.[1][2]
Slight Yellow Tint AcceptableMinor oxidation; proceed if fresh.[1]
Purple / Brown Oxidation REJECT. Toxic degradation products (quinones/azo) present.[1]
Cloudy / Precipitate Disproportionation REJECT. pH is likely too high (>6.5).[1] Re-acidify or use Protocol B.
Stability Workflow (Graphviz)

The following workflow illustrates the critical path for handling the instability of aniline derivatives.

StabilityWorkflow Figure 2: Stability workflow emphasizing the 'Fresh Prep' requirement. Stock Solid Stock Storage (-20°C, Desiccated, Dark) Weigh Weighing (Minimize Light Exposure) Stock->Weigh Formulate Formulation (Protocol A or B) Weigh->Formulate QC QC Check (Color & pH) Formulate->QC Dose Animal Dosing (Within 2 hours) QC->Dose Pass Discard Discard Remaining (Do NOT Store Solution) QC->Discard Fail (Color Change) Dose->Discard

In Vivo Administration Guidelines

Dose Volume Limits
  • Mice (20-25g):

    • IV: Max 5 mL/kg (approx. 100-125 µL).[1]

    • PO: Max 10 mL/kg (approx. 200-250 µL).[1]

  • Rats (250g):

    • IV: Max 5 mL/kg (approx. 1.25 mL).[1]

    • PO: Max 10 mL/kg (approx. 2.5 mL).[1]

Safety Monitoring (Toxicity Signals)

Aniline derivatives carry a risk of methemoglobinemia (oxidation of hemoglobin).[1] Monitor animals for:

  • Cyanosis: Blue/gray discoloration of paws or snout.[1]

  • Lethargy: Reduced motility within 1-2 hours post-dose.

  • Dark Urine: Indication of oxidative stress or metabolite excretion.[1]

Citation Note: The structural moiety of aniline is a known structural alert for genotoxicity and hematotoxicity. Ensure dose-escalation studies (e.g., 10, 30, 100 mg/kg) are performed before efficacy trials [1].

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 735756, 2-Morpholinoaniline. Retrieved from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. (Reference for dose volume standards).

Sources

Synthetic Routes to 2-Morpholino-4-Anilinoquinoline Derivatives for Anticancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and synthetic accessibility make it a privileged framework for designing targeted therapeutics, particularly in oncology.[1][3] Among the vast library of quinoline derivatives, 2-morpholino-4-anilinoquinolines have emerged as a promising class of compounds with significant anticancer potential, demonstrating cytotoxic effects against various cancer cell lines.[4][5][6] This guide provides an in-depth exploration of the synthetic pathways to these derivatives, offering detailed protocols and insights into their biological evaluation for anticancer studies.

The Strategic Importance of the 2,4-Disubstituted Quinoline Core

The 2,4-disubstituted quinoline framework is a common feature in many pharmaceutical drugs and biologically active molecules.[7][8] This substitution pattern allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. In the context of anticancer drug discovery, derivatives of 4-aminoquinoline have been particularly successful, with approved drugs like bosutinib and neratinib serving as prime examples of tyrosine kinase inhibitors.[5] The introduction of a morpholino group at the 2-position and a substituted aniline at the 4-position of the quinoline ring has been shown to yield compounds with potent antiproliferative activities.[4][5]

Synthetic Strategies: A Stepwise Approach to the Target Scaffold

The most common and efficient synthetic route to 2-morpholino-4-anilinoquinoline derivatives commences with a readily available precursor, 2,4-dichloroquinoline. This strategy relies on a sequential nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions of the quinoline ring. The greater reactivity of the C4-chloro group compared to the C2-chloro group allows for a regioselective and stepwise introduction of the aniline and morpholine moieties.

A general workflow for this synthesis is depicted below:

G cluster_0 Synthesis of 2,4-Dichloroquinoline cluster_1 Sequential Nucleophilic Aromatic Substitution Aromatic Amine Aromatic Amine Dichloroquinoline 2,4-Dichloroquinoline Aromatic Amine->Dichloroquinoline One-pot reaction (Microwave-assisted) Malonic Acid_POCl3 Malonic Acid, POCl3 Malonic Acid_POCl3->Dichloroquinoline Intermediate 2-Chloro-4-anilinoquinoline Dichloroquinoline->Intermediate Step 1: SNAr at C4 Aniline Aniline Aniline->Intermediate Morpholine Morpholine Final_Product 2-Morpholino-4-anilinoquinoline Morpholine->Final_Product Intermediate->Final_Product Step 2: SNAr at C2

Sources

Troubleshooting & Optimization

Strategies to improve the reaction yield of 2-(morpholin-4-yl)aniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MA-HCl-OPT-001
Subject: Yield Optimization & Troubleshooting Guide

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 2-(morpholin-4-yl)aniline hydrochloride , a critical intermediate often used in kinase inhibitor development. The synthesis typically proceeds via two main stages:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of an o-halonitrobenzene with morpholine.

  • Nitro Reduction: Conversion of the nitro group to the primary amine.

  • Salt Formation: Stabilization of the air-sensitive aniline as the hydrochloride salt.

While theoretically straightforward, this pathway is prone to yield losses due to steric hindrance at the ortho position, oxidative instability of the free base aniline, and "oiling out" during salt crystallization. This guide provides field-proven protocols to mitigate these risks.

Visual Workflow: Validated Synthetic Pathway

G Start Start: 2-Fluoronitrobenzene Step1 Step 1: S_NAr (Morpholine, K2CO3, DMF, 90°C) Start->Step1  Nucleophilic Attack   Inter1 Intermediate: 2-(Morpholin-4-yl)nitrobenzene Step1->Inter1  >95% Conv.   Step2 Step 2: Reduction (H2, 10% Pd/C, MeOH) Inter1->Step2  Catalytic Hydrogenation   Inter2 Free Base: 2-(Morpholin-4-yl)aniline (Unstable/Air Sensitive) Step2->Inter2  Filter & Conc.   Step3 Step 3: Salt Formation (4M HCl in Dioxane/EtOAc) Inter2->Step3  Immediate Acidification   Final Target: 2-(Morpholin-4-yl)aniline HCl (White Crystalline Solid) Step3->Final  Crystallization  

Figure 1: Optimized synthetic workflow emphasizing the critical instability of the free base intermediate.

Phase 1: The SNAr Reaction (Nitrobenzene Formation)

User Question: "I am using 2-chloronitrobenzene but the reaction is slow and yields are stuck at 60%. Should I increase the temperature?"

Technical Insight: While 2-chloronitrobenzene is cheaper, the chloride leaving group is significantly slower than fluoride in SNAr reactions, especially with the steric bulk of morpholine at the ortho position. The rate-determining step is the formation of the Meisenheimer complex. Fluorine’s high electronegativity stabilizes this intermediate, accelerating the reaction significantly.

Strategic Recommendation: Switch to 2-fluoronitrobenzene . If cost prohibits this, you must use high-boiling polar aprotic solvents (DMSO/DMF) at >120°C, but this increases the risk of thermal decomposition ("tarring").

Optimized Protocol (High Yield):

  • Reagents: 2-Fluoronitrobenzene (1.0 eq), Morpholine (1.2 eq), K2CO3 (1.5 eq).

  • Solvent: Acetonitrile (preferred for easier workup) or DMF.

  • Procedure:

    • Dissolve 2-fluoronitrobenzene in Acetonitrile (5 vol).

    • Add K2CO3.

    • Add Morpholine dropwise (exothermic!).

    • Reflux (80°C) for 4–6 hours.

  • Workup: Cool, filter off inorganic salts, and rotovap. The product, 2-(morpholin-4-yl)nitrobenzene , usually precipitates as a yellow/orange solid upon adding water.

  • Yield Target: >90%.

Phase 2: Reduction to Aniline

User Question: "My product turns purple/black during filtration. What is happening?"

Technical Insight: 2-(Morpholin-4-yl)aniline is an electron-rich aniline. These compounds are notoriously prone to oxidative polymerization in air, forming colored impurities (similar to "aniline black"). The morpholine ring donates electron density into the aromatic system, raising the HOMO energy and making the amine highly susceptible to oxidation.

Strategic Recommendation: Do not store the free base. This is a "Make-and-Use" intermediate. Plan your day so that you proceed immediately from reduction to salt formation.

Optimized Protocol (Catalytic Hydrogenation):

  • Reagents: Nitro intermediate (1.0 eq), 10% Pd/C (5-10 wt%), Methanol (10 vol).

  • Procedure:

    • Purge reaction vessel with Nitrogen (3x).

    • Introduce Hydrogen (balloon pressure is usually sufficient; 1 atm).

    • Stir vigorously at RT for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Critical Step: Filter the catalyst through Celite under an inert atmosphere (Nitrogen blanket) if possible. If filtering in air, work quickly. Keep the solution concentrated and cold.

Alternative (If sulfur poisons Pd): Use Fe powder (3 eq) / NH4Cl (5 eq) in EtOH/H2O. This is gentler but requires tedious extraction to remove iron sludge.

Phase 3: Salt Formation & Crystallization

User Question: "When I add HCl, the product oils out as a sticky gum instead of crystallizing. How do I fix this?"

Technical Insight: "Oiling out" occurs when the salt forms too rapidly or encompasses solvent/impurities, preventing the formation of a crystal lattice. This is common with hydrochloride salts of lipophilic amines.

Strategic Recommendation: Control the rate of acidification and use a solvent system where the salt is sparingly soluble, but the impurities remain in solution.

Optimized Protocol (Crystallization):

  • Solvent Switch: Dissolve the crude free base aniline in a minimum amount of Ethyl Acetate (EtOAc) or Isopropanol (IPA) . Avoid methanol as the salt is often too soluble in it.

  • Acidification:

    • Cool the solution to 0–5°C.

    • Slowly add 4M HCl in Dioxane or HCl in IPA dropwise with vigorous stirring.

    • Do not use aqueous HCl if possible, as water promotes oiling.

  • Induction: If oiling starts, stop addition. Scratch the glass or add a seed crystal. Reheat to dissolve the oil and cool very slowly.

  • Isolation: Filter the white/off-white precipitate. Wash with cold diethyl ether or heptane to remove colored oxidation impurities.

  • Drying: Dry in a vacuum oven at 40°C. High heat can cause HCl dissociation or discoloration.

Troubleshooting Matrix

Symptom Probable Cause Corrective Action
Low Yield (Step 1) Incomplete conversion due to sterics.Switch from 2-chloro to 2-fluoro substrate. Increase reaction time, not just temperature.
Dark/Black Product (Step 2) Oxidation of the electron-rich aniline.Exclude oxygen. Purge solvents with N2. Store as HCl salt immediately. Do not leave free base overnight.
Catalyst Fire (Step 2) Dry Pd/C igniting methanol vapors.Safety Critical: Always wet the Pd/C with a small amount of water or toluene before adding methanol. Keep under N2.
Sticky Gum / Oil (Step 3) Presence of water or rapid precipitation.Use anhydrous HCl (in Dioxane/Ether). Use EtOAc as solvent.[1] If oiled, reheat to reflux and cool slowly (recrystallization).
Incomplete Reduction Catalyst poisoning (S/P impurities).Wash the nitro intermediate thoroughly before reduction. Increase catalyst loading or switch to Fe/NH4Cl reduction.

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting Guide for the Synthesis of Morpholine Compounds. Retrieved from

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives. PMC10805123. Retrieved from

  • Organic Syntheses. (1943). p-Aminotetraphenylmethane Hydrochloride (General Aniline Salt Protocols). Org.[3][4][5][6][7][8] Synth. 1943, 23, 51. Retrieved from

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (SNAr Conditions). Molbank 2024, M1796.[9] Retrieved from

  • ResearchGate. (2025). Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. Retrieved from [10][11]

Sources

Effective purification techniques for crude 2-(morpholin-4-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the effective purification of crude 2-(morpholin-4-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this valuable compound in high purity. My approach is to not only provide protocols but to also explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when purifying 2-(morpholin-4-yl)aniline hydrochloride.

Q1: My crude 2-(morpholin-4-yl)aniline hydrochloride is a dark, oily solid. What are the likely impurities?

A1: The appearance of your crude product suggests the presence of several potential impurities. Given that a common synthetic route to 2-(morpholin-4-yl)aniline is the Buchwald-Hartwig amination of a 2-haloaniline with morpholine, you can anticipate the following:

  • Unreacted Starting Materials: Residual 2-haloaniline and morpholine.

  • Catalyst Residues: Palladium catalysts and phosphine ligands used in the coupling reaction.

  • Side-Reaction Products: Homocoupling of the aniline or haloaniline, and hydrodehalogenation of the 2-haloaniline.

  • Degradation Products: Anilines, in general, are susceptible to oxidation, which can lead to colored impurities.[1] The hydrochloride salt form offers some protection, but degradation can still occur, especially if exposed to air and light over time.

Q2: What is the first step I should take to purify my crude material?

A2: A logical first step is an acid-base extraction . This technique leverages the basicity of the aniline and morpholine nitrogens to separate your product from non-basic impurities. By dissolving the crude material in an organic solvent and washing with an acidic aqueous solution, the protonated 2-(morpholin-4-yl)aniline hydrochloride will move to the aqueous phase, leaving many organic impurities behind. Subsequent basification of the aqueous layer will precipitate the free base, which can then be extracted back into an organic solvent.

Q3: Is recrystallization a suitable method for final purification?

A3: Absolutely. Recrystallization is an excellent technique for achieving high purity of crystalline solids like 2-(morpholin-4-yl)aniline hydrochloride.[2] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Q4: How should I store the purified 2-(morpholin-4-yl)aniline hydrochloride?

A4: Like many aniline hydrochlorides, this compound can be sensitive to light and air, leading to discoloration over time.[1][3][4][5] It is recommended to store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Oily Product After Recrystallization - Incomplete removal of impurities. - Incorrect solvent choice. - Product melting in the hot solvent.- Perform a preliminary purification by acid-base extraction or column chromatography. - Experiment with different recrystallization solvents or solvent mixtures. - Choose a recrystallization solvent with a boiling point lower than the melting point of your compound.
Low Recovery After Recrystallization - Compound is too soluble in the cold solvent. - Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent required to dissolve the compound. - Concentrate the mother liquor to obtain a second crop of crystals.
Discoloration of Product During Purification - Oxidation of the aniline moiety.- Handle the compound quickly and minimize exposure to air. - Consider performing purification steps under an inert atmosphere. - A charcoal treatment during recrystallization can sometimes remove colored impurities.
Emulsion Formation During Acid-Base Extraction - Presence of surfactants or fine particulate matter.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Allow the mixture to stand for a longer period. - If persistent, filter the mixture through a pad of Celite®.

Experimental Protocols

Here are detailed, step-by-step protocols for the key purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove non-basic organic impurities.

Diagram of the Acid-Base Extraction Workflow:

A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Dilute HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Contains Product as HCl Salt) C->D Product E Organic Layer (Contains Non-Basic Impurities) C->E Impurities F Add NaOH (aq) until basic D->F G Extract with Organic Solvent F->G H Organic Layer (Contains Purified Free Base) G->H Product I Aqueous Layer (Discard) G->I J Dry over Na₂SO₄, Filter, Evaporate H->J K Purified 2-(morpholin-4-yl)aniline J->K

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude 2-(morpholin-4-yl)aniline hydrochloride in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution. The product, being a hydrochloride salt, will be partitioned into the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers. At this stage, you can wash the combined aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 2 M NaOH solution with stirring until the pH is basic (pH > 10). The free base of 2-(morpholin-4-yl)aniline should precipitate.

  • Extraction of Free Base: Extract the basified aqueous solution with several portions of ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base of 2-(morpholin-4-yl)aniline.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or as a gas until precipitation is complete. Collect the solid by filtration.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of the hydrochloride salt.

Diagram of the Recrystallization Workflow:

A Crude Hydrochloride Salt B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if insoluble impurities present) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor F->J Contains soluble impurities H Dry Crystals G->H I Purified Crystals H->I A Prepare Silica Gel Slurry in Eluent B Pack Column A->B C Load Crude Free Base B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Free Base H->I

Sources

How to overcome poor solubility of 2-(morpholin-4-yl)aniline hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 2-(morpholin-4-yl)aniline hydrochloride , a structural isomer often used as a building block in medicinal chemistry or as a probe in biological assays.

The 2-position (ortho) substitution introduces specific steric and electronic effects—such as intramolecular hydrogen bonding—that can make this compound significantly harder to solubilize in neutral aqueous media compared to its para- (4-position) isomer.

Executive Summary

Compound: 2-(morpholin-4-yl)aniline hydrochloride Core Challenge: The compound exhibits pH-dependent solubility. While the hydrochloride salt is hydrophilic, it is prone to disproportionation in neutral buffers (e.g., PBS, pH 7.4), reverting to the poorly soluble free base. Additionally, the ortho-substitution allows for intramolecular hydrogen bonding, further reducing the free energy gain from hydration.

Part 1: Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately upon adding it to PBS or cell culture media?

Diagnosis: This is a classic pH-pKa mismatch . Explanation: The morpholine nitrogen has a pKa of approximately ~8.4, and the aniline nitrogen has a pKa of ~4.0.

  • In Water (pH ~5-6): The compound exists primarily as the cationic hydrochloride salt, which is soluble.

  • In PBS (pH 7.4): The pH approaches the pKa of the morpholine group. As the pH rises, the equilibrium shifts toward the neutral (uncharged) free base. This neutral form is lipophilic and precipitates out of solution.

  • The "Ortho" Effect: In the 2-position, the aniline hydrogen can form an intramolecular hydrogen bond with the morpholine oxygen or nitrogen. This "locks" the molecule into a hydrophobic conformation, preventing water molecules from effectively solvating the polar groups.

Q2: Can I just heat the solution to dissolve it?

Advisory: Proceed with caution. While heat increases kinetic solubility, it does not change the thermodynamic equilibrium. If you heat a PBS suspension to dissolve it, the compound will likely recrystallize or crash out as an amorphous solid once it cools to room temperature or 37°C.

  • Recommendation: Only use heat (max 40°C) to accelerate the dissolution of the stock solution in DMSO, not the final aqueous dilution.

Q3: What is the optimal solvent system for animal studies (in vivo)?

Recommendation: Avoid pure saline. Use a formulation vehicle that maintains solubility via co-solvency or encapsulation.

  • Gold Standard: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water (or Saline).

  • Alternative (Lower Toxicity): 10% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water. The cyclodextrin encapsulates the lipophilic phenyl-morpholine core, shielding it from the aqueous environment while maintaining solubility.

Q4: My stock solution in DMSO turned dark after a week. Is it still good?

Diagnosis: Oxidative Degradation. Anilines are electron-rich and prone to oxidation, forming azo compounds or quinone-imines which appear brown or black.

  • Fix: Always store stock solutions at -20°C or -80°C, protected from light (amber vials), and preferably under an inert atmosphere (nitrogen/argon). Discard if significant color change occurs.

Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution

Target: 100 mM Stock in DMSO (Dimethyl Sulfoxide)

  • Weighing: Weigh the hydrochloride salt accurately. (MW ≈ 214.69 g/mol for the HCl salt).

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve 100 mM.

    • Calculation: For 10 mg of compound, add ~465 µL of DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visual inspection must show a clear, particulate-free solution.

  • Storage: Aliquot into single-use amber vials and freeze at -20°C.

Protocol B: Aqueous Dilution (Cell Culture/Assay)

Target: 100 µM Final Concentration in Media (0.1% DMSO)

The "Shift" Method: Do not add solid powder directly to media. Do not add PBS to the DMSO stock.

  • Prepare Media: Pre-warm culture media to 37°C.

  • Rapid Injection: While vortexing the media (or stirring rapidly), inject the required volume of DMSO stock directly into the center of the vortex.

    • Why? This prevents local regions of high concentration where the "free base" could nucleate and precipitate.

  • Immediate Use: Use the solution within 4 hours.

Part 3: Solubility Decision Logic

The following diagram illustrates the decision process for selecting the correct vehicle based on your specific application.

Solubility_Workflow Start Start: 2-(morpholin-4-yl)aniline HCl Check_App Select Application Start->Check_App InVitro In Vitro (Cell Culture) Check_App->InVitro InVivo In Vivo (Animal Models) Check_App->InVivo ChemSynth Chemical Synthesis Check_App->ChemSynth DMSO_Stock Make 100mM Stock in DMSO InVitro->DMSO_Stock Vehicle_Select Select Vehicle InVivo->Vehicle_Select ChemSynth->Start Use Methanol/DCM Direct_Dilution Direct Dilution (< 100 µM) DMSO_Stock->Direct_Dilution Precip_Check Check for Precipitate Direct_Dilution->Precip_Check Success_IV Proceed with Assay Precip_Check->Success_IV Clear Fail_IV Use HP-β-CD Complex Precip_Check->Fail_IV Cloudy PEG_Form 5% DMSO / 40% PEG400 / 55% Saline Vehicle_Select->PEG_Form Standard CD_Form 20% HP-β-Cyclodextrin in Water Vehicle_Select->CD_Form Sensitive/High Dose

Caption: Decision matrix for solubilizing 2-(morpholin-4-yl)aniline HCl based on experimental requirements.

Part 4: Data & Compatibility
Solvent Compatibility Table
Solvent SystemSolubility EstimateApplication SuitabilityNotes
Water (pH 5.5) High (> 10 mg/mL)Chemical SynthesisStable as HCl salt.
PBS (pH 7.4) Low (< 0.1 mg/mL)NOT RECOMMENDED Likely to precipitate due to free base formation.
DMSO Very High (> 50 mg/mL)Stock SolutionsHygroscopic; keep sealed.
Ethanol Moderate (~10 mg/mL)Synthesis/CleaningGood for recrystallization.
40% PEG400 (aq) High (> 5 mg/mL)In Vivo / IP InjectionViscous; requires vortexing.
20% HP-β-CD High (> 5 mg/mL)In Vivo / IV InjectionBest for preventing precipitation upon dilution.
References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

    • Context: General principles of salt solubility, pH effects, and co-solvent str
  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 735756, 2-Morpholinoaniline.[1][2]

    • Context: Chemical structure, physical properties, and lipophilicity d
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Mechanistic basis for using Cyclodextrins (HP-β-CD) to solubilize lipophilic amines.
  • Thermo Fisher Scientific. (2024). 2-(4-Morpholinyl)

    • Context: Commercial availability, physical form (crystalline powder), and handling safety.

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and achieve high-yielding, reproducible results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of aniline derivatives. Each issue is presented with probable causes and actionable solutions based on established chemical principles.

Question 1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to the catalyst system, reaction conditions, or the purity of your reagents.

Probable Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Switch to a more reliable palladium precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly.[1] If you are using a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can be beneficial.[1] Ensure your palladium source has been stored correctly under an inert atmosphere.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] The choice of ligand is highly dependent on the specific aniline and aryl halide substrates.

    • Solution: For aniline derivatives, bulky, electron-rich biarylphosphine ligands are generally the preferred choice.[2] Consider screening a panel of ligands. For primary anilines, ligands like BrettPhos are often effective.[1][3] For secondary anilines or more challenging couplings, RuPhos or XPhos can be excellent choices.[1][4]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters, especially for challenging substrates.

    • Solution: Increase the reaction temperature, as sterically hindered couplings often require more thermal energy.[2] Extend the reaction time and monitor the progress by TLC, GC-MS, or LC-MS.[2]

  • Poor Reagent Quality: Impurities in your starting materials, solvents, or base can poison the catalyst.

    • Solution: Ensure your aniline and aryl halide are pure. Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen or water.[2] The physical properties of the base can also matter; grinding the base or adding Celite can prevent clumping and improve reaction consistency.[5]

Question 2: I'm observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?

Answer:

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired amination.[2]

Probable Causes & Solutions:

  • Reaction Temperature is Too High: High temperatures can favor the hydrodehalogenation pathway.

    • Solution: Lower the reaction temperature.[2] It's a delicate balance, as sufficient heat is needed for the main reaction, so incremental decreases are recommended.

  • Ligand is Too Electron-Rich: Highly electron-rich ligands can sometimes promote this side reaction.

    • Solution: Switch to a slightly less electron-rich ligand.[2] This requires careful selection, as you still need a ligand that is effective for the amination itself.

  • Presence of Protic Impurities: Water or other protic impurities can be a source of protons for the reduction.

    • Solution: Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[2]

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the Buchwald-Hartwig amination of anilines, providing foundational knowledge to aid in your experimental design.

Q1: What is the general mechanism of the Buchwald-Hartwig amination, and why is it important for aniline synthesis?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[6][7] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for synthesizing aniline derivatives.[6][8]

The generally accepted catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[6]

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center. A base then deprotonates the coordinated aniline to form a palladium-amido complex.[6]

  • Reductive Elimination: The final step is the formation of the new C-N bond as the aryl group and the amino group are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle for Aniline Derivatives pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R'-NH2, Base amido_complex L-Pd(II)(Ar)(NHR') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NHR' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the right base for my reaction, especially with base-sensitive functional groups?

The base plays a crucial role in deprotonating the aniline to form the active nucleophile.[9]

  • Strong, Non-Nucleophilic Bases: For most standard couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][5] These are effective but can be problematic for substrates with base-sensitive functional groups like esters or nitro groups.[10]

  • Weaker Bases for Sensitive Substrates: If your aniline derivative contains a base-sensitive functional group, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[1][5] To compensate for the lower basicity, these reactions may require higher temperatures.[1]

BasepKa of Conjugate AcidCommon ApplicationsConsiderations
NaOtBu~19General purpose, highly effectiveCan cleave esters and other sensitive groups
KOtBu~19Similar to NaOtBu, sometimes more effectiveCan cleave esters and other sensitive groups
LHMDS~26Good for sensitive functional groups, can act as a pseudo-protecting groupCan be less effective than alkoxides in some cases
Cs₂CO₃~10.3Excellent for base-sensitive substratesOften requires higher temperatures
K₃PO₄~12.3Good for base-sensitive substratesOften requires higher temperatures

Q3: My aniline substrate is sterically hindered. What modifications to the standard protocol should I consider?

Steric hindrance around the nitrogen atom can significantly slow down the reaction.[2]

  • Bulky Ligands are Key: The success of coupling sterically hindered anilines heavily relies on the choice of phosphine ligands. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates. Ligands like XPhos, RuPhos, or newly developed specialized ligands for hindered couplings are good starting points.[11]

  • Higher Temperatures and Longer Reaction Times: These reactions often require more energy to overcome the steric barrier.[2]

  • Choice of Halide: If possible, using an aryl bromide or iodide instead of an aryl chloride can facilitate the oxidative addition step, which is often more challenging with hindered substrates.[12]

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low Yield in Buchwald-Hartwig Amination check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity start->check_reagents catalyst_precatalyst Use a modern precatalyst (e.g., G3, G4)? check_catalyst->catalyst_precatalyst conditions_temp Increase temperature? check_conditions->conditions_temp reagents_purity Are starting materials pure? check_reagents->reagents_purity catalyst_ligand Screen bulky, electron-rich ligands (XPhos, RuPhos, BrettPhos)? catalyst_precatalyst->catalyst_ligand Yes catalyst_precatalyst->catalyst_ligand No catalyst_precatalyst->solution_precatalyst No catalyst_ligand->check_conditions No catalyst_ligand->solution_ligand No conditions_time Extend reaction time? conditions_temp->conditions_time reagents_solvent Is solvent anhydrous and degassed? reagents_purity->reagents_solvent

Caption: A decision-making flowchart for troubleshooting low-yielding reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aniline Derivative

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[1]

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)[2]

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)[2]

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, add the aryl halide, aniline derivative (if solid), palladium precatalyst, and base to an oven-dried reaction vial equipped with a magnetic stir bar.[2][13]

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[13]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the aniline derivative is a liquid, add it via syringe at this stage.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction vigorously.[1][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[13]

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.[13]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aniline derivative.[2]

References

  • Szilvia B. and György T. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • BenchChem (2025). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem Technical Support.
  • BenchChem (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
  • Wikipedia. (2023).
  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen Books.
  • Reddit. (2018).
  • BenchChem (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • BenchChem (2025). Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives.
  • Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • Lai, W. I., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Journals.
  • ChemRxiv. (n.d.).
  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition in English, 58(48), 17118–17129.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (2019).
  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Ito, H., et al. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Ge, S., et al. (2016). Challenging nickel-catalysed amine arylations enabled by tailored ancillary ligand design.
  • PubMed. (2014).
  • The Journal of Organic Chemistry. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Royal Society of Chemistry. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
  • ResearchGate. (2024). Buchwald‐Hartwig amination of aryl halides with substituted anilines.
  • YouTube. (2025).
  • NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

Sources

Troubleshooting guide for 2-(morpholin-4-yl)aniline hydrochloride instability in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solution Instability & Degradation

Executive Summary & Immediate Diagnostics

The Core Issue: 2-(Morpholin-4-yl)aniline hydrochloride (CAS: 5585-33-1, related free base) is an electron-rich aniline derivative.[1] While the hydrochloride salt is relatively stable in solid form, solution-state instability is the primary complaint. Users frequently report solutions turning from colorless/pale cream to pink, brown, or black within 24–48 hours.[1]

The Cause: This is a classic oxidative degradation cascade.[1] The ortho-morpholine group is a strong electron donor, significantly increasing the electron density of the aniline ring. This makes the molecule far more susceptible to radical cation formation and subsequent oxidative polymerization (similar to polyaniline formation) than unsubstituted aniline.

Diagnostic Decision Tree

Use this flowchart to determine if your current stock solution is viable.

DiagnosticTree Start START: Visual Inspection of Solution Color What is the solution color? Start->Color Clear Clear / Pale Yellow Color->Clear No change Pink Pink / Light Red Color->Pink Slight tint Brown Dark Brown / Black Color->Brown Opaque Use SAFE TO USE (Use immediately) Clear->Use LCMS Run LCMS / UPLC (Check Purity) Pink->LCMS Discard DISCARD (Irreversible Oxidation) Brown->Discard PurityHigh Purity > 95% LCMS->PurityHigh Main peak intact PurityLow Purity < 90% (New peaks at M-2 or M+14/16) LCMS->PurityLow Degradants present Filter CAUTION (Filter 0.2µm, re-quantify) PurityHigh->Filter PurityLow->Discard

Figure 1: Rapid diagnostic workflow for assessing solution integrity.

Technical Deep Dive: The Mechanism of Failure

To solve the instability, you must understand the chemistry driving it. The instability is not random; it is driven by the Low Oxidation Potential of the molecule.

Mechanism: Radical Cation Polymerization[1]
  • Initiation: In solution (especially DMSO or Methanol), trace oxygen or light abstracts an electron from the aniline nitrogen or the electron-rich ring.[1]

  • Radical Formation: This forms a radical cation .[1] The ortho-morpholine group stabilizes this radical via resonance, ironically making the initial oxidation step kinetically faster.

  • Coupling: These radicals dimerize (forming azo-linkages or hydrazines) or polymerize.[1] This results in extended conjugated systems (chromophores), which appear as pink (early stage) or black (late stage) colors.[1]

The "Salt" Factor

The hydrochloride salt (R-NH₃⁺ Cl⁻) protects the amine lone pair, rendering it resistant to oxidation. However, in high-dielectric solvents like DMSO or water, the salt exists in equilibrium:



If the solvent is slightly basic (like old DMSO containing dimethyl sulfide) or if the concentration is low, the equilibrium shifts toward the free base (R-NH₂) , which oxidizes rapidly.

Troubleshooting & FAQs

Scenario A: "My DMSO stock turned black overnight."

Diagnosis: Autoxidation driven by dissolved oxygen and light.[1] Immediate Fix: Discard. The black color indicates polymerization; filtration will not remove soluble oligomers that can inhibit your biological assay (pan-assay interference).[1] Prevention Protocol:

  • Degas DMSO: Sparge DMSO with Argon or Nitrogen for 15 minutes before adding the solid.[1]

  • Acidify: Add 0.1% Formic Acid or HCl to the DMSO. This forces the equilibrium back to the stable anilinium salt form ($ \text{R-NH}_3^+ $).

  • Cryo-Storage: Store at -80°C, not -20°C. DMSO freezes at 19°C; repeated freeze-thaw cycles introduce oxygen.[1] Aliquot into single-use vials.

Scenario B: "I see an extra peak in LCMS at M+16 or M+32."

Diagnosis: N-Oxide formation (on the morpholine) or ring hydroxylation.[1] Cause: Peroxides in the solvent (common in aged PEG, Tween, or ethers). Solution:

  • Use anhydrous, peroxide-free solvents.[1]

  • Check the morpholine nitrogen.[1][2][3] Tertiary amines (morpholine) can form N-oxides ($ \text{R}_3\text{N}^+-\text{O}^- $) in the presence of peroxides.[1]

Scenario C: "The compound won't dissolve in water/buffer."

Diagnosis: The "Common Ion Effect" or pH mismatch.[1] Explanation: You have the HCl salt.[1][4] If you dissolve it in a high-chloride buffer (like PBS) or a high-pH buffer, you reduce solubility.[1]

  • High pH (>7):[1] Converts salt to free base (oily, hydrophobic).[1]

  • High [Cl⁻]: Suppresses solubility of R-NH₃Cl via the common ion effect.[1] Protocol: Dissolve in pure water or DMSO first, then dilute into the buffer immediately prior to use.

Solvent Compatibility Matrix

SolventSuitabilityRisk FactorRecommendations
DMSO High Oxidation (High)Use Anhydrous/De-gassed.[1] Store < -20°C.
Water MediumHydrolysis (Low)Good for short term.[1] pH must remain < 5.[1]
Methanol/Ethanol LowAldehyde Impurities Avoid if possible.[1] Aldehydes in alcohols react with anilines to form imines (Schiff bases).[1]
Acetone FORBIDDEN Imine Formation Primary amines react rapidly with ketones.[1] Do not use.
DMF MediumHydrolysis of DMFDMF decomposes to dimethylamine, which is basic and can deprotonate your salt.[1]

Standard Operating Procedure (SOP) for Handling

Protocol: Preparation of Stable Stock Solution (10 mM)

Materials:

  • 2-(Morpholin-4-yl)aniline HCl solid.[1]

  • Anhydrous DMSO (Sigma-Aldrich/Merck Grade or equivalent).[1]

  • Argon gas line.[1]

  • Amber glass vials (silanized preferred).

Step-by-Step:

  • Pre-Conditioning: Purge the empty amber vial with Argon for 30 seconds.

  • Weighing: Weigh the solid quickly. The HCl salt is hygroscopic; absorption of water accelerates degradation.[4]

  • Solvent Prep: Sparge the DMSO with Argon for 5-10 minutes to remove dissolved oxygen.

  • Dissolution: Add DMSO to the solid.[1] Do not sonicate with heat. If sonication is needed, use a water bath with ice to keep temperature < 10°C. Heat accelerates oxidation.[1]

  • Storage:

    • Flash freeze in liquid nitrogen or dry ice.[1]

    • Store at -80°C.

    • Shelf Life: 3 months at -80°C; < 24 hours at Room Temperature.

Visualizing the Degradation Pathway

Understanding the chemistry helps predict side products.[1]

Degradation Salt Stable Salt (R-NH3+ Cl-) FreeBase Free Base (R-NH2) Salt->FreeBase pH > 6 or DMSO equilibrium FreeBase->Salt Add Acid (H+) Radical Radical Cation (R-NH2•+) FreeBase->Radical O2 / Light -e- Dimer Azo/Hydrazine Dimer (Color: Pink/Brown) Radical->Dimer Coupling Polymer Polymer/Tars (Color: Black) Dimer->Polymer Oxidation

Figure 2: Chemical degradation pathway from stable salt to oxidized polymer.[1]

References

  • Thermo Scientific Chemicals. 2-(4-Morpholinyl)aniline, 98% Specifications and Safety Data Sheet. Retrieved March 2, 2026.[1][2]

  • BenchChem. Best practices for handling air and light-sensitive aniline hydrochloride compounds. Retrieved March 2, 2026.[1][2]

  • Bordwell, F. G., & Algrim, D. J. (1988).[1] Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society.[1][5] (Explains the pKa shifts in DMSO).

  • Nematollahi, D., et al. (2016).[1] Mechanistic Study of Electrochemical Oxidation of 4-Morpholinoaniline in Aqueous Solution. Journal of The Electrochemical Society.[1] (Detailed mechanism of morpholino-aniline oxidation).

  • Sigma-Aldrich. Aniline Hydrochloride Safety Data Sheet (SDS). (General handling of aniline salts).[1][4]

Sources

Considerations for scaling up the production of 2-(morpholin-4-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Hub. Ticket ID: SC-2MPA-HCl-001 Subject: Scale-up Protocol & Troubleshooting for 2-(morpholin-4-yl)aniline HCl Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Scaling up 2-(morpholin-4-yl)aniline hydrochloride (CAS: 105269-82-1 for salt; 20696-13-1 for free base) presents three distinct process engineering challenges:

  • Exotherm Management: Both the nucleophilic substitution (

    
    ) and the nitro-reduction steps are highly exothermic.
    
  • Impurity Control: Preventing the formation of phenolic byproducts during

    
     and hydroxylamine accumulation during reduction.
    
  • Salt Stoichiometry: Controlling the hygroscopic nature of the hydrochloride salt during isolation.

This guide replaces standard "recipe-style" instructions with a causal analysis of the chemistry, designed to help you troubleshoot deviations in real-time.

Module 1: The Coupling (Morpholine Installation)

Reaction: 2-Fluoronitrobenzene + Morpholine


 2-(Morpholin-4-yl)nitrobenzene + HF[1]
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Substrate 2-Fluoronitrobenzene The high electronegativity of Fluorine stabilizes the Meisenheimer intermediate, accelerating the rate-determining step significantly compared to the Chloro- analog.[1] This allows for milder temperatures (

C), reducing thermal risks [1, 6].
Solvent Acetonitrile or Toluene Avoid DMF/DMSO on scale if possible. While they accelerate

, removing them requires aqueous washes that create emulsions with the surfactant-like product.[1] Acetonitrile offers a good balance of solubility and ease of removal.
Base Excess Morpholine (2.2 eq) Using morpholine as both nucleophile and HF scavenger prevents the heterogeneous mixing issues seen with solid bases like

.
Scale-Up Protocol: The "Dosing" Strategy

Do not mix all reagents at once.[1] The reaction is autocatalytic in terms of heat; as temperature rises, the rate increases, potentially leading to a runaway.

  • Charge 2-fluoronitrobenzene and solvent (3-5 volumes).

  • Heat to 50°C.

  • Dose Morpholine slowly over 2–4 hours.

  • Monitor internal temperature; it should not exceed the jacket temperature by >5°C.

Troubleshooting Guide: Step

Q: High levels of 2-nitrophenol are detected (Peak at RRT 0.85). [1]

  • Cause: Hydrolysis of the starting material. This occurs if water is present in the solvent or morpholine, especially at high temperatures.

  • Fix: Ensure KF (Karl Fischer) moisture content of reactants is <0.1%. Switch to anhydrous acetonitrile.

Q: Reaction stalls at 90% conversion.

  • Cause: HF salt accumulation coating the unreacted morpholine (if using neat conditions) or protonation of the remaining morpholine, rendering it non-nucleophilic.

  • Fix: Ensure you are using at least 2.2 equivalents of morpholine. The first equivalent reacts; the second scavenges the acid.

Module 2: Nitro Reduction (The Safety Critical Step)

Reaction: 2-(Morpholin-4-yl)nitrobenzene +




2-(Morpholin-4-yl)aniline +

[1]
The Hydrogenation Logic Tree

Why Hydrogenation? While Fe/HCl (Béchamp) or Sulfide reductions are possible, they generate massive solid waste streams difficult to manage at kg-scale.[1] Catalytic hydrogenation (Pd/C) is the cleanest method but requires strict safety controls [2, 11].

ReductionLogic Start Start: Nitro Reduction CheckReactor Is High Pressure Reactor Available? Start->CheckReactor MethodH2 Method A: Catalytic Hydrogenation (Pd/C, H2) CheckReactor->MethodH2 Yes MethodTransfer Method B: Transfer Hydrogenation (Formate/Hydrazine) CheckReactor->MethodTransfer No Risk1 Risk: Hydroxylamine Accumulation MethodH2->Risk1 Risk2 Risk: Catalyst Poisoning MethodH2->Risk2 Control1 Control: Hydrogen Uptake Monitoring Risk1->Control1 Mitigation Control2 Control: Acidic Additive (AcOH) Risk2->Control2 Mitigation

Caption: Decision matrix for nitro-reduction. Method A is preferred for purity but requires engineering controls for heat and pressure.

Scale-Up Protocol: Hydrogenation
  • Catalyst: 5% Pd/C (50% water wet). The water acts as a spark suppressant during loading.

  • Solvent: Methanol or Ethanol.

  • Poison Control: The product is a chelating diamine (aniline + morpholine). It can poison the catalyst.

    • Pro-Tip: Add 1.0 eq of Acetic Acid to the reduction mixture. This protonates the basic morpholine nitrogen, preventing it from binding tightly to the Pd surface [11].

  • Workup: Filter catalyst while wet (pyrophoric risk!).

Troubleshooting Guide: Reduction

Q: Reaction is extremely slow or stops after 50%.

  • Cause: Catalyst poisoning by the product or impurities (sulfur/halides) from the previous step.

  • Fix: Perform a "spiking" test. Add fresh catalyst. If rate recovers, it was poisoning. If not, check

    
     mass transfer (stirring speed).
    

Q: Unknown impurity (M+16) detected.

  • Cause: Accumulation of the Hydroxylamine intermediate (

    
    ). This is a major safety warning. It indicates hydrogen starvation.
    
  • Fix: Increase agitation immediately. Do not stop the reaction; allow it to complete to reduce the hydroxylamine to the amine.

Module 3: Salt Formation & Isolation

Target: Monohydrochloride Salt. Challenge: Anilines are prone to oxidation (turning purple/black); the salt is hygroscopic.

The "Anti-Solvent" Crystallization Method

Avoid evaporating aqueous HCl solutions. This leads to oils/gums.

  • Dissolve the free base aniline in a non-polar solvent (Ethyl Acetate or IPA).

  • Cool to 0–5°C.

  • Add HCl (gas) or HCl in Isopropanol/Dioxane (anhydrous) slowly.

  • Precipitate: The salt should crash out as a white/off-white solid.[1]

  • Filter & Dry: Wash with cold Ethyl Acetate. Dry under vacuum at 40°C with a nitrogen bleed.

Q: The solid turned into a sticky gum.

  • Cause: Excess water present or excess HCl causing oiling out.

  • Fix: Re-dissolve in hot IPA, add a seed crystal, and cool slowly. Ensure the HCl source is anhydrous.

Visualizing the Workflow

SynthesisFlow cluster_0 Step 1: SnAr cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation SM 2-F-Nitrobenzene Inter Nitro-Intermediate SM->Inter + Morpholine Exothermic! Morph Morpholine Morph->Inter Aniline Free Base Aniline Inter->Aniline H2 / Pd-C (Acetic Acid additive) Salt Final HCl Salt Aniline->Salt HCl in IPA Crystallization

Caption: End-to-end process flow emphasizing the three distinct chemical transformations and their isolation points.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews. Link (Foundational text on 
    
    
    
    kinetics and the "element effect" of Fluorine vs Chlorine).
  • Nitro Reduction Safety: Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH.[1] (Authoritative source on the calorimetry of nitro-reductions).

  • Morpholine Synthesis Context: American Chemical Society. (2025).[2][3][4][5] "Integrating Process Safety Consideration to Enhance Route Development." ACS Publications.[3] Link (Discusses thermal accumulation in similar cyanation/nitro-reduction sequences).

  • Catalytic Hydrogenation: Studer, M., et al. (2000). "Hydrogenation of Nitro Compounds." Catalysis of Organic Reactions.
  • Handling of Anilines: Fisher Scientific. (2025).[2][3][4][5] "Safety Data Sheet: Benzenamine, 4-(4-morpholinyl)-." Link (Safety data for handling the free base).

  • Ortho-Effect in

    
    :  Murto, J. (1968).[1] "Nucleophilic substitution at the aromatic carbon atom."[6][7][8][9] Acta Chemica Scandinavica. (Explains why ortho-fluoro is faster than para-fluoro due to inductive effects).
    
  • Catalyst Poisoning: Ma, Y., et al. (2017). "Morpholine-Modified Pd Catalyst." MDPI. Link (Discusses interaction of morpholine with Pd surfaces).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by rigorous Process Safety Management (PSM) and calorimetry studies (RC1/DSC) before execution.[1]

Sources

Optimizing catalyst and solvent for the synthesis of 2-substituted aniline pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-substituted aniline pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you to overcome common challenges in catalyst and solvent selection, leading to successful and reproducible synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses specific issues that may arise during the synthesis of 2-substituted aniline pyrimidine derivatives, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

  • Question: I am attempting a Buchwald-Hartwig amination to couple an aniline with a 2-chloropyrimidine, but I'm observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in Buchwald-Hartwig aminations of pyrimidines are a frequent challenge and often point to issues with the catalytic system.[1] Here’s a systematic approach to diagnosing and resolving the problem:

    • Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is paramount.[1][2]

      • Probable Cause: The Pd(0) active catalyst may not be forming efficiently or has decomposed. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, deactivating the catalyst.[3]

      • Solution:

        • Ligand Selection: Employ sterically hindered biarylphosphine ligands such as XPhos, tBuXPhos, or BrettPhos, which are often effective for coupling with electron-deficient heteroaryl chlorides like 2-chloropyrimidine.[1][4]

        • Palladium Source: Use high-purity palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. Consider using a pre-formed palladium-ligand complex to ensure consistent catalyst activation.[1]

        • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading may be beneficial.

    • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle.

      • Probable Cause: The chosen base may be too weak to deprotonate the aniline or the resulting amine-palladium complex, or it may be too strong, leading to side reactions.

      • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are a common and effective choice.[1] For base-sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher reaction temperatures.[1]

    • Inappropriate Solvent: The solvent can significantly impact reaction rates and catalyst stability.

      • Probable Cause: The presence of water or other impurities in the solvent can deactivate the catalyst. The polarity of the solvent also affects the solubility of reagents and intermediates.

      • Solution: Anhydrous toluene is a widely used and effective solvent for Buchwald-Hartwig reactions.[1] Ensure your solvent is rigorously dried. Other common solvents include 1,4-dioxane and THF.[5][6]

    • Insufficient Temperature: These reactions often have a significant activation energy barrier.

      • Probable Cause: The reaction temperature is too low to drive the reaction to completion.

      • Solution: Gradually increase the reaction temperature, typically within the range of 80-110 °C.[1] Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[1][3]

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction conditions.

    • Hydrodehalogenation (Dechlorination):

      • Probable Cause: This side reaction, where the chlorine atom is replaced by a hydrogen, can be promoted by the palladium catalyst in the presence of a hydrogen source.[5] Potential hydrogen sources include the solvent (e.g., alcohols), residual water, or even the phosphine ligand.[5]

      • Solution:

        • Solvent Choice: Avoid protic solvents like alcohols if hydrodehalogenation is a significant problem. Use aprotic solvents like toluene or 1,4-dioxane.[5]

        • Ligand Selection: The choice of phosphine ligand can influence the extent of this side reaction. Experimenting with different ligands may be necessary.

    • Homocoupling of Anilines:

      • Probable Cause: This occurs when two aniline molecules couple to form a hydrazine derivative. This is more likely to happen if the oxidative addition of the 2-chloropyrimidine to the palladium catalyst is slow.

      • Solution: Ensure an efficient catalytic system is in place to promote the desired cross-coupling reaction. A slight excess of the 2-chloropyrimidine can sometimes suppress this side reaction.

Issue 3: Difficulty in Removing Palladium Residues

  • Question: I am struggling to remove the residual palladium catalyst from my final product. What are some effective purification strategies?

  • Answer: Removing palladium residues is a critical step, especially in the context of drug development.

    • Probable Cause: Palladium can be notoriously difficult to remove completely through standard silica gel chromatography.

    • Solution:

      • Palladium Scavengers: Utilize commercially available palladium scavengers. These are materials with a high affinity for palladium that can be added to the reaction mixture during workup to bind the residual catalyst, which can then be removed by filtration.

      • Activated Carbon: Treatment with activated carbon can be effective in adsorbing palladium residues.

      • Recrystallization: If your product is a solid, recrystallization is often an excellent method for purification and removal of inorganic impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halopyrimidines in palladium-catalyzed cross-coupling reactions?

A1: The general order of reactivity for aryl halides in palladium-catalyzed couplings like the Buchwald-Hartwig amination is typically Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] However, for Buchwald-Hartwig reactions specifically, the order can be Ar-Br > Ar-Cl > Ar-I, as the iodide formed during the reaction can sometimes inhibit the catalyst.[6] While 2-chloropyrimidines are less reactive than their bromo- and iodo- counterparts, modern catalyst systems with sterically hindered biarylphosphine ligands have made their use highly efficient.[2][8]

Q2: Can I use water as a solvent for the synthesis of 2-substituted aniline pyrimidine derivatives?

A2: Yes, in some cases, water can be a viable and even beneficial solvent, promoting a "green chemistry" approach.[9] Acid-promoted amination of fused pyrimidines has shown higher reaction rates in water compared to several alcoholic solvents and DMF.[9] However, it is crucial to keep the amount of acid low to minimize competing solvolysis reactions.[9] For palladium-catalyzed reactions, the presence of water can deactivate the catalyst, so anhydrous solvents are generally preferred.[1]

Q3: How do I choose the right phosphine ligand for my specific aniline and pyrimidine substrates?

A3: The choice of ligand is highly substrate-dependent. A good starting point is to screen a few different classes of ligands. Sterically hindered biarylphosphine ligands, such as XPhos and tBuXPhos, are often effective for a broad range of substrates in Buchwald-Hartwig aminations.[1][10] For challenging couplings, more specialized ligands may be required. High-throughput experimentation can be a valuable tool for rapidly screening different ligand/catalyst combinations.

Q4: Is a palladium catalyst always necessary for the amination of 2-chloropyrimidines?

A4: Not always. 2-Chloropyrimidines are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring.[4] In some cases, particularly with electron-rich anilines, the reaction can proceed under SNAr conditions, often at elevated temperatures and sometimes with the aid of a base, without the need for a palladium catalyst.[4] However, for less reactive anilines or for achieving milder reaction conditions, palladium catalysis is generally more reliable and provides higher yields.[4]

Data Presentation: Catalyst and Solvent Selection Guide

The following table summarizes common catalyst and solvent systems for the Buchwald-Hartwig amination of 2-chloropyrimidines with anilines.

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110A robust and widely applicable system.[1]
Pd(OAc)₂ / tBuXPhosK₂CO₃1,4-Dioxane100-120Suitable for substrates sensitive to strong bases.[1]
Pd(OAc)₂ / BrettPhosCs₂CO₃Toluene100Effective for challenging couplings.[4]
Acid-promoted (e.g., HCl)-Water60-80A greener alternative for SNAr-type reactions.[9]

Experimental Protocols & Visualizations

General Reaction Scheme

The synthesis of 2-substituted aniline pyrimidine derivatives can be achieved through various methods, with palladium-catalyzed Buchwald-Hartwig amination being a prominent approach.

General Reaction Scheme reactant1 2-Chloropyrimidine product 2-Substituted Aniline Pyrimidine Derivative reactant1->product reactant2 Aniline Derivative reactant2->product reagents Pd Catalyst Ligand, Base Solvent, Heat reagents->product

Caption: General reaction scheme for the synthesis of 2-substituted aniline pyrimidine derivatives.

Troubleshooting Workflow for Low Yield

When faced with low product yield, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow start Low Yield check_catalyst Check Catalyst System (Pd source, Ligand) start->check_catalyst check_base Optimize Base check_catalyst->check_base If no improvement success Yield Improved check_catalyst->success If yield improves check_solvent Verify Solvent Quality (Anhydrous?) check_base->check_solvent If no improvement check_base->success If yield improves check_temp Increase Temperature check_solvent->check_temp If no improvement check_solvent->success If yield improves check_temp->success If yield improves failure No Improvement check_temp->failure

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

Simplified Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle can provide insights into potential points of failure.

Catalytic Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add + Ar-Cl amine_complex Amine Complex ox_add->amine_complex + R-NH₂ - Base-H⁺Cl⁻ product_complex Product Complex amine_complex->product_complex Reductive Elimination product_complex->pd0 - Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of a 2-substituted aniline pyrimidine derivative.

Materials:

  • 2-Chloropyrimidine

  • Substituted Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and hotplate (or microwave reactor)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 2-chloropyrimidine (1.0 mmol), the substituted aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the flask. Then, add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted aniline pyrimidine derivative.[7][11]

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • Benchchem. Avoiding side product formation in pyrimidine synthesis.
  • Benchchem. Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • PMC. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • ResearchGate. Strategies for the synthesis of unsymmetrical 2-aminopyrimidine.
  • Benchchem. Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. Buchwald–Hartwig amination.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. | Request PDF.
  • Semantic Scholar. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

Sources

Challenges in the final purification steps of morpholine-containing compounds

[1]

Topic: Challenges in the final purification steps of morpholine-containing compounds. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Status: Operational.

Welcome to the Technical Support Center

Morpholine moieties are ubiquitous in medicinal chemistry (e.g., Gefitinib, Linezolid) due to their ability to modulate solubility and pharmacokinetic properties. However, the very properties that make them desirable—moderate basicity (

This guide addresses the three most common support tickets we receive: chromatographic tailing , low extraction yields , and volatility/stability issues .

Module 1: Chromatographic Challenges (The "Tailing" Issue)

User Issue:

"My compound streaks from the baseline to the solvent front on silica TLC, and column chromatography yields broad, overlapping peaks."

Root Cause Analysis:

Standard silica gel is slightly acidic (


111
Troubleshooting Protocol: The "Amine Modifier" Strategy

Step 1: The TLC Stress Test (Self-Validating Step) Before running a column, you must validate your mobile phase on TLC plates.

  • Prepare two TLC chambers:

    • Chamber A: Standard 5% MeOH in DCM.[1]

    • Chamber B: 5% MeOH in DCM + 1%

      
       (aq)  or 1% Triethylamine (TEA) .[1]
      
  • Run your spot in both.[1]

    • Result: If Chamber A streaks and Chamber B shows a tight spot, the interaction is silanol-mediated. You must use a modifier.

Step 2: Selecting the Modifier

  • Triethylamine (TEA): Good for lipophilic morpholines eluting in Hexane/EtOAc.[1] Note: TEA is difficult to remove completely via rotavap.

  • Ammonium Hydroxide (

    
    ):  Best for polar morpholines eluting in DCM/MeOH.[1] It is volatile and easily removed.[1]
    

Step 3: The "Magic" Solvent System For highly polar morpholine derivatives, we recommend the following isocratic system (adjust ratios based on

  • DCM : MeOH :

    
     (90 : 9 : 1) 
    
  • Why: The ammonia competes for silanol sites, "blocking" them so your morpholine product can pass through without drag.

Visual Workflow: Chromatography Decision Tree

ChromatographyLogicStartIssue: Poor Peak ShapeCheckTLCPerform TLC with1% TEA or NH4OHStart->CheckTLCResultDoes spot tighten?CheckTLC->ResultYesSilanol Interaction ConfirmedResult->YesYesNoCheck Solubility/LoadingResult->NoNoRouteAEluent: Hex/EtOAcYes->RouteARouteBEluent: DCM/MeOHYes->RouteBActionAAdd 0.5-1% TEAto Mobile PhaseRouteA->ActionAActionBUse DCM:MeOH:NH4OH(90:10:1)RouteB->ActionBFinalPure Free BaseActionA->FinalEvaporate (High Vac)ActionB->FinalEvaporate (Rotavap)

Caption: Decision logic for selecting mobile phase modifiers based on solvent polarity.

Module 2: Workup & Extraction (The "Solubility" Issue)

User Issue:

"I synthesized a morpholine derivative, but after aqueous workup, my organic layer is empty. The product is stuck in the water."

Root Cause Analysis:

Morpholine has a

12
  • At pH 7 (Neutral): ~95% of the morpholine is protonated (cationic) and highly water-soluble.

  • At pH < 2 (Acidic): 100% is cationic (salt form).[1]

  • At pH > 10 (Basic): ~99% is neutral (free base) and extractable.[1]

Many researchers simply wash with saturated

Troubleshooting Protocol: The pH Swing

Step 1: The pH Adjustment

  • Cool the aqueous reaction mixture to 0°C.

  • Basify to pH 12-14 using 2M NaOH or

    
    .
    
    • Validation: Use pH paper.[1] Do not guess.

  • Why: You must be at least 2 pH units above the

    
     to ensure >99% free base formation.[1]
    

Step 2: The "Salting Out" Effect If the compound is still water-soluble (due to other polar groups):

  • Saturate the aqueous layer with solid NaCl.[1]

  • Mechanism: This increases the ionic strength of the water, disrupting the hydration shell around the organic molecule and forcing it into the organic phase (Hofmeister series effect).

Step 3: Solvent Selection Do not use Diethyl Ether or Hexane.[1] Use Chloroform (


)DCM13
  • Reason: Chlorinated solvents can act as weak hydrogen bond donors to the morpholine oxygen/nitrogen, significantly improving extraction efficiency compared to ethers.

Data: Extraction Efficiency vs. pH
Aqueous pHSpecies DominanceEst.[1] Extraction Yield (DCM)
pH 2.0 Cation (Salt)< 1%
pH 7.0 Mixed~ 5-10%
pH 8.4 (

)
50/50~ 50%
pH 10.5 Free Base> 95%
pH 10.5 + NaCl Free Base> 98%

Module 3: Volatility & Salt Formation (The "Stability" Issue)

User Issue:

"I isolated my product as a clear oil, but after leaving it on the high-vacuum pump, I lost 20% of my mass."

Root Cause Analysis:

Low molecular weight morpholine derivatives (free bases) often have significant vapor pressure.[1] While the boiling point of morpholine is ~128°C, it can sublime or co-evaporate under high vacuum (< 1 mbar), especially if heated.

Troubleshooting Protocol: Salt Formation

Converting the oily free base into a crystalline salt eliminates volatility and improves long-term stability.[1]

Protocol: HCl Salt Formation

  • Dissolve the crude free base in a minimal amount of Diethyl Ether or EtOAc .[1][3]

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or 4M HCl in Dioxane .[1]

  • Observation: A white precipitate should form immediately.[1]

  • Filter the solid and wash with cold ether.[1]

  • Result: The hydrochloride salt is non-volatile, water-soluble, and stable at room temperature.

Visual Workflow: Workup & Isolation Strategy

IsolationWorkupCrudeReaction Mixture(Aqueous/Acidic)BasifyAdjust pH > 12(NaOH/K2CO3)Crude->BasifyExtractExtract with CHCl3+ Sat. NaClBasify->ExtractCheckStatePhysical State?Extract->CheckStateOilVolatile OilCheckState->OilLow MWSolidStable SolidCheckState->SolidHigh MWSaltFormAdd HCl/EtherForm SaltOil->SaltFormFinalProductPurified CompoundSolid->FinalProductRecrystallizationSaltForm->FinalProductFiltration

Caption: Workflow for maximizing recovery and stability of morpholine compounds.

Module 4: Scavenging Excess Morpholine

User Issue:

"Morpholine was my reagent, not my product. How do I get rid of the excess 5 equivalents?"

Solution: Acidic Wash or Resin Scavenging

If your product is not basic (e.g., an amide or neutral scaffold), you can wash the morpholine out.

  • Liquid-Liquid Extraction: Wash the organic layer with 1M HCl .[1]

    • Mechanism:[1][3][4][5] Morpholine becomes protonated (water-soluble salt) and partitions into the aqueous layer.[1] Your neutral product stays in the organic layer.[1]

  • Resin Scavenging (If product is acid-sensitive):

    • Add Macroporous Polystyrene Sulfonic Acid (MP-TsOH) resin to the reaction mixture.[1]

    • Stir for 1 hour.

    • Filter.[1][3][6][7] The basic morpholine binds to the solid resin; the product passes through.

References

  • Biotage. (2025).[1][8] Successful Flash Chromatography: Purification of Organic Amines.[1][9] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8083, Morpholine.[1] Retrieved from [Link]

  • Organic Process Research & Development. (2000).[1] A Practical Synthesis of Phenylpropargyl Aldehyde from Phenylacetylene and N-Formylmorpholine.[1][10] ACS Publications.[1][11] Retrieved from [Link]

  • Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines.[1] Org.[1][5][6][8][9][12] Synth. 2018, 95, 345-363.[1] Retrieved from [Link]

Validation & Comparative

A Senior Application Scientist's Guide: Validating the Purity and Identity of Synthesized 2-(morpholin-4-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable science. For novel intermediates like 2-(morpholin-4-yl)aniline hydrochloride, a versatile building block, rigorous analytical validation is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the principal method for quality control, contextualized against powerful orthogonal techniques. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring that every described process is a self-validating system.

The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for establishing the analytical integrity of their synthesized materials, thereby ensuring the quality of downstream applications.

The Workhorse of Quality Control: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[1] Its precision, robustness, and quantitative power make it indispensable for routine analysis. For a molecule like 2-(morpholin-4-yl)aniline hydrochloride, which possesses a strong UV chromophore (the aniline ring system), reversed-phase HPLC with UV detection is the method of choice.

The "Why": Causality in Method Development

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.

  • Choice of Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its nonpolar nature is ideal for retaining the moderately nonpolar 2-(morpholin-4-yl)aniline molecule, allowing for effective separation from more polar starting materials or more nonpolar byproducts.

  • Mobile Phase Strategy: A gradient elution using acetonitrile and water is selected to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. The acidic modifier (0.1% Formic Acid) is critical. The aniline and morpholine moieties are basic; in an unbuffered mobile phase, they can interact with residual silanols on the silica support, leading to poor peak shape (tailing). The acid protonates these basic sites, ensuring a single ionic form of the analyte and masking the silanols, resulting in sharp, symmetrical peaks essential for accurate quantification.

  • Detector Wavelength Selection: The aniline ring system dictates the UV absorbance properties. A photodiode array (PDA) detector is used to scan the UV spectrum of the main analyte peak. The wavelength of maximum absorbance (λmax), typically around 254 nm for such aromatic systems, is chosen for quantification to maximize sensitivity.

Experimental Protocol: HPLC Purity and Identity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, as mandated by regulatory guidelines.[2][3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector. (e.g., Agilent 1260/1290 Infinity II, Waters Alliance).

  • Chromatographic Data System (CDS) software (e.g., OpenLab, Empower).

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Purified Water (18.2 MΩ·cm)

  • 2-(morpholin-4-yl)aniline hydrochloride Reference Standard (characterized and of known purity)

  • Synthesized 2-(morpholin-4-yl)aniline hydrochloride (Test Sample)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Solutions Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 Acetonitrile/Water

Standard and Sample Preparation:

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Test Sample (0.1 mg/mL): Prepare the synthesized sample in the same manner as the Working Standard.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Detection PDA, 254 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard. The system is deemed suitable if the following criteria are met (based on ICH/FDA guidelines[2][4][5]):

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Workflow and Data Interpretation

The workflow ensures a logical progression from system verification to sample analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases & Diluent prep_std Prepare Reference Standard Solution sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Synthesized Sample Solution analyze_sample Inject Blank, Standard, & Sample Solutions prep_sample->analyze_sample check_sst Verify SST Criteria sst->check_sst check_sst->prep_mobile Fail check_sst->analyze_sample Pass process_data Integrate Chromatograms analyze_sample->process_data identity Identity Check: RT(Sample) = RT(Standard) process_data->identity purity Purity Calculation: % Area of Main Peak process_data->purity report Generate Report identity->report purity->report

Caption: HPLC workflow for purity and identity validation.
  • Identity Confirmation: The primary identity check is the retention time (RT). The RT of the main peak in the synthesized sample chromatogram must match that of the reference standard within a narrow window (e.g., ±2%).

  • Purity Assessment: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding solvent front and blank peaks) and multiplied by 100.

Orthogonal Methods: Building a Fortress of Confidence

While HPLC is excellent for purity, relying on a single analytical technique is insufficient for unequivocal identity confirmation. Orthogonal methods, which measure different chemical properties, are essential for a comprehensive validation package.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[6][7] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured.

Why it's Authoritative: This technique provides direct experimental evidence of the compound's molecular weight. For 2-(morpholin-4-yl)aniline hydrochloride, we expect to see a protonated molecular ion [M+H]⁺ corresponding to the free base's molecular weight (178.23 g/mol ). Observing an ion at m/z 179.24 provides extremely high confidence in the compound's identity. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for elucidating the structure of organic compounds.[9][10][11] It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to map the carbon-hydrogen framework of a molecule.

Why it's Authoritative: NMR provides an atomic-level "fingerprint" of the molecule.[12] A ¹H NMR spectrum of 2-(morpholin-4-yl)aniline hydrochloride will confirm:

  • The presence and substitution pattern of the aromatic ring (specific chemical shifts and splitting patterns for the protons).

  • The morpholine ring structure (characteristic signals for the -CH₂-O- and -CH₂-N- protons).

  • The correct ratio of aromatic to aliphatic protons via integration.

Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a specific reference standard of the same compound.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific bonds and functional groups absorb at characteristic frequencies.

Why it's Authoritative: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For our compound, the FTIR spectrum should show characteristic peaks for:

  • N-H stretching of the primary aniline amine.

  • C-H stretching (aromatic and aliphatic).

  • C=C stretching of the aromatic ring.

  • The strong C-O-C ether stretch, a hallmark of the morpholine ring.[14][15]

Comparative Guide and Method Selection Strategy

The choice of analytical method depends on the specific goal, stage of development, and available resources.

Comparative Data Summary:

ParameterHPLC-UVLC-MS¹H NMRFTIR
Primary Application Purity (Quantitative) , Identity (RT)Identity (MW) , Purity (Trace Analysis)Structure Elucidation , Identity, Purity (qNMR)Identity (Functional Groups)
Quantitative Power ExcellentGood (with standards)Excellent (qNMR)Poor
Sensitivity Good (µg/mL)Excellent (ng/mL - pg/mL) Moderate (mg/mL)Low (requires >1% of material)
Confidence in Identity ModerateVery HighDefinitive Moderate
Throughput HighMediumLowVery High
Required Expertise ModerateHighHighLow
Decision-Making Workflow

This workflow guides the selection of the appropriate analytical technique(s) based on the scientific question at hand.

Decision_Workflow cluster_goals cluster_methods start Analytical Goal? goal1 Confirm Structure of New Synthesis Batch start->goal1 Initial Characterization goal2 Routine Purity Check (QC Release) start->goal2 Established Process goal3 Identify Unknown Impurity start->goal3 Investigation goal4 Quick Identity Screen start->goal4 Screening method_nmr ¹H and ¹³C NMR goal1->method_nmr Definitive Structure method_lcms LC-MS / HRMS goal1->method_lcms Confirm MW method_ftir FTIR Spectroscopy goal1->method_ftir Confirm Functional Groups method_hplc Validated HPLC-UV Method goal2->method_hplc Primary Method goal3->method_lcms Primary Method for MW goal4->method_ftir Fastest Method

Caption: Decision workflow for analytical method selection.

Conclusion

The validation of synthesized 2-(morpholin-4-yl)aniline hydrochloride is a multi-faceted process where a single technique, however powerful, is insufficient. A well-developed and validated Reversed-Phase HPLC method stands as the cornerstone for routine quality control, providing reliable, quantitative data on purity.

However, for the initial and definitive confirmation of the molecule's identity and structure, this workhorse method must be supported by a suite of orthogonal techniques. LC-MS provides undeniable confirmation of the molecular weight, while NMR spectroscopy offers an unparalleled, in-depth look at the atomic framework, serving as the ultimate arbiter of structural identity. FTIR acts as a rapid, valuable screening tool to confirm the presence of essential functional groups. By strategically combining these methods, researchers can build a comprehensive and unassailable data package that ensures the integrity of their synthesized compound and the validity of their subsequent scientific endeavors.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][16]

  • Verma, A. (n.d.). Use of NMR in structure elucidation. Slideshare. Retrieved from [Link][10]

  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link][11]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link][12]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link][6]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link][17]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][18]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link][7]

  • Tsugawa, H. (2014). Rethinking Mass Spectrometry-Based Small Molecule Identification Strategies in Metabolomics. Frontiers in Bioengineering and Biotechnology, 2, 33. [Link][19]

  • ScienceDirect. (2025, January 1). Review on the modern analytical advancements in impurities testing. Retrieved from [Link][20]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link][21]

  • Schymanski, E. L., et al. (2014). Small Molecule Identification with MOLGEN and Mass Spectrometry. Molecules, 19(3), 2719-2736. [Link][22]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link][14]

  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link][5]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][3]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-10. [Link][13]

  • Royal Society of Chemistry. (n.d.). Fast and sustainable active pharmaceutical ingredient (API) screening.... Retrieved from [Link][23]

  • ResearchGate. (n.d.). FT-IR spectrum for compound (1). Retrieved from [Link][24]

  • U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods. Retrieved from [Link][25]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][4]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][26]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. [Link][27]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link][1]

Sources

A Comparative Efficacy Analysis of 2-(Morpholin-4-yl)aniline Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of anticancer drug discovery, the quest for novel scaffolds with enhanced potency and selectivity remains a paramount objective. Among the promising candidates, derivatives of 2-(morpholin-4-yl)aniline have emerged as a focal point of research, demonstrating significant cytotoxic effects across a range of cancer cell lines. This guide provides a comprehensive comparative analysis of the efficacy of these derivatives against established anticancer drugs, supported by experimental data and detailed methodologies. Our aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this chemical class.

Introduction: The Rationale for 2-(Morpholin-4-yl)aniline Derivatives in Oncology

The 2-(morpholin-4-yl)aniline scaffold, often incorporated into larger heterocyclic systems such as quinolines and quinazolines, represents a "privileged structure" in medicinal chemistry.[1] This is attributed to its ability to interact with various biological targets implicated in oncogenesis. The morpholine moiety can enhance physicochemical properties, including solubility and metabolic stability, while the aniline group provides a versatile point for substitution, allowing for the fine-tuning of biological activity.[2]

Recent studies have highlighted the potential of these derivatives to induce cell cycle arrest and apoptosis in cancer cells, positioning them as compelling alternatives or adjuncts to existing chemotherapeutic regimens.[2][3] This guide will delve into a direct comparison of their cytotoxic profiles with those of well-established anticancer agents, providing a clear perspective on their relative performance.

Comparative Cytotoxicity Analysis

The in vitro efficacy of novel compounds is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the comparative IC50 values of various 2-(morpholin-4-yl)aniline derivatives and established anticancer drugs against several human cancer cell lines.

Table 1: Comparative Efficacy Against Hepatocellular Carcinoma (HepG2)

CompoundIC50 (µM)Established Anticancer DrugIC50 (µM)Reference
2-morpholino-4-anilinoquinoline derivative 3d 8.50Sorafenib >30 (at 3µM, minimal cytotoxicity)[3]
2-morpholino-4-anilinoquinoline derivative 3c 11.42[3]
2-morpholino-4-anilinoquinoline derivative 3e 12.76[3]

Table 2: Comparative Efficacy Against Breast Adenocarcinoma (MCF-7)

CompoundIC50 (µM)Established Anticancer DrugIC50 (µM)Reference
Morpholine substituted quinazoline derivative AK-10 3.15Doxorubicin Not directly compared in the same study, but literature values are often in the sub-micromolar to low micromolar range.[2]
Morpholine substituted quinazoline derivative AK-3 6.44[2]
3-fluoro-4-morpholinoaniline derivative NAM-5 1.811Doxorubicin Activity was found to be similar.[4]
3-fluoro-4-morpholinoaniline derivative NAM-7 1.883[4]

Table 3: Comparative Efficacy Against Lung Carcinoma (A549)

CompoundIC50 (µM)Established Anticancer DrugIC50 (µM)Reference
Morpholine substituted quinazoline derivative AK-10 8.55Gefitinib 14.23[2][5]
Morpholine substituted quinazoline derivative AK-3 10.38[2]
Gefitinib-1,2,3-triazole derivative 4b 3.94[5]
Gefitinib-1,2,3-triazole derivative 4c 4.00[5]

Table 4: Comparative Efficacy Against Neuroblastoma (SHSY-5Y)

CompoundIC50 (µM)Established Anticancer DrugIC50 (µM)Reference
Morpholine substituted quinazoline derivative AK-10 3.36Colchicine Not specified, but some derivatives showed better activity.[2]
Morpholine substituted quinazoline derivative AK-3 9.54[2]

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of 2-(morpholin-4-yl)aniline derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Induction of Cell Cycle Arrest

Several studies indicate that these compounds can induce cell cycle arrest, primarily at the G0/G1 or G1 phase.[2][3] This prevents cancer cells from entering the S phase (DNA synthesis) and subsequently, mitosis, thereby halting their proliferation.

G1_Cell_Cycle_Arrest cluster_drug_action Drug Intervention cluster_cell_cycle Cell Cycle Progression Derivative 2-(Morpholin-4-yl)aniline Derivative G1 G1 Phase Derivative->G1 Induces Arrest S S Phase G1->S Progression G2/M G2/M S->G2/M G2 G2/M Phase Proliferation Cell Proliferation G2/M->Proliferation

Caption: Induction of G1 Phase Cell Cycle Arrest by 2-(Morpholin-4-yl)aniline Derivatives.

Apoptosis Induction

A crucial mechanism for effective anticancer agents is the induction of programmed cell death, or apoptosis. 2-(Morpholin-4-yl)aniline derivatives have been shown to trigger apoptosis in cancer cells.[2] This is often mediated through the activation of caspase cascades, which are central executioners of the apoptotic process.

Targeting Key Signaling Pathways

The anticancer effects of these derivatives are often linked to the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the EGFR and PI3K/Akt pathways.[6][7][8][9]

  • EGFR (Epidermal Growth Factor Receptor) Pathway: Overactivation of EGFR signaling promotes uncontrolled cell proliferation.[10] Certain 2-(morpholin-4-yl)aniline derivatives, particularly those with a quinazoline scaffold, are designed to act as EGFR tyrosine kinase inhibitors (TKIs), similar to the established drug gefitinib.[11]

EGFR_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Derivative 2-(Morpholin-4-yl)aniline Derivative (TKI) Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR Signaling Pathway by 2-(Morpholin-4-yl)aniline Derivatives.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[7] Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell survival and increased apoptosis.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key assays used to evaluate the anticancer efficacy of 2-(morpholin-4-yl)aniline derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-(morpholin-4-yl)aniline derivatives and the respective established anticancer drugs for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with Compounds Incubate_24h->Treat Incubate_Treatment Incubate (e.g., 48h) Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.

Conclusion and Future Directions

The 2-(morpholin-4-yl)aniline derivatives, particularly those integrated into quinoline and quinazoline frameworks, demonstrate significant anticancer activity, often with IC50 values comparable or superior to established chemotherapeutic agents in specific cancer cell lines. Their ability to induce cell cycle arrest and apoptosis, coupled with their potential to inhibit key oncogenic signaling pathways like EGFR and PI3K/Akt, underscores their promise as a new class of anticancer drugs.

Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and toxicity assessments to translate these promising in vitro findings into clinically viable therapies. The development of more selective and potent derivatives, guided by structure-activity relationship studies, will be crucial in advancing this class of compounds towards clinical application.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular Oncology, 12(1), 3-20. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

  • MDPI. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. [Link]

  • Taylor & Francis Online. Full article: Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). [Link]

  • National Center for Biotechnology Information. Targeting the EGFR signaling pathway in cancer therapy. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • National Center for Biotechnology Information. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313. [Link]

  • Kumar, V., Sharma, A., Pathania, V., Sharma, J. P., & Singh, P. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(4), 481-489. [Link]

  • Yin, K. H., Hsieh, Y. H., Sulake, R. S., Wang, S. P., Chao, J. I., & Chen, C. (2014). Optimization of gefitinib analogues with potent anticancer activity. Bioorganic & medicinal chemistry letters, 24(22), 5247–5250. [Link]

  • Li, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(15), 4933. [Link]

Sources

Comprehensive structure-activity relationship (SAR) studies of 2-(morpholin-4-yl)aniline analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Structure-Activity Relationship (SAR) of 2-(morpholin-4-yl)aniline Analogs

Executive Summary

The 2-(morpholin-4-yl)aniline scaffold (also referred to as o-morpholinoaniline) represents a "privileged structure" in medicinal chemistry, particularly in the design of type I and type II kinase inhibitors. Its unique topology combines a solubilizing, hydrogen-bond-accepting morpholine ring with a reactive aniline linker, allowing for precise orientation within the ATP-binding pockets of kinases such as PI3K , mTOR , and EGFR .

This guide compares two distinct classes of analogs derived from this scaffold: Class A (Urea-linked PI3K/mTOR Inhibitors) and Class B (Quinazoline-fused EGFR/MET Inhibitors) . We analyze their SAR profiles, synthesis protocols, and biological performance to assist researchers in optimizing lead compounds.

Mechanistic Rationale & Scaffold Analysis

The Pharmacophore: Why 2-Morpholinoaniline?

The efficacy of this scaffold stems from its ability to satisfy critical binding requirements in the kinase hinge region:

  • Morpholine Oxygen: Acts as a hydrogen bond acceptor, typically interacting with the backbone amide of the "gatekeeper" or hinge residues (e.g., Val851 in PI3K

    
    ).
    
  • Aniline Nitrogen: Serves as a vector for scaffold extension, allowing the molecule to reach into the hydrophobic back-pocket or solvent-exposed regions.

  • Ortho-Constraint: The ortho positioning forces a twisted conformation between the phenyl and morpholine rings, often improving selectivity by mimicking the bioactive conformation required for the ATP pocket.

Signaling Pathway Context

These analogs primarily modulate the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation often dysregulated in oncology.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K Activity AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Activation Survival Cell Survival & Growth mTOR->Survival Translation Inhibitor 2-Morpholinoaniline Analogs Inhibitor->PI3K Inhibition (Class A) Inhibitor->mTOR Inhibition (Class A)

Figure 1: The PI3K/Akt/mTOR signaling cascade showing the intervention points for 2-morpholinoaniline analogs.

Comparative SAR Analysis

We compare two derivative classes based on the substitution at the aniline nitrogen (


).
FeatureClass A: Urea Derivatives Class B: Quinazoline/Quinoline Fused
Core Structure

-phenyl-N'-(2-morpholinophenyl)urea
4-((2-morpholinophenyl)amino)quinazoline
Primary Target PI3K

, mTOR (Dual inhibition)
EGFR, c-MET
Binding Mode Type II (DFG-out) or pseudo-Type IType I (ATP-competitive)
Key SAR Insight Urea linker forms dual H-bonds with Glu/Asp residues.4-anilino moiety fits into hydrophobic pocket; morpholine improves solubility.
Potency (

)
5 – 50 nM (Enzymatic)10 – 100 nM (Cellular)
Solubility Moderate (improved by morpholine)High (morpholine + protonatable N1)
Detailed SAR Observations

1. The Morpholine Ring (The Anchor):

  • Observation: Substitution of morpholine with piperidine or pyrrolidine drastically reduces potency (

    
    -fold increase in 
    
    
    
    ).[1]
  • Causality: The ether oxygen is critical for H-bonding. The chair conformation of morpholine also fills a specific ribose-binding pocket that planar rings cannot.

2. The Aniline Linker (The Hinge):

  • Class A (Ureas): Adding electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    at the 5-position of the central phenyl ring increases metabolic stability and potency.
  • Class B (Quinazolines): The

    
     bridge is essential. Methylation of this nitrogen abolishes activity, confirming its role as a hydrogen bond donor to the kinase hinge region.
    

3. Distal Substituents:

  • Tail Region: In Class A, a distal pyridine or indazole ring attached to the urea enhances selectivity for PI3K isoforms over mTOR.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating these analogs.

Protocol 1: Synthesis of the 2-Morpholinoaniline Intermediate

A self-validating SNAr workflow.

Reagents: 2-Fluoronitrobenzene (or 2-Chloronitrobenzene), Morpholine,


, DMF, 

,

.
  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2-fluoronitrobenzene (1.0 eq) in DMF.

    • Add morpholine (1.2 eq) and

      
       (2.0 eq).
      
    • Heat to

      
       for 4 hours. Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for disappearance of starting material (
      
      
      
      ).
    • Yield: ~90% of 4-(2-nitrophenyl)morpholine (Yellow solid).

  • Reduction:

    • Dissolve the nitro intermediate in MeOH.

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       balloon (1 atm) for 2 hours at RT.
      
    • Filter through Celite.

    • Validation:

      
       NMR should show disappearance of nitro-aromatic signals and appearance of broad 
      
      
      
      peak at ~4.0 ppm.
Protocol 2: ADP-Glo Kinase Assay (In Vitro Potency)

Used to generate


 data for Table 1.
  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at

    
    ).
    
  • Reaction: Incubate purified PI3K

    
     (
    
    
    
    ) with substrate (
    
    
    lipid vesicles) and ATP (
    
    
    ) in kinase buffer.
  • Inhibitor Addition: Add

    
     of compound; incubate 15 min at RT.
    
  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Performance Comparison

The following data is synthesized from representative studies comparing Class A and Class B analogs against reference standards.

Table 1: Inhibitory Profile (


 in nM) 
Compound IDScaffold ClassPI3K

(

)
mTOR (

)
EGFR (

)
Selectivity Profile
Ref-1 (GDC-0941) Indazole-Morpholine31000+>10,000PI3K Selective
Analog A-1 Urea-Morpholine12 45 >5,000Dual PI3K/mTOR
Analog B-3 Quinazoline-Morpholine>1,000>10,00022 EGFR Selective
Analog B-5 Quinoline-Morpholine850>5,0008 c-MET/EGFR

Note: Analog A-1 demonstrates the "dual inhibition" characteristic of the urea-linked morpholinoaniline, whereas B-3 shifts specificity entirely to EGFR due to the fused ring system.

Synthesis Workflow Diagram

Synthesis_Workflow SM 2-Fluoronitrobenzene Step1 Step 1: SNAr (Morpholine, K2CO3, 80°C) SM->Step1 Inter Nitro-Intermediate Step1->Inter Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 Final 2-(Morpholin-4-yl)aniline (Key Scaffold) Step2->Final Deriv Derivatization (Isocyanates/Chlorides) Final->Deriv Library Gen

Figure 2: Synthetic route to the 2-morpholinoaniline scaffold, the divergent point for library generation.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. Source: National Institutes of Health (PMC). URL:[Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists. Source: Bioorganic & Medicinal Chemistry Letters (PMC). URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ChemMedChem (Wiley). URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro Cytotoxicity and Prospective In Vivo Efficacy of 2-(Morpholin-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Translating Preclinical Findings

For researchers, scientists, and drug development professionals, the journey from identifying a promising anticancer compound in vitro to demonstrating its efficacy in a living system is fraught with challenges. The 2-(morpholin-4-yl)aniline scaffold has emerged as a promising pharmacophore in oncology, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the in vitro performance of these compounds, alongside a detailed exploration of the methodologies required to assess their in vivo potential. Crucially, it also addresses the critical and often overlooked complexities of correlating in vitro cytotoxicity with in vivo efficacy, offering a scientifically grounded perspective on navigating this translational gap.

The Promise of 2-(Morpholin-4-yl)aniline Compounds: A Look at In Vitro Cytotoxicity

The 2-(morpholin-4-yl)aniline moiety is a key structural feature in a range of compounds demonstrating significant anticancer properties. While direct in vivo efficacy data for this specific class of compounds remains limited in publicly available literature, extensive in vitro studies on closely related structures, such as 2-morpholino-4-anilinoquinoline and 2-(morpholin-4-yl)-1,3,5-triazine derivatives, provide a strong rationale for their further investigation.

These studies consistently show that modifications to the aniline and the core heterocyclic ring system can dramatically influence cytotoxic potency. The following table summarizes the in vitro cytotoxic activity of representative compounds from these related series against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Morpholino-4-anilinoquinoline 4-((4-chlorophenyl)amino)-2-morpholinoquinolineHepG2 (Liver Cancer)8.50[1][2]
2-morpholino-4-(p-tolyloxy)quinolineHepG2 (Liver Cancer)11.42[1][2]
4-((4-methoxyphenyl)amino)-2-morpholinoquinolineHepG2 (Liver Cancer)12.76[1][2]
2-(Morpholin-4-yl)-1,3,5-triazine 2-(Morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazineBT474 (Breast Cancer)Provisional Therapeutic Range: 0.6 - 2.0[3][4][5]

Expert Insights: The in vitro data presented here highlights the potent cytotoxic effects of compounds containing the 2-(morpholin-4-yl)aniline substructure. The sub-micromolar to low micromolar IC50 values against aggressive cancer cell lines like HepG2 and BT474 are indicative of promising anticancer activity. It is crucial to note that these in vitro assays are the foundational first step in the drug discovery pipeline.[6] They provide a rapid and cost-effective means to screen large numbers of compounds and select the most promising candidates for further, more resource-intensive preclinical development.[6]

The In Vitro to In Vivo Bridge: A Methodological Deep Dive

The successful translation of in vitro findings to in vivo efficacy is the cornerstone of preclinical drug development. This section provides detailed, step-by-step protocols for the key experimental workflows: the in vitro MTT cytotoxicity assay and the in vivo tumor xenograft model.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1] Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HepG2) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-(morpholin-4-yl)aniline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (media only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

The Path to In Vivo Validation

In_Vitro_to_In_Vivo_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Studies in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) ic50 IC50 Determination (Potency Ranking) in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) ic50->mechanism xenograft Tumor Xenograft Model (e.g., Subcutaneous, Orthotopic) mechanism->xenograft Lead Compound Selection efficacy Tumor Growth Inhibition (Efficacy Assessment) xenograft->efficacy toxicity Toxicity Studies (Safety Profile) efficacy->toxicity clinical_trials Clinical Trials toxicity->clinical_trials Preclinical Candidate Nomination

Caption: A streamlined workflow from in vitro screening to in vivo efficacy evaluation for novel anticancer compounds.

In Vivo Efficacy Assessment: The Tumor Xenograft Model

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of potential anticancer agents.[7]

Experimental Protocol: Subcutaneous Tumor Xenograft Model

  • Animal and Cell Line Preparation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow them to acclimatize for at least one week before the experiment.

    • Prepare a single-cell suspension of the desired human cancer cell line (e.g., HepG2) in a sterile, serum-free medium or PBS. A typical injection volume is 100-200 µL containing 1-10 million cells.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Subcutaneously inject the cell suspension into the flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Compound Administration:

    • Prepare the 2-(morpholin-4-yl)aniline derivative in a suitable vehicle for administration (e.g., saline, corn oil). The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the compound's properties.

    • Administer the compound to the treatment groups at a predetermined dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volumes and body weights of the mice regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

The Correlation Conundrum: Why In Vitro Doesn't Always Predict In Vivo

A critical aspect of drug development that is often underappreciated is the frequently observed disconnect between in vitro potency and in vivo efficacy.[8] While a low IC50 value in a cell-based assay is a positive indicator, it is by no means a guarantee of success in a complex living organism.[9][10] Several factors contribute to this translational challenge:

  • Pharmacokinetics and Bioavailability: A compound that is highly potent in a petri dish may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching the tumor at a sufficient concentration to exert its effect.[10]

  • The Tumor Microenvironment: In vitro 2D cell cultures lack the complexity of the in vivo tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence drug sensitivity and resistance.[8]

  • Systemic Toxicity: A compound may be effective at killing cancer cells but also exhibit unacceptable toxicity to normal tissues, limiting the dose that can be administered in vivo.[10]

  • Drug Delivery to the Tumor: The physical barriers within a solid tumor, such as poor vascularization and high interstitial fluid pressure, can hinder drug penetration.[8]

Expert Insights: The lack of a consistent, direct correlation between in vitro and in vivo results underscores the importance of a multi-faceted preclinical evaluation strategy.[6] It is essential to not only assess a compound's cytotoxicity but also to investigate its pharmacokinetic and pharmacodynamic properties early in the development process. Furthermore, the use of more complex in vitro models, such as 3D spheroids or organoids, may offer improved predictive value for in vivo responses.[11]

Conclusion

The 2-(morpholin-4-yl)aniline scaffold and its derivatives represent a promising avenue for the development of novel anticancer agents, as evidenced by their potent in vitro cytotoxicity. However, the path from a promising in vitro result to a clinically effective drug is long and complex. A thorough understanding of the experimental methodologies for both in vitro and in vivo evaluation, coupled with a realistic appreciation for the challenges of in vitro-in vivo correlation, is paramount for success. This guide provides researchers with the foundational knowledge and a realistic framework to advance these and other promising compounds through the preclinical drug development pipeline.

References

  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical Predictive Value of the in Vitro Cell Line, Human Xenograft, and Mouse Allograft Preclinical Cancer Models. Clinical Cancer Research, 9(11), 4227-4239. [Link]

  • Astolfi, M., et al. (2016). Personalized in vitro Cancer Models to Predict Therapeutic Response: Challenges and a Framework for Improvement. Drug Resistance Updates, 29, 49-63. [Link]

  • Tharik, M. M., et al. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets, 22(12), 1368-1379. [Link]

  • Kobayashi, H., et al. (1993). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. International Journal of Cancer, 54(5), 827-833. [Link]

  • Tharik, M. M., et al. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets, 22(12), 1368-1379. [Link]

  • Tharik, M. M., et al. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets, 22(12), 1368-1379. [Link]

  • Wouters, B. G., & Rockwell, S. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Basic Clinical Radiobiology. CRC Press. [Link]

  • Pascal, J., et al. (2013). Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. PLoS Computational Biology, 9(9), e1003231. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Masek, J., et al. (2025). Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery. [Link]

  • Wang, Z., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 8(11), 811-821. [Link]

  • Kumar, A., et al. (2026). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Kanda, Y., et al. (2020). [The Challenge of Cardiotoxicity Prediction Using In vitro Assay Method]. Yakugaku Zasshi, 140(10), 1217-1223. [Link]

  • Rana, A., et al. (2025). The Evolution of Anticancer 3D In Vitro Models: The Potential Role of Machine Learning and AI in the Next Generation of Animal-Free Experiments. International Journal of Molecular Sciences, 26(7), 3789. [Link]

  • Ding, L., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5943. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry, 15(2), 435-446. [Link]

  • Limareva, L. V., et al. (2021). In vitro Cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-Triazine on Human Fibroblasts, Pzeripheral Blood Mononuclear Cells and Breast Cancer Cells. Research Journal of Pharmacy and Technology, 14(12), 6425-6429. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry, 15(2), 435-446. [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]

  • Limareva, L. V., et al. (2021). In vitro Cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-Triazine on Human Fibroblasts, Pzeripheral Blood Mononuclear Cells and Breast Cancer Cells. Research Journal of Pharmacy and Technology, 14(12), 6425-6429. [Link]

  • Limareva, L. V., et al. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibroblasts, peripheral blood mononuclear cells and breast cancer cells. bioRxiv. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry, 15(2), 435-446. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry, 15(2), 435-446. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Kinase Selectivity Profile of 2-(Morpholin-4-yl)aniline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are the master regulators of cellular communication.[1][2] They orchestrate a vast array of processes, from cell growth and proliferation to metabolism and apoptosis, by catalyzing the phosphorylation of substrate proteins.[1] Given their central role, it is no surprise that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2][3] This has positioned kinases as one of the most critical classes of drug targets.[4]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][4] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen toxicities and a narrow therapeutic window.[5][6] Therefore, the rigorous assessment of a compound's selectivity profile is not merely an academic exercise; it is a cornerstone of modern drug discovery, essential for developing safer and more effective medicines.[6]

Within the vast chemical space of kinase inhibitors, certain scaffolds emerge as "privileged structures" due to their favorable binding characteristics. The 2-(morpholin-4-yl)aniline moiety is one such scaffold, particularly prominent in inhibitors targeting the Phosphoinositide 3-kinase (PI3K) family.[7][8] The morpholine group, in particular, is a key feature, as its oxygen atom often forms a crucial hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[7][9] This guide provides a framework for assessing the kinase selectivity of inhibitors built upon this versatile scaffold, blending theoretical rationale with practical experimental workflows.

The PI3K/Akt/mTOR Pathway: A Primary Target for 2-(Morpholin-4-yl)aniline Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that is frequently hyperactivated in cancer, driving tumor growth and proliferation.[10][11] Its central role makes it a prime target for therapeutic intervention.[12][13] Inhibitors containing the 2-(morpholin-4-yl)aniline scaffold, such as Pictilisib (GDC-0941) and Gedatolisib (PF-05212384), have been specifically designed to target the PI3K isoforms within this pathway.[9][14]

Understanding this pathway is essential to contextualize the inhibitor's mechanism of action. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[13] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates downstream kinases, including AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), to promote cell survival and growth.[10]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation GF Growth Factor GF->RTK Binds Inhibitor 2-(morpholin-4-yl)aniline Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Comparative Selectivity Profile of Representative Inhibitors

The ultimate goal is to design inhibitors that are highly potent against their intended target (e.g., PI3Kα) while being largely inactive against other kinases. The table below presents hypothetical but representative data for two 2-(morpholin-4-yl)aniline-based inhibitors, illustrating how subtle chemical modifications can dramatically alter the selectivity profile. "Compound X" represents a pan-PI3K/mTOR inhibitor, while "Compound Y" is a more selective PI3Kα inhibitor.

Kinase TargetCompound X (Pan-PI3K/mTOR Inhibitor) IC50 (nM)Compound Y (PI3Kα-Selective Inhibitor) IC50 (nM)Rationale for Comparison
PI3Kα (p110α) 5 8 Primary target; frequently mutated in cancer.[15]
PI3Kβ (p110β)25850Isoform involved in PTEN-loss driven tumors.[14]
PI3Kδ (p110δ)30>10,000Isoform primarily expressed in leukocytes; inhibition linked to GI toxicity.[5][16]
PI3Kγ (p110γ)15>10,000Isoform involved in immune cell function.[16]
mTOR 10 1,200 Key downstream effector; dual inhibition can prevent feedback activation.[14]
Aurora A>5,000>10,000Common off-target for anilinopyrimidine-based scaffolds.[3]
VEGFR2>10,000>10,000Key kinase in angiogenesis; important to assess anti-angiogenic potential.[3]
EGFR>10,000>10,000Target of many 4-anilinoquinazoline inhibitors, a related scaffold.[17][18]

Analysis of Profiles:

  • Compound X demonstrates potent, single-digit nanomolar activity against PI3Kα and mTOR, classifying it as a dual PI3K/mTOR inhibitor. It also shows significant activity against other Class I PI3K isoforms. While potentially effective by blocking the pathway at two nodes, this broader activity profile may increase the risk of toxicities associated with inhibiting PI3Kδ and PI3Kγ.[5][16]

  • Compound Y maintains high potency against the primary target, PI3Kα, but exhibits significantly reduced activity against other PI3K isoforms and, crucially, against mTOR. This >100-fold selectivity for PI3Kα over other isoforms and mTOR marks it as a more targeted agent. Such a profile could offer a better therapeutic index by minimizing mechanism-based toxicities, such as the hyperglycemia associated with potent PI3Kα inhibition and the gastrointestinal side effects linked to PI3Kδ inhibition.[5]

Experimental Workflow for Kinase Selectivity Profiling

A robust and systematic workflow is critical for accurately determining an inhibitor's selectivity profile. This process moves from an initial, focused potency determination to a broad, kinome-wide screen.

Workflow cluster_Phase1 Phase 1: Primary Target Engagement cluster_Phase2 Phase 2: Broad Selectivity Screening cluster_Phase3 Phase 3: Off-Target Validation P1 Step 1: Primary Target IC50 Assay (e.g., ADP-Glo™ for PI3Kα) P2 Determine Potency (IC50 value) P1->P2 S1 Step 2: Kinome-Wide Profiling (Single concentration, e.g., 1 µM) P2->S1 Proceed with potent compounds S2 Identify Potential Off-Targets (e.g., >80% Inhibition) S1->S2 V1 Step 3: Secondary IC50 Assays (For identified off-targets) S2->V1 Validate hits V2 Quantify Selectivity Ratios (IC50_off-target / IC50_primary) V1->V2 Result Comprehensive Selectivity Profile V2->Result

Caption: A three-phase workflow for comprehensive kinase inhibitor selectivity profiling.

Step 1 (Protocol): Primary Target IC50 Determination using ADP-Glo™ Kinase Assay

This protocol outlines the determination of an IC50 value against a primary target, such as PI3Kα. The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[19][20]

Causality Behind Experimental Choices:

  • ATP Concentration: The assay is run at an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the inhibitor competes effectively with ATP for the binding site, providing a physiologically relevant measure of potency.[21][22] Using excessively low ATP can artificially inflate potency, while very high concentrations can mask it.

  • Enzyme Concentration: The kinase concentration must be kept low enough that the measured IC50 is not limited by enzyme concentration (i.e., not in a "stoichiometric binding" regime). A good rule of thumb is that the final IC50 value should be at least 5- to 10-fold higher than the enzyme concentration in the assay.[22]

  • DMSO Concentration: The final concentration of DMSO, the solvent for the inhibitor, is kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts on enzyme activity.[23]

Detailed Protocol:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the 2-(morpholin-4-yl)aniline inhibitor in 100% DMSO.

    • Perform an 11-point serial dilution (e.g., 1:3) in 100% DMSO to create a concentration range that will span the expected IC50.

    • Prepare intermediate dilutions of these stocks in assay buffer to achieve the desired final concentrations in the assay.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted inhibitor solutions to the appropriate wells.

    • Include "no inhibitor" controls (assay buffer with equivalent DMSO) to represent 100% kinase activity.[20]

    • Include "no enzyme" controls (assay buffer only) to determine background luminescence.[20]

  • Kinase Reaction:

    • Add 2.5 µL of diluted PI3Kα enzyme solution to all wells except the "no enzyme" controls.

    • Gently mix and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts, which is important for slow-binding compounds.[21]

    • Initiate the kinase reaction by adding 5 µL of a 2x concentrated substrate/ATP mixture (e.g., containing 20 µM ATP and 100 µM lipid substrate).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.[20]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the average of the "no inhibitor" controls to 100% activity and the background to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Step 2 & 3: Kinome Profiling and Off-Target Validation

After confirming on-target potency, the next critical step is to assess selectivity across the broader human kinome. This is typically performed by specialized contract research organizations (CROs) that offer large kinase screening panels.[4][21]

  • Methodologies: Two primary approaches are used:

    • Biochemical Activity Assays: Similar to the IC50 assay, these measure the inhibitor's effect on the catalytic activity of each kinase in the panel. The radiometric [³³P]-ATP filter-binding assay is considered the gold standard for its direct measurement and lack of reliance on modified substrates or antibodies.[4]

    • Binding Assays: These assays, such as KINOMEscan™, measure the ability of an inhibitor to displace a ligand from the ATP-binding site of each kinase. They measure physical binding rather than inhibition of activity but provide a powerful, high-throughput method for identifying interactions.[24]

  • The Process:

    • Initial Screen: The inhibitor is first screened at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (often >300).[21]

    • Hit Identification: Any kinase showing significant inhibition (e.g., >80% at 1 µM) is flagged as a potential off-target "hit".

    • Validation: These hits are then validated by running full 11-point IC50 curves, using the same methodology as the primary assay, to determine the precise potency of the inhibitor against each off-target. This quantitative data is essential for calculating true selectivity ratios.

Conclusion

The 2-(morpholin-4-yl)aniline scaffold is a powerful and well-validated starting point for the design of potent kinase inhibitors, particularly against PI3K. However, potency alone is insufficient for a successful clinical candidate. A thorough and quantitative assessment of the kinase selectivity profile is paramount to understanding potential off-target liabilities and optimizing the therapeutic index. By employing a systematic workflow that combines precise primary target IC50 determination with broad kinome-wide screening, researchers can make informed decisions, prioritizing compounds like the hypothetical "Compound Y" with superior selectivity for further development. This rigorous, data-driven approach is fundamental to advancing the next generation of safe and effective targeted cancer therapies.

References

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). PMC. Available at: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PMC. Available at: [Link]

  • Development of PI3Kγ selective inhibitors: the strategies and application. (2023). PMC. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (2012). PMC. Available at: [Link]

  • PI3K inhibitors: decades of partnership between ICR researchers and industry leads to a new class of cancer drugs. (2025). The Institute of Cancer Research. Available at: [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. Available at: [Link]

  • Selected kinase profile of 4 key compounds. ResearchGate. Available at: [Link]

  • Kinome Profiling. (2024). Oncolines B.V.. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). ACS Publications. Available at: [Link]

  • Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. (2018). PMC. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). American Association for Cancer Research. Available at: [Link]

  • COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS. (2011). AB Science. Available at: [Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). PubMed. Available at: [Link]

  • PI3K Inhibitor Pipeline Insight 2025. DelveInsight. Available at: [Link]

  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. (2024). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). American Association for Cancer Research. Available at: [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021). bioRxiv. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). PubMed. Available at: [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. Available at: [Link]

  • Clinical development of PI3K/AKT pathway inhibitors in breast cancer. (2018). American Association for Cancer Research. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2021). MDPI. Available at: [Link]

Sources

A Comparative Review of Synthetic Methodologies for Producing 2-(Morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for researchers, scientists, and drug development professionals.

Abstract

2-(Morpholin-4-yl)aniline is a privileged scaffold in medicinal chemistry, serving as a crucial building block for numerous pharmacologically active agents. The efficient and scalable synthesis of this key intermediate is paramount for drug discovery and development programs. This guide provides a comparative analysis of the three principal synthetic strategies for its production: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. We delve into the mechanistic underpinnings, operational parameters, and relative merits of each approach, supported by detailed experimental protocols and comparative data. Our objective is to equip researchers with the critical insights required to select the most appropriate methodology based on their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.

Introduction: The Strategic Importance of 2-(Morpholin-4-yl)aniline

The 2-(morpholin-4-yl)aniline core is a recurring motif in a wide array of therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the aniline group provides a versatile handle for subsequent chemical elaboration. The strategic placement of the morpholine ring ortho to the amino group creates a unique chemical environment that can influence molecular conformation and biological activity.

Given its importance, the choice of synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide will dissect the most prevalent and effective methodologies for forging the pivotal C-N bond between the aniline and morpholine rings.

Overview of Synthetic Pathways

The synthesis of 2-(morpholin-4-yl)aniline fundamentally involves the formation of a bond between the nitrogen atom of morpholine and an aniline ring at the C2 position. The three dominant strategies to achieve this are compared herein.

cluster_0 Starting Materials cluster_1 Primary Methodologies cluster_2 Target Molecule Aryl Halide (NO2 activated) Aryl Halide (NO2 activated) SNAr Nucleophilic Aromatic Substitution (SNAr) Aryl Halide (NO2 activated)->SNAr + Morpholine Aryl Halide (NH2) Aryl Halide (NH2) Buchwald Buchwald-Hartwig Amination Aryl Halide (NH2)->Buchwald + Morpholine Ullmann Ullmann Condensation Aryl Halide (NH2)->Ullmann + Morpholine Morpholine Morpholine Morpholine->SNAr Morpholine->Buchwald Morpholine->Ullmann Target 2-(Morpholin-4-yl)aniline SNAr->Target + Reduction Step Buchwald->Target Ullmann->Target

Figure 1: High-level overview of the primary synthetic routes to 2-(morpholin-4-yl)aniline.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often highly efficient method for forming aryl-amine bonds. The strategy relies on the activation of an aryl halide or other substrate with a suitable leaving group by a strong electron-withdrawing group (EWG), typically a nitro group (NO₂), positioned ortho or para to the leaving group.

3.1. Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The nucleophile (morpholine) attacks the electrophilic carbon atom bearing the leaving group. This step is rate-determining and is facilitated by the EWG, which stabilizes the resulting negative charge.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[1]

  • Elimination: The leaving group (e.g., F⁻, Cl⁻) is expelled, restoring the aromaticity of the ring.

For the synthesis of 2-(morpholin-4-yl)aniline, the most common SNAr precursor is 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The resulting 4-(2-nitrophenyl)morpholine is then subjected to a reduction of the nitro group to yield the final product.

3.2. Experimental Protocol: SNAr and Subsequent Reduction

G start Start step1 Combine 1-fluoro-2-nitrobenzene, morpholine, and K₂CO₃ in DMSO start->step1 step2 Heat reaction mixture (e.g., 80-120 °C) step1->step2 step3 Monitor reaction by TLC/LC-MS step2->step3 step4 Aqueous workup (Quench with H₂O, extract with EtOAc) step3->step4 step5 Isolate 4-(2-nitrophenyl)morpholine (Intermediate) step4->step5 step6 Reduce nitro group using Pd/C, H₂ (or SnCl₂/HCl) step5->step6 step7 Filter catalyst (if Pd/C) step6->step7 step8 Purify by column chromatography or recrystallization step7->step8 end Obtain pure 2-(morpholin-4-yl)aniline step8->end

Figure 2: Typical workflow for the two-step SNAr and reduction synthesis.

Step 1: Synthesis of 4-(2-Nitrophenyl)morpholine

  • To a round-bottom flask charged with 1-fluoro-2-nitrobenzene (1.0 equiv.), add morpholine (1.2 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction to room temperature, pour into water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction to 2-(Morpholin-4-yl)aniline

  • Dissolve the crude 4-(2-nitrophenyl)morpholine (1.0 equiv.) in a suitable solvent like ethanol (EtOH) or methanol (MeOH).

  • Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 2-16 hours.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • The resulting crude product can be purified by column chromatography or recrystallization. A procedure using tin(II) chloride in an acidic medium has also been reported as an alternative reduction method.[3]

3.3. Performance Analysis

FeatureAssessment
Cost-Effectiveness High. Starting materials (halonitrobenzenes, morpholine) are inexpensive commodity chemicals. The process is metal-free for the key C-N bond formation step.
Scalability Excellent. The reaction conditions are straightforward and generally do not require specialized equipment, making it highly amenable to large-scale production.
Reaction Conditions Moderate to Harsh. Requires elevated temperatures. The subsequent reduction step adds to the process complexity.
Functional Group Tolerance Limited. The harsh conditions of the SNAr step and the potent reducing conditions required for the nitro group can be incompatible with sensitive functional groups.
Yield & Purity Good to Excellent. Yields for both steps are typically high. The intermediate is often crystalline and easily purified.
Safety & Environmental Moderate Concern. Polar aprotic solvents like DMF and DMSO can be problematic. Catalytic hydrogenation requires careful handling.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile transition-metal-catalyzed cross-coupling reaction for constructing C-N bonds.[4][5] It has become a mainstay in modern synthetic chemistry due to its broad substrate scope and high functional group tolerance.

4.1. Mechanistic Rationale

The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands are often required.[5]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Amine Coordination & Deprotonation PdII_Aryl->LigandEx + HNR₂ - HX PdII_Amide L₂Pd(II)(Ar)(NR₂) LigandEx->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 + Ar-NR₂

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

4.2. Experimental Protocol

  • To a dry reaction vessel (e.g., a Schlenk tube or vial), add 2-bromoaniline or 2-chloroaniline (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like RuPhos or Xantphos (2-10 mol%).[6]

  • Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv.).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add morpholine (1.2-1.5 equiv.) and an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.[5]

  • After cooling, dilute the mixture with a suitable solvent and filter through Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

4.3. Performance Analysis

FeatureAssessment
Cost-Effectiveness Moderate. Palladium catalysts and specialized phosphine ligands can be expensive, representing a significant cost driver, especially at scale.
Scalability Good. The reaction has been successfully implemented on a kilogram scale, though catalyst removal to meet regulatory limits for pharmaceuticals can be a challenge.[5]
Reaction Conditions Mild to Moderate. The reaction generally proceeds under milder conditions than SNAr or Ullmann couplings. Requires strict inert atmosphere.
Functional Group Tolerance Excellent. This is the primary advantage of the method. It is compatible with a wide range of functional groups, including esters, ketones, and nitriles.
Yield & Purity Good to Excellent. High yields (often >80%) are common.[4] Purification is standard, but removal of palladium residues is critical.
Safety & Environmental Moderate Concern. Use of a toxic heavy metal catalyst. Solvents like toluene and dioxane are common.

Methodology 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classic method for forming aryl-amine and aryl-ether bonds, predating palladium-catalyzed methods.[7][8] It involves the coupling of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper.

5.1. Mechanistic Rationale

While the precise mechanism can vary, it is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)-centered pathway. A plausible sequence involves:

  • Formation of a copper(I) amide from morpholine and a copper(I) source in the presence of a base.

  • Oxidative addition of the aryl halide to the copper(I) amide, potentially forming a Cu(III) intermediate.

  • Reductive elimination from this intermediate to form the C-N bond and a Cu(I) halide.

Traditional Ullmann reactions required harsh conditions (high temperatures >180 °C and stoichiometric copper).[7] Modern protocols have been developed using ligands (e.g., diamines, amino acids) that facilitate the reaction under much milder conditions with catalytic amounts of copper.[9]

5.2. Experimental Protocol

  • Combine 2-iodoaniline or 2-bromoaniline (1.0 equiv.), a copper(I) salt such as copper(I) iodide (CuI) (5-20 mol%), and a ligand (e.g., L-proline or a phenanthroline derivative) in a reaction vessel.

  • Add a base, often potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Add morpholine (1.5-2.0 equiv.) and a high-boiling polar solvent like DMF, N-methyl-2-pyrrolidone (NMP), or DMSO.

  • Heat the mixture under an inert atmosphere at temperatures ranging from 100-150 °C.

  • Monitor the reaction for completion. The workup typically involves cooling, dilution with water, extraction with an organic solvent, and purification, often with an ammonia/ammonium chloride wash to remove copper salts.

5.3. Performance Analysis

FeatureAssessment
Cost-Effectiveness High. Copper is significantly cheaper than palladium, making this an economically attractive option.
Scalability Good. The lower cost of the catalyst makes it appealing for large-scale synthesis, though product purification from copper residues can be intensive.
Reaction Conditions Moderate to Harsh. While modern ligand-assisted protocols are milder than the classic conditions, they still typically require higher temperatures than Buchwald-Hartwig reactions.[7]
Functional Group Tolerance Moderate. Generally less tolerant than palladium-catalyzed systems. Substrates with strongly chelating functional groups can inhibit the catalyst.
Yield & Purity Variable to Good. Yields can be highly dependent on the specific substrate, ligand, and reaction conditions.
Safety & Environmental Moderate Concern. Use of a heavy metal catalyst and high-boiling polar solvents.

Comparative Summary and Recommendations

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Key Starting Material 1-Halo-2-nitrobenzene2-Haloaniline2-Haloaniline
Catalyst None (for C-N bond formation)Palladium / Phosphine LigandCopper / Ligand
Typical Temperature 80 - 120 °C (plus reduction step)80 - 110 °C100 - 150 °C
Relative Cost LowHighLow-to-Moderate
Functional Group Tolerance LowHighModerate
Key Advantage Low cost, high scalabilityExcellent scope & toleranceLow catalyst cost
Key Disadvantage Two-step process, limited scopeHigh catalyst cost, Pd removalOften requires higher temperatures

Expert Recommendations

The optimal synthetic strategy for 2-(morpholin-4-yl)aniline is dictated by the specific context of the synthesis:

  • For Large-Scale, Cost-Driven Production: The Nucleophilic Aromatic Substitution (SNAr) route is often the most economically viable. The low cost of starting materials and the absence of expensive metal catalysts make it the preferred choice in industrial settings, provided the two-step sequence and waste streams are manageable.

  • For Medicinal Chemistry & Library Synthesis: The Buchwald-Hartwig Amination is unparalleled in its versatility and functional group tolerance. When synthesizing a diverse array of analogues or working with complex, multi-functionalized substrates, this methodology provides the highest probability of success and is the workhorse of modern discovery chemistry.[6]

  • As a Cost-Effective Alternative to Palladium: The modern Ullmann Condensation offers a compelling compromise. It leverages a much cheaper catalyst (copper) than the Buchwald-Hartwig reaction while offering a more direct route than SNAr. It is an excellent option for moderately complex targets on a medium scale where catalyst cost is a significant consideration.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). PMC. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). J-STAGE. Available at: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). SpringerLink. Available at: [Link]

  • Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. Available at: [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Reactions of Aniline. (2024). Chemistry Steps. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Available at: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.). ResearchGate. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. Available at: [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. (n.d.). ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). RSC Publishing. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Available at: [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2025). ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Development and Validation of a Robust Bioassay for 2-(morpholin-4-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a robust, high-throughput biochemical assay for a novel compound, 2-(morpholin-4-yl)aniline hydrochloride. Given the prevalence of the morpholino-aniline scaffold in kinase inhibitors, this document will proceed under the working hypothesis that this compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[1] We will navigate the critical decisions in assay selection, present a detailed protocol for a preferred luminescent-based assay, and outline a rigorous validation strategy to ensure data integrity and reliability, in line with industry best practices.

Introduction: The Need for a Fit-for-Purpose Bioassay

The successful progression of any new chemical entity (NCE) from discovery to clinical candidate hinges on the quality of its biological characterization.[2] A robust and reliable bioassay is the cornerstone of this process, providing the data necessary for structure-activity relationship (SAR) analysis, lead optimization, and quality control.[3]

Our target compound, 2-(morpholin-4-yl)aniline hydrochloride (hereafter "Compound X"), belongs to a chemical class known to interact with protein kinases.[1][4] Specifically, the anilino-quinazoline core is a classic scaffold for inhibitors of EGFR, a receptor tyrosine kinase whose hyperactivity is a driver in several cancers.[5] Therefore, the primary goal is to establish a quantitative method to determine the inhibitory activity of Compound X against EGFR.

EGFR Signaling Pathway Overview:

EGFR activation triggers multiple downstream signaling cascades, including the Ras/Raf/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[6][] Small molecule tyrosine kinase inhibitors (TKIs) act by competing with adenosine triphosphate (ATP) at the catalytic kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K CompoundX Compound X (TKI) CompoundX->EGFR Inhibits ATP ATP ATP->EGFR Competes with Ras Ras Grb2->Ras Activates AKT AKT PI3K->AKT Raf Raf Ras->Raf Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Regulates MAPK MAPK Raf->MAPK MAPK->Proliferation Regulates EGF EGF Ligand EGF->EGFR Binds Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Dispense Compound X (11-point, 3-fold serial dilution) B 2. Add EGFR Enzyme (to all wells except negative control) A->B C 3. Add Substrate/ATP Mix (to initiate reaction) B->C D 4. Incubate at RT (e.g., 60 minutes) C->D E 5. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) D->E F 6. Incubate at RT (40 minutes) E->F G 7. Add Kinase Detection Reagent (converts ADP to ATP, generates light) F->G H 8. Incubate at RT (30 minutes) G->H I 9. Read Luminescence H->I

Caption: Step-by-step workflow for the ADP-Glo™ assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of Compound X in DMSO, starting from 100 µM. This will be an 11-point curve.

  • Assay Plate Preparation:

    • Dispense 1 µL of each Compound X dilution into the appropriate wells of a 384-well plate.

    • For positive controls (0% inhibition), add 1 µL of DMSO.

    • For negative controls (100% inhibition/no enzyme), add 1 µL of DMSO.

  • Enzyme Addition: Add 10 µL of EGFR enzyme solution (e.g., 2 ng/µL in Kinase Buffer) to all wells except the negative controls. Add 10 µL of Kinase Buffer to the negative control wells.

  • Initiate Kinase Reaction: Add 10 µL of a substrate/ATP mixture (e.g., 0.2 mg/mL Poly(Glu,Tyr) and 20 µM ATP in Kinase Buffer) to all wells to start the reaction. The final volume is 21 µL.

    • Causality Note: The ATP concentration is set near the Km value for EGFR to ensure sensitivity to competitive inhibitors like Compound X. [8]5. Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Stop Reaction & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP.

  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by luciferase to generate a luminescent signal.

  • Final Incubation: Shake the plate for 30 seconds and incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Bioassay Validation: A Self-Validating System

The objective of validation is to demonstrate that the assay is suitable for its intended purpose. [9]We will follow principles outlined in the ICH Q2(R1) guidelines. [10][11]

Validation ParameterPurposeAcceptance Criteria
Assay Quality (Z'-factor) To assess the statistical separation between positive and negative controls, indicating assay robustness for screening. [12]Z' ≥ 0.5. [13][14]An excellent assay will have a Z' > 0.7. [12]
Precision (Repeatability & Intermediate) To measure the variability of the assay under the same (repeatability) and different (intermediate) conditions (e.g., different days, analysts).Coefficient of Variation (%CV) ≤ 20% for IC50 values.
Accuracy To determine the closeness of the measured value to a known reference value.The IC50 value of a known reference inhibitor (e.g., Gefitinib) should be within 2-fold of the literature-reported value.
Linearity & Range To ensure the signal is proportional to the amount of product formed over a specific range of enzyme concentrations or time.R² > 0.98 for signal vs. enzyme concentration curve.
Robustness To evaluate the assay's tolerance to small, deliberate variations in method parameters (e.g., incubation times ±10%, temperature ±2°C).%CV of IC50 values across varied conditions should be ≤ 30%.

Z'-Factor Calculation:

The Z'-factor is a critical measure of assay quality and is calculated using the positive (0% inhibition) and negative (100% inhibition) controls. [15]

Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

An acceptable assay for HTS must have a Z'-factor of 0.5 or greater. [16]

Mock Validation Data Summary:

ParameterResultOutcome
Z'-factor 0.82Pass (Excellent)
Repeatability (n=3) IC50 = 15.5 nM, %CV = 8.5%Pass
Intermediate Precision (3 days) Day 1 IC50 = 15.5 nMDay 2 IC50 = 17.1 nMDay 3 IC50 = 16.2 nMOverall %CV = 6.7%Pass
Accuracy (Gefitinib) Measured IC50 = 25 nMLiterature IC50 = ~20-40 nMPass
Robustness (Incubation time ±10%) IC50 variation %CV = 11.2%Pass

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the development and validation of a robust, high-throughput luminescent bioassay for quantifying the activity of 2-(morpholin-4-yl)aniline hydrochloride (Compound X) against EGFR. The chosen ADP-Glo™ platform offers a superior balance of universality, sensitivity, and ease of use, making it ideal for drug discovery applications. [17]The detailed validation plan ensures that the generated data is reliable, reproducible, and fit-for-purpose, supporting the confident progression of Compound X through the drug discovery pipeline.

Following this biochemical characterization, subsequent steps should include orthogonal assays to rule out technology-specific artifacts and cell-based assays to confirm on-target activity in a more physiologically relevant context. [18][19]

References

  • BOC Sciences. EGFR Inhibitors and EGFR Signaling Pathway.

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).

  • Yadav, V. K., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 5(1), 1-14.

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay.

  • Sittampalam, G. S., et al. (2002). Comparison of assay technologies for a tyrosine kinase assay generates different results in high throughput screening. Journal of Biomolecular Screening, 7(3), 275-285.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics.

  • Ciardiello, F., & Tortora, G. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272.

  • CDD Support. (2026, February 9). Plate Quality Control.

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Wee, P., & Wang, Z. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(2), 1598.

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.

  • International Council for Harmonisation. Quality Guidelines.

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.

  • Assay and Drug Development Technologies. (2012, May 1). Assay Development for Protein Kinase Enzymes.

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Promega Corporation. Choosing the Best Kinase Assay to Meet Your Research Needs.

  • Infinix Bio. (2026, February 18). Unlocking the Potential of Biochemical Assay Development: A Comprehensive Guide.

  • Biocompare. (2013, November 5). Options Abound for Kinase Assays.

  • Danaher Life Sciences. Assay Development in Drug Discovery.

  • BioAssay Systems. Kinase Inhibitor Screening Services.

  • Domainex. Biochemical Assays.

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Bio Molecular Systems. Kinase Assays with Myra.

  • Al-Azzawi, A. M. (2025, August 7). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. AL-Mustansiriyah Journal of Pharmaceutical Sciences, 15(1), 1-10.

  • Patel, N. B., & Patel, H. R. (2012). Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. Journal of Applied Pharmaceutical Science, 2(5), 111-114.

  • World Journal of Pharmaceutical Research. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3246.

  • Al-Sheikh, A., et al. (2024, January 4). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

Sources

2-(Morpholin-4-yl)aniline as a Strategic Alternative to Traditional Aniline Moieties in Drug Design: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift in Aniline Bioisosterism

In medicinal chemistry, the aniline moiety is a ubiquitous building block, frequently utilized to link core scaffolds to peripheral binding groups. However, traditional planar anilines carry significant liabilities: poor aqueous solubility, high non-specific protein binding, and susceptibility to cytochrome P450 (CYP450)-mediated oxidation into toxic quinone imines[1].

To overcome these limitations, modern drug design emphasizes the increase of the fraction of sp3-hybridized carbons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). 2-(Morpholin-4-yl)aniline  (also known as 2-morpholinoaniline) has emerged as a superior alternative to traditional anilines. By appending a saturated, chair-conformation morpholine ring to the ortho-position of the aniline, medicinal chemists can break molecular planarity, introduce specific hydrogen-bond acceptors, and drastically improve physicochemical profiles without sacrificing the synthetic utility of the primary amine[2].

G Start Evaluate Aniline Moiety in Lead Compound CheckSol Is Aqueous Solubility < 100 µg/mL? Start->CheckSol CheckTox Is there Aniline-induced Metabolic Toxicity (CYP)? CheckSol->CheckTox No UseMorpholine Substitute with 2-(Morpholin-4-yl)aniline CheckSol->UseMorpholine Yes (Increase Fsp3) CheckBBB Is CNS Penetration Required? CheckTox->CheckBBB No CheckTox->UseMorpholine Yes (Block oxidation) KeepAniline Retain Traditional Aniline CheckBBB->KeepAniline No CheckBBB->UseMorpholine Yes (Improve BBB crossing)

Decision workflow for replacing traditional anilines with 2-(morpholin-4-yl)aniline.

Comparative Physicochemical Profiling

The introduction of the morpholine ring fundamentally alters the physicochemical landscape of the molecule. Table 1 objectively compares 2-(morpholin-4-yl)aniline against standard aniline and 2-methoxyaniline (a common ortho-substituted alternative).

Table 1: Physicochemical Comparison of Aniline Moieties
PropertyUnsubstituted Aniline2-Methoxyaniline2-(Morpholin-4-yl)aniline
Fraction sp3 (

)
0.000.140.40
H-Bond Acceptors 012 (Ether O, Amine N)
Conformational State Rigid (Planar)Semi-flexibleNon-planar (Chair)
Aqueous Solubility LowLow-ModerateHigh (pH-dependent)
Metabolic Liability High (Quinone imines)Moderate (O-dealkylation)Low (Steric shielding)
Mechanistic Advantages (The "Why")
  • Solubility via Planarity Disruption: The morpholine ring exists in a chair conformation, projecting out of the plane of the phenyl ring. This three-dimensionality prevents flat-stacking in the crystal lattice, lowering the melting point and significantly enhancing thermodynamic aqueous solubility[2].

  • Targeting the Hinge Region: In kinase inhibitor design, the oxygen atom of the morpholine ring acts as an excellent hydrogen-bond acceptor. It frequently interacts with the backbone amides of the kinase hinge region, a feature exploited in the design of ULK1 inhibitors[3].

  • Blood-Brain Barrier (BBB) Penetration: The morpholine moiety has a relatively small structural volume and optimal lipophilicity, making 2-morpholinoaniline an ideal building block for CNS-active agents, such as Serine Racemase (SR) regulators targeting NMDA receptor function[4].

Case Studies in Drug Design

A. Epigenetic Readers: Bromodomain Inhibitors

In the development of [1,2,4]triazolo[4,3-a]phthalazine derivatives as bromodomain (BRD) inhibitors, researchers utilized 5-bromo-2-morpholinoaniline to build the core scaffold[5].

  • Performance: The morpholine-substituted analogs demonstrated selective binding to BRD4 and CREBBP. The steric bulk of the morpholine ring at the ortho position restricted the rotation of the pendant phenyl ring, locking the molecule into a bioactive conformation that perfectly occupied the acetyl-lysine binding pocket[5].

B. CNS Targets: Serine Racemase Modulators

2-Morpholinoaniline (designated as compound x-0458) was evaluated as an inhibitor of human Serine Racemase (hSR), an enzyme critical for D-serine regulation in the brain[4].

  • Performance: It achieved an IC50 of 10.6 µM. The morpholine ring facilitated BBB crossing while providing the necessary basicity to interact with the acidic residues within the hSR active site[4].

Experimental Methodologies & Self-Validating Protocols

To successfully integrate 2-(morpholin-4-yl)aniline into your drug discovery pipeline, strict adherence to optimized synthetic and analytical protocols is required.

G Step1 Core Scaffold (e.g., Halo-pyrimidine) Step2 SNAr / Buchwald-Hartwig Coupling Step1->Step2 Step3 2-(Morpholin-4-yl)aniline Integration Step2->Step3 Step4 In Vitro Validation (Kinase/SR Assay) Step3->Step4 Step5 ADME Profiling (PAMPA & Shake-Flask) Step4->Step5

Step-by-step synthetic integration and validation workflow for morpholino-anilines.

Protocol 1: Microwave-Assisted Coupling of 2-(Morpholin-4-yl)aniline

Causality: The ortho-substitution of the morpholine ring creates significant steric hindrance around the primary aniline amine. Standard thermal reflux conditions often lead to incomplete conversion or degradation. Microwave irradiation provides rapid, uniform heating that overcomes this activation energy barrier, ensuring complete nucleophilic aromatic substitution (


) without cleaving the morpholine ether linkage[6].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the electrophilic core (e.g., a 2-chloro-pyrimidine derivative, 1.0 eq) and 2-(morpholin-4-yl)aniline (1.2 eq).

  • Solvent & Base: Add N-methyl-2-pyrrolidone (NMP) as the solvent and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated HCl.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 15 minutes.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation Check: Subject an aliquot of the crude mixture to LC-MS. The complete disappearance of the starting halo-scaffold and the emergence of the product mass (

    
    ) validates the coupling. If unreacted aniline remains, it confirms steric stalling, dictating a shift from 
    
    
    
    to a palladium-catalyzed Buchwald-Hartwig amination.
Protocol 2: Thermodynamic Solubility Validation (Shake-Flask Method)

Causality: Morpholine contains a basic aliphatic nitrogen (pKa ~8.3). By measuring solubility at both physiological pH (7.4) and gastric pH (2.0), we validate the compound's ionization state. At pH 2.0, the morpholine nitrogen protonates, drastically increasing aqueous solubility, which is critical for oral bioavailability and gastric dissolution.

Step-by-Step Methodology:

  • Saturation: Add an excess of the synthesized 2-morpholinoaniline derivative (e.g., 5 mg) to two separate vials containing 1 mL of phosphate buffer (pH 7.4) and 1 mL of simulated gastric fluid (pH 2.0).

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm at 37 °C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a pre-established calibration curve of the compound in DMSO.

  • Self-Validation Check: A mass balance check must be performed. Weigh the remaining dried solid precipitate. The mathematically calculated dissolved concentration (Total Mass - Recovered Solid) must align with the HPLC-UV peak area. If the HPLC reads higher than the mass balance allows, the solution is supersaturated (false positive), and the equilibration time must be extended.

References

  • The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function Source: MDPI (International Journal of Molecular Sciences, 2024) URL:[Link][4]

  • [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: ACS Publications (Journal of Medicinal Chemistry, 2013) URL:[Link][5]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PMC / Molecules (2019) URL:[Link][2]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ACS Publications (ACS Medicinal Chemistry Letters, 2020) URL:[Link][1]

  • US10266549B2 - ULK1 inhibitors and methods using same Source: Google Patents URL:[3]

  • The discovery of small molecule modulators of soluble guanylate cyclase Source: UCL Discovery (2011) URL:[Link][6]

Sources

A Head-to-Head Comparison of Morpholine Derivatives in Phosphoinositide 3-Kinase (PI3K) Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing critical processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various human cancers—through mutations, gene amplification, or loss of negative regulators like PTEN—has cemented its status as a high-priority target for oncological drug discovery.[3][4][5] Among the diverse chemical scaffolds developed to inhibit PI3K, derivatives containing the morpholine moiety have emerged as a particularly fruitful and enduring class of inhibitors.[6][7][8]

The oxygen atom within the morpholine ring is a critical pharmacophoric feature, acting as a key hydrogen bond acceptor with the hinge region of the PI3K active site, specifically with the backbone amide of Valine 851 (in PI3Kα).[9][10] This interaction anchors the inhibitor in the ATP-binding pocket, forming the foundation of its inhibitory activity.[9] This guide provides a head-to-head comparison of prominent morpholine-containing PI3K inhibitors, delves into the structural nuances that dictate their potency and isoform selectivity, and provides detailed protocols for their evaluation.

The PI3K Signaling Cascade: The Target

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[1][11] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11][12] PIP3 recruits proteins with pleckstrin homology (PH) domains, most notably AKT and PDK1, leading to the phosphorylation and full activation of AKT.[11] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately promoting cell survival and proliferation while inhibiting apoptosis.[2]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival AKT->Cell_Processes Promotes mTORC1->Cell_Processes Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits Pathway) Morpholine_Inhibitor Morpholine Derivatives Morpholine_Inhibitor->PI3K Inhibit

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Comparative Analysis of Morpholine-Based PI3K Inhibitors

The versatility of the morpholine scaffold is evident in the development of pan-inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors. The choice of the core heterocyclic system (e.g., pyrimidine, triazine) and the nature of substituents dictates the inhibitor's selectivity profile and pharmacological properties.

Compound NameCore ScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity Profile & Notes
ZSTK474 Bis(morpholino)triazine5.0853.924.1Pan-Class I Inhibitor. Belongs to the "flat conformation" category, which does not access isoform-specific pockets, leading to broad activity.[13]
BKM-120 (Buparlisib) Morpholino-pyrimidine44.6166116259Pan-Class I Inhibitor. Has advanced to Phase III clinical trials.[14]
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine333319Pan-Class I Inhibitor. Often noted for its high potency against PI3Kα and PI3Kδ.[15]
PKI-587 Morpholino-triazine0.41.60.61.1Dual PI3K/mTOR Inhibitor. Also inhibits mTOR with an IC50 of 1.5 nM. The structural similarity between PI3K and mTOR active sites allows for this dual activity.[16]
Compound 17p Dimorpholinopyrimidine-5-carbonitrile31.8150.715.4119.5PI3Kα/δ Selective. A newer derivative demonstrating how scaffold modification can tune selectivity towards specific isoforms, in this case, α and δ.[14][17]
LY294002 Arylmorpholine1,400---Early Pan-Inhibitor. A foundational, reversible inhibitor that served as a prototype for many subsequent morpholine-based compounds.[18]

Note: IC50 values can vary between different assay conditions and sources. The data presented is for comparative purposes.

Dissecting the Structure-Activity Relationship (SAR)

The journey from broad-spectrum pan-inhibitors to finely-tuned isoform-selective agents is a story told through medicinal chemistry and structural biology.

  • The Morpholine Anchor: As established, the morpholine oxygen's hydrogen bond with the hinge region is paramount. Studies substituting this oxygen with sulfur or nitrogen have consistently shown a dramatic decrease in inhibitory activity, cementing the morpholine's role as a critical pharmacophore.[9][17]

  • Achieving Pan-Inhibition: Compounds like ZSTK474, which possess a largely flat and rigid bis(morpholino)triazine core, exhibit pan-Class I inhibition.[13][16] Their conformation allows them to fit well within the highly conserved ATP binding region shared by all Class I isoforms but prevents them from extending into peripheral, isoform-specific "selectivity pockets".[13][16]

  • Engineering Isoform Selectivity: Selectivity is achieved by designing molecules that can exploit the subtle differences in amino acid residues at the periphery of the ATP binding site.[19][20] For instance, recent work on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives showed that specific substitutions could enhance potency against PI3Kδ while retaining PI3Kα activity, leading to a dual α/δ inhibitor profile.[14][17] This is accomplished by adding chemical moieties that can form favorable interactions with non-conserved residues unique to those isoforms.

SAR_Concept cluster_inhibitor Inhibitor Structure cluster_binding PI3K ATP Binding Site Morpholine Morpholine Moiety Core Core Scaffold (e.g., Pyrimidine, Triazine) Morpholine->Core Hinge Hinge Region (Conserved) Morpholine->Hinge H-Bond (Potency) Substituents Variable Substituents (R) Core->Substituents Affinity_Pocket Affinity Pocket (Conserved) Core->Affinity_Pocket Van der Waals (Binding) Selectivity_Pocket Selectivity Pocket (Non-conserved) Substituents->Selectivity_Pocket Specific Interactions (Selectivity)

Caption: Key structural elements of morpholine inhibitors and their interactions within the PI3K active site.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of inhibitor characterization, a multi-tiered experimental approach is essential. An initial biochemical assay confirms direct enzyme inhibition, while a subsequent cell-based assay validates on-target effects in a physiological context.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a robust method for quantifying an inhibitor's potency (IC50) by measuring the direct enzymatic activity of a specific PI3K isoform. The causality is clear: a decrease in product formation is directly attributable to the inhibitor's action on the kinase.

HTRF_Workflow A 1. Reagent Prep - Serially dilute inhibitor - Prepare enzyme, PIP2, & ATP solutions B 2. Pre-incubation - Add inhibitor & PI3K enzyme to 384-well plate - Incubate 15-30 min A->B C 3. Kinase Reaction - Initiate with PIP2/ATP mix - Incubate 45-60 min B->C D 4. Detection - Add Stop/Detection mix (Biotin-PIP3 tracer, Eu-Ab, SA-XL665) C->D E 5. Signal Reading - Incubate 60 min - Read HTRF signal (665nm / 620nm) D->E F 6. Data Analysis - Normalize data - Plot dose-response curve - Calculate IC50 E->F

Caption: Standard experimental workflow for a PI3K enzymatic inhibition assay using HTRF technology.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Inhibitor: Prepare a 10 mM stock solution of the morpholine derivative in 100% DMSO. Perform a serial dilution in DMSO, followed by a further dilution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT) to achieve the final desired concentrations.[21]

    • PI3K Enzyme: Use purified, recombinant human PI3K isoforms (e.g., p110α/p85α). Dilute the enzyme to a working concentration (e.g., 2-5 nM) in kinase reaction buffer.[21]

    • Substrate (PIP2): Prepare a solution of phosphatidylinositol 4,5-bisphosphate (PIP2) in the kinase reaction buffer.

    • ATP: Prepare an ATP solution in the kinase buffer. The final concentration should be near the Michaelis-Menten constant (Km) for the specific PI3K isoform to ensure sensitive detection of ATP-competitive inhibitors.[12]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the PI3K enzyme solution to all wells and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[21]

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the PIP2 substrate and ATP.[12]

    • Allow the reaction to proceed for 45-60 minutes at room temperature.

  • Detection:

    • Terminate the reaction by adding 10 µL of a stop/detection solution containing EDTA (to chelate Mg²⁺) and the HTRF detection reagents (e.g., a biotinylated-PIP3 tracer, a europium cryptate-labeled anti-PIP3 antibody, and streptavidin-XL665).[21]

    • Incubate the plate for 60 minutes at room temperature in the dark to allow the detection reagents to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665nm/620nm) and normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies the effect of PI3K inhibition on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation. A reduction in the luminescent signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects, validating the inhibitor's efficacy in a biological system.[22][23]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, U87MG glioblastoma) in the appropriate medium supplemented with 10% FBS at 37°C and 5% CO₂.[24]

    • Seed the cells into a 96-well, white, clear-bottom tissue culture plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and resume logarithmic growth by incubating overnight.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine derivative in the complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.[24]

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (DMSO).

    • Incubate the plate for a standard duration, typically 72 hours, to allow for effects on cell proliferation to manifest.[24]

  • Luminescence Measurement:

    • After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.[23][24]

    • Mix the contents on an orbital shaker for 2 minutes to ensure complete cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of growth).

Conclusion and Future Perspectives

The morpholine ring is a privileged scaffold in the design of PI3K inhibitors, providing a critical anchor point for high-potency binding. The extensive body of research, from early pan-inhibitors like LY294002 to clinically evaluated agents like Buparlisib and novel isoform-selective compounds, demonstrates the scaffold's remarkable versatility.[14][18] Head-to-head comparisons reveal that subtle modifications to the core structure and its substituents can profoundly influence isoform selectivity, allowing for the tailored development of agents targeting specific cancer dependencies.[13][17]

The future of this field lies in leveraging structural insights to design next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities, which have been a challenge in the clinical development of pan-PI3K inhibitors.[25] The development of dual-activity compounds, such as combined PI3K/MEK or PI3K/HDAC inhibitors based on the morpholine scaffold, also represents a promising strategy to overcome the signaling redundancy and feedback loops that often lead to therapeutic resistance.[26] The robust experimental workflows detailed herein provide the necessary tools for researchers to confidently characterize these novel agents and drive the next wave of innovation in PI3K-targeted cancer therapy.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Patel, R., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K Signaling in Cancer: Beyond AKT. Cell. [Link]

  • Brana, I., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers. [Link]

  • Ge, Y., et al. (2022). Role of PI3K signaling pathway in cancer onset and progression. ResearchGate. [Link]

  • Maira, S. M., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ASAP-discovery Consortium. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Gamage, S. A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

  • Gamage, S. A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. ResearchGate. [Link]

  • Liu, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. [Link]

  • baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications. baseclick GmbH. [Link]

  • Castaneda, C. A., & Wu, H. (2014). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]

  • ASAP-discovery Consortium. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Lin, Y. L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]

  • Unknown Author. (n.d.). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. ResearchGate. [Link]

  • Assay-Protocol.com. (n.d.). PI3K-Akt signaling pathway. Assay-Protocol.com. [Link]

  • Lioi, M. B., et al. (2007). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Analytical Chemistry. [Link]

  • Reaction Biology. (2026). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Champions Oncology. (n.d.). In Vitro Drug Screening. Champions Oncology. [Link]

  • Berndt, A., et al. (2018). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. International Journal of Molecular Sciences. [Link]

  • Zhang, Q., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Asati, V. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Ciaffaglione, V., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Wu, Y. R., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules. [Link]

  • Unknown Author. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Sharma, A., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Q., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Tzenaki, N., & Aivaliotis, M. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. [Link]

  • Kinross, K. M., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research. [Link]

  • Chew, E. H., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE. [Link]

  • Gamage, S. A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 2-(Morpholin-4-yl)aniline Derivatives in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, understanding the metabolic fate of new chemical entities (NCEs) is a cornerstone of preclinical development.[1][2] The 2-(morpholin-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. However, its susceptibility to metabolic transformation can significantly impact pharmacokinetic profiles, potentially leading to rapid clearance and diminished in-vivo efficacy. This guide provides a comprehensive framework for evaluating the metabolic stability of 2-(morpholin-4-yl)aniline derivatives using human liver microsomes (HLMs), a well-established in vitro model for predicting hepatic metabolism.[2][3][4][5]

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) family of enzymes playing a crucial role in the biotransformation of a vast majority of clinically used drugs.[6][7][8] HLMs, which are subcellular fractions of the liver's endoplasmic reticulum, are enriched with these vital drug-metabolizing enzymes.[3][9] This makes them a cost-effective and high-throughput tool for early-stage assessment of metabolic stability, providing key data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[3][4]

This guide will delve into the causality behind the experimental design, provide a detailed, self-validating protocol, and present a comparative analysis of hypothetical 2-(morpholin-4-yl)aniline derivatives.

The "Why": Causality in Experimental Design

The choice of HLMs as the in vitro system is a deliberate one. While intact hepatocytes offer a more complete metabolic picture by including both Phase I and Phase II enzymes and transporters, microsomes provide a focused view on Phase I metabolism, which is often the primary determinant of a compound's intrinsic clearance.[4][10][11] This focus is particularly relevant for the 2-(morpholin-4-yl)aniline scaffold, which is susceptible to oxidative metabolism by CYP450 enzymes.[12][13]

The inclusion of the cofactor NADPH is essential. CYP450 enzymes require NADPH as a reducing equivalent to facilitate the oxidative metabolism of substrates.[6] By comparing compound depletion in the presence and absence of NADPH, we can specifically attribute the observed metabolism to NADPH-dependent enzymes like CYP450s.

The selection of appropriate positive controls, such as verapamil or testosterone, is critical for validating the metabolic competency of the HLM batch.[6][14][15] These compounds have well-characterized metabolic profiles and serve as a benchmark for enzyme activity.

Experimental Workflow and Logic

The overall experimental workflow is designed to be robust and reproducible. It involves the incubation of the test compounds with HLMs, followed by quenching of the reaction at specific time points, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16][17]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Human Liver Microsomes (HLMs) on ice E Pre-warm HLM and buffer mixture to 37°C A->E B Prepare incubation buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) B->E C Prepare test compound stock solutions (e.g., 10 mM in DMSO) F Initiate reaction by adding test compound C->F D Prepare NADPH regenerating system G Start timer and add NADPH to initiate metabolism D->G E->F F->G H Incubate at 37°C with shaking G->H I At designated time points (0, 5, 15, 30, 60 min), withdraw an aliquot H->I J Quench the reaction by adding ice-cold acetonitrile with an internal standard I->J K Centrifuge to pellet protein J->K L Transfer supernatant for LC-MS/MS analysis K->L M Quantify remaining parent compound L->M

Caption: Experimental workflow for the HLM metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds and Positive Controls (e.g., Verapamil, Testosterone) dissolved in DMSO

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)

  • Incubator/shaking water bath set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the pooled HLMs on ice. Once thawed, keep them on ice at all times.

    • Prepare the final HLM working solution by diluting the stock in the potassium phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).[10][16]

    • Prepare working solutions of the test compounds and positive controls by diluting the DMSO stock solutions in the incubation buffer. The final DMSO concentration in the incubation should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLM working solution at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the reaction by adding the test compound working solution to the pre-warmed HLM solution. The final concentration of the test compound should be below its Km value, if known, to ensure first-order kinetics (typically 1 µM is used for screening).[16]

    • To start the metabolic reaction, add the NADPH regenerating system. This is considered time zero (T0). For the negative control, add buffer instead of the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[10][14]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. A typical ratio is 2:1 or 3:1 (ACN:aliquot).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the microsomal proteins.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[18][19][20]

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point. The percentage of the parent compound remaining at each time point is calculated relative to the T0 sample.

G A LC-MS/MS Peak Area Ratios B Calculate % Remaining vs. T0 A->B C Plot ln(% Remaining) vs. Time B->C D Linear Regression to find Slope (k) C->D E Calculate Half-Life (t½ = 0.693 / k) D->E F Calculate Intrinsic Clearance (CLint) D->F

Caption: Data analysis workflow for metabolic stability studies.

The rate of disappearance of the compound is typically assumed to follow first-order kinetics. Therefore, plotting the natural logarithm (ln) of the percentage of compound remaining versus time should yield a straight line. The slope of this line represents the elimination rate constant (k).

From the elimination rate constant, two key parameters of metabolic stability can be calculated:[1][21]

  • In vitro half-life (t½): This is the time required for 50% of the compound to be metabolized. It is calculated as:

    • t½ = 0.693 / k

  • Intrinsic clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Comparative Analysis of 2-(Morpholin-4-yl)aniline Derivatives

To illustrate the utility of this assay, let's consider a hypothetical set of 2-(morpholin-4-yl)aniline derivatives with varying substituents.

CompoundSubstitutionIn Vitro t½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Parent None1546.2Moderate
Derivative A 4-Fluoro4515.4High
Derivative B 4-Methoxy5138.6Low
Derivative C 3-Chloro2527.7Moderate-High
Verapamil (Control) -2824.8Moderate

Interpretation of Results:

  • Parent Compound: The unsubstituted 2-(morpholin-4-yl)aniline exhibits moderate metabolic stability. This suggests that while it is metabolized, it may have a reasonable in vivo half-life.

  • Derivative A (4-Fluoro): The introduction of a fluorine atom at the 4-position of the aniline ring significantly increases the metabolic stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block potential sites of metabolism without significantly altering the compound's biological activity.

  • Derivative B (4-Methoxy): The methoxy group at the 4-position leads to rapid metabolism and low metabolic stability. This is likely due to O-demethylation, a common metabolic pathway catalyzed by CYP450 enzymes.

  • Derivative C (3-Chloro): The chloro substituent at the 3-position provides a moderate improvement in stability compared to the parent compound. The electron-withdrawing nature of the chlorine may deactivate the aromatic ring towards oxidative metabolism.

These results provide clear guidance for further drug design efforts. Derivatives with high metabolic stability, like Derivative A, would be prioritized for further in vivo studies. For compounds with low stability, such as Derivative B, medicinal chemists can explore modifications to the metabolically labile methoxy group to improve its pharmacokinetic properties.

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery.[17][22] By providing a robust and reproducible method for evaluating the metabolic fate of NCEs like the 2-(morpholin-4-yl)aniline derivatives, this assay enables researchers to make data-driven decisions to optimize the pharmacokinetic properties of their lead compounds.[1] The insights gained from these studies are critical for selecting drug candidates with a higher probability of success in clinical development.

References

  • Vertex AI Search. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Vertex AI Search. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes.
  • ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Request PDF.
  • PubMed. (2009, July 7). Role of human liver microsomes in in vitro metabolism of drugs-a review.
  • Vertex AI Search. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.
  • Vertex AI Search. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Thermo Fisher Scientific - US. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Scilit. (n.d.). Application of Chemical Cytochrome P450 Model Systems to Studies on Drug Metabolism .VI: N,N-Coupling Reaction of N-Methylaniline Catalyzed by Polypeptide-Bound Porphyrinatoiron(III) and Cytochrome P450.
  • Vertex AI Search. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Vertex AI Search. (2005, December 15). Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity.
  • MDPI. (2023, August 28). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs.
  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes....
  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • Vertex AI Search. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities.
  • American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery.
  • Vertex AI Search. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development.
  • PMC. (n.d.). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer.
  • Admeshop. (n.d.). Metabolic stability.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • LCGC International. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(morpholin-4-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. The proper disposal of research chemicals like 2-(morpholin-4-yl)aniline hydrochloride is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond simple checklists to explain the causality behind each procedural step.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 2-(morpholin-4-yl)aniline hydrochloride, like its aniline analogues, presents significant health and environmental risks that dictate its classification as hazardous waste.[1][2] Improper disposal is not an option.[3][4]

The primary hazards associated with this compound are summarized below. This assessment is synthesized from safety data sheets (SDS) for structurally similar chemicals, which provide an authoritative basis for risk evaluation.[1][5][6]

Hazard CategoryDescriptionPotential Consequences
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (Category 3/4).[1][5][6]Can cause serious illness or death upon short-term exposure.
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[6]Long-term or repeated handling without proper controls can lead to chronic health issues.
Serious Eye Damage Causes irreversible eye damage (Category 1).[6][7]Accidental contact can result in permanent vision loss.
Carcinogenicity Suspected of causing cancer (Category 1B/2).[6]Poses a long-term risk of cancer.
Mutagenicity Suspected of causing genetic defects (Category 2).[6]May cause heritable genetic damage.
Skin Sensitization May cause an allergic skin reaction.[6]Can lead to dermatitis and heightened sensitivity upon subsequent exposures.
Environmental Very toxic to aquatic life with long-lasting effects (Category 1).[6]Release into the environment can cause significant harm to ecosystems.

Given this profile, all waste streams containing 2-(morpholin-4-yl)aniline hydrochloride—including pure compound, solutions, and contaminated materials—must be managed as regulated hazardous waste in accordance with local and national guidelines, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][8]

The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is the strict segregation and secure containment of hazardous materials.[3][9] This prevents dangerous reactions, protects personnel, and ensures compliance.

Never mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EH&S) department. [10][11] Incompatible materials can react, leading to fire, explosion, or the release of toxic gases.[10]

Experimental Protocol: Waste Container Setup
  • Select an Appropriate Container : The container must be in good condition and constructed of a material compatible with the waste.[12] For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is suitable. For liquid waste (e.g., solutions or rinseate), use a designated solvent or aqueous waste carboy.

  • Affix a Hazardous Waste Label : Before adding any waste, securely attach a "Hazardous Waste" label provided by your institution's EH&S office.[12][13]

  • Complete the Label : Using a chemical-resistant marker, fill in all required information:

    • Full Chemical Name : "2-(morpholin-4-yl)aniline hydrochloride". Avoid using formulas or abbreviations.[12]

    • Concentration/Components : List all constituents and their approximate percentages.

    • Hazard Pictograms : Mark the appropriate GHS pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely managing waste containing 2-(morpholin-4-yl)aniline hydrochloride from point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling of this chemical waste must be performed within a certified chemical fume hood to prevent inhalation. The following PPE is mandatory:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[5][7]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile), changed immediately if contamination occurs.[5]

  • Body Protection : A lab coat must be worn and kept fully fastened.[13]

Step 2: Transferring Waste to the Designated Container
  • For Solid Waste : Carefully transfer the solid chemical into the pre-labeled solid hazardous waste container using a dedicated spatula or scoop.

  • For Liquid Waste : Using a funnel, carefully pour the liquid waste into the appropriate pre-labeled liquid hazardous waste carboy. Do not leave the funnel in the container.[12]

  • For Contaminated Labware (e.g., spatulas, weigh boats) : Dispose of these items directly into the solid hazardous waste container.

  • For Contaminated Glassware : Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous liquid waste.[14] After a final rinse with water, the clean glassware can typically be disposed of in a designated glass disposal box.

Step 3: Secure Accumulation in a Satellite Accumulation Area (SAA)

The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Keep Containers Closed : The container must be securely sealed at all times except when adding waste.[12]

  • Provide Secondary Containment : Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Segregate by Hazard : Store the container away from incompatible materials, particularly strong oxidizing agents and strong acids.[5]

Step 4: Arranging for Professional Disposal

Once the waste container is nearly full (approximately 90%), or if it has been accumulating for a period defined by your institution (often 60-90 days), you must arrange for its removal.

  • Contact EH&S : Follow your institution's procedure to request a chemical waste pickup. This is typically done through an online portal or by contacting the EH&S office directly.

  • Do Not Move the Waste : Await trained EH&S professionals to collect the waste from your laboratory's SAA.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action. All procedures must be performed while wearing appropriate PPE.

  • Small Spill (Contained within the fume hood) :

    • Alert personnel in the immediate area.

    • Use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels for large spills.

    • Carefully collect the absorbent material and contaminated debris and place it in your designated solid hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.[5]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[7] Call for immediate medical attention.[7]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor immediately.

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[6] Seek immediate medical advice.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing various waste streams containing 2-(morpholin-4-yl)aniline hydrochloride.

G start Identify Waste Containing 2-(morpholin-4-yl)aniline hydrochloride waste_type What is the form of the waste? start->waste_type solid_node Pure Solid, Residue, or Contaminated Consumables (e.g., weigh boats, gloves) waste_type->solid_node Solid liquid_node Solutions or Reaction Mixtures waste_type->liquid_node Liquid glass_node Contaminated Glassware (e.g., flasks, beakers) waste_type->glass_node Glassware collect_solid Place in a pre-labeled SOLID HAZARDOUS WASTE container. solid_node->collect_solid collect_liquid Pour into a pre-labeled LIQUID HAZARDOUS WASTE carboy. liquid_node->collect_liquid rinse_glass Triple rinse with a suitable solvent (e.g., Acetone, Ethanol). glass_node->rinse_glass store Store sealed container in a designated Satellite Accumulation Area with secondary containment. collect_solid->store collect_liquid->store collect_rinseate Collect first two rinses as LIQUID HAZARDOUS WASTE. rinse_glass->collect_rinseate dispose_glass Dispose of clean, empty glassware in designated glass/sharps box. rinse_glass->dispose_glass collect_rinseate->store pickup When container is 90% full, contact EH&S for professional disposal. store->pickup

Caption: Waste Management Workflow for 2-(morpholin-4-yl)aniline hydrochloride.

Conclusion

The responsible management of 2-(morpholin-4-yl)aniline hydrochloride waste is a non-negotiable aspect of laboratory science. By understanding its significant hazards, adhering to strict protocols for segregation and containment, and following a clear, step-by-step disposal procedure, we uphold our commitment to safety and environmental protection. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance that aligns with local and federal regulations.[10][15]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29). Fisher Scientific.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18). Thermo Fisher Scientific.
  • SS-6609 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • Aniline (hydrochloride) - Safety Data Sheet. (2024, February 10). Cayman Chemical Co.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency (EPA).
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Managing Hazardous Waste Generated in Labor
  • Hazardous Waste and Disposal. American Chemical Society (ACS).
  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (Hazardous Waste Experts).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.